Product packaging for Nonyl Acetate(Cat. No.:CAS No. 143-13-5)

Nonyl Acetate

Cat. No.: B093767
CAS No.: 143-13-5
M. Wt: 186.29 g/mol
InChI Key: GJQIMXVRFNLMTB-UHFFFAOYSA-N
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Description

Nonyl acetate is a colorless liquid with a pungent odor of mushrooms. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999)
This compound is the acetate ester of nonan-1-ol. It has a role as a metabolite. It is functionally related to a nonan-1-ol.
This compound has been reported in Citrus iyo, Plectranthus glabratus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B093767 Nonyl Acetate CAS No. 143-13-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nonyl acetate
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InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h3-10H2,1-2H3
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InChI Key

GJQIMXVRFNLMTB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCOC(=O)C
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Molecular Formula

C11H22O2
Record name NONYL ACETATE
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DSSTOX Substance ID

DTXSID4047123
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Molecular Weight

186.29 g/mol
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Physical Description

Nonyl acetate is a colorless liquid with a pungent odor of mushrooms. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Liquid, colourless liquid with a floral, fruity odour
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Boiling Point

406.4 to 413.6 °F at 760 mmHg (USCG, 1999), 212.00 °C. @ 760.00 mm Hg
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Solubility

soluble in alcohol, ether; insoluble in water, 1 ml in 6 ml 70% alcohol (in ethanol)
Record name Nonyl acetate
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Density

0.8785 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.864-0.868
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CAS No.

143-13-5
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Melting Point

-26 °C
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Foundational & Exploratory

Nonyl Acetate physical properties for research applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of Nonyl Acetate for Research Applications

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is paramount for predictable and reproducible results. This guide provides a detailed overview of the core physical properties of this compound, complete with experimental protocols for their determination and a visualization of a key synthetic pathway.

Core Physical and Chemical Properties

This compound is the ester formed from nonan-1-ol and acetic acid. It is a colorless liquid with a characteristic fruity, floral odor.[1][2][3] It is primarily used in the flavor and fragrance industries.[4][5]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Synonyms Acetic acid, nonyl ester; n-Nonyl acetate; Pelargonyl acetate
CAS Number 143-13-5[1]
Molecular Formula C₁₁H₂₂O₂[1]
Molecular Weight 186.29 g/mol [1]
SMILES CCCCCCCCCOC(=O)C[1]
InChI InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h3-10H2,1-2H3[1]

Table 2: Quantitative Physical Properties of this compound

PropertyValue
Boiling Point 212 °C at 760 mmHg[6][7][8]
Melting Point -26 °C[1][6]
Density 0.864 g/mL at 25 °C[6][8]
Refractive Index (n20/D) 1.424[6][8]
Vapor Pressure 0.197 mmHg at 25 °C (estimated)[7]
Flash Point > 100 °C (> 212 °F)[7]
Water Solubility Insoluble[1][6]
Solubility in Organic Solvents Soluble in alcohol and ether[1][9]

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

Methodology:

  • A small amount of this compound is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • The assembly is heated slowly and uniformly in a heating bath (e.g., a Thiele tube or an aluminum block).[2][7]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][11]

Melting Point Determination (Capillary Method)

For substances that are solid at or near room temperature, the melting point is a crucial indicator of purity.[12] Since this compound is a liquid at room temperature, this protocol is for general guidance.

Methodology:

  • A small amount of the finely powdered solid sample is packed into a capillary tube sealed at one end.

  • The capillary tube is attached to a thermometer.

  • The assembly is placed in a heating bath (e.g., Thiele tube or a melting point apparatus).[13][14]

  • The sample is heated slowly and evenly.

  • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[15]

Density Determination (Volumetric Method)

Density is the mass per unit volume of a substance.

Methodology:

  • An empty, clean, and dry graduated cylinder is weighed on an analytical balance.

  • A known volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder.

  • The graduated cylinder containing the liquid is reweighed.

  • The density is calculated by dividing the mass of the liquid (final mass - initial mass) by the volume of the liquid.[16][17][18]

Refractive Index Determination (Abbe Refractometer)

The refractive index measures how light bends as it passes through a substance and is a fundamental physical property for characterizing liquids.[9]

Methodology (ASTM D1218):

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prism surfaces of the Abbe refractometer are cleaned and dried.

  • A few drops of this compound are placed on the lower prism.

  • The prisms are closed and locked.

  • The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

  • The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[19][20][21]

Flash Point Determination (Pensky-Martens Closed Cup Tester)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface.[8]

Methodology (ASTM D93):

  • A brass test cup is filled with the this compound sample to a specified level.

  • The cup is heated at a slow, constant rate while the sample is stirred.[6][8]

  • An ignition source (a small flame) is periodically directed into the test cup.[22]

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite momentarily.[23]

Synthesis and Purification Workflow

This compound is typically synthesized by the direct esterification of n-nonyl alcohol with acetic acid, often in the presence of an acid catalyst.[4][5]

Synthesis_and_Purification_of_Nonyl_Acetate reactant_node reactant_node product_node product_node process_node process_node separation_node separation_node Nonyl_Alcohol Nonyl Alcohol Esterification Esterification (Heating with Reflux) Nonyl_Alcohol->Esterification Acetic_Acid Acetic Acid Acetic_Acid->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Reaction_Mixture Reaction Mixture Crude_Product Crude this compound Esterification->Crude_Product Forms Washing Washing Crude_Product->Washing Neutralize & Wash Aqueous_Waste Aqueous Waste Washing->Aqueous_Waste Removes Acid Drying Drying Washing->Drying Organic Layer Dried_Product Dried Product Drying->Dried_Product Removes Water Distillation Distillation Dried_Product->Distillation Purification Purified_Product Purified This compound Distillation->Purified_Product Collect Fraction Byproducts Byproducts/ Impurities Distillation->Byproducts Removes

Caption: Synthesis and purification workflow for this compound.

This guide provides foundational knowledge on the physical properties of this compound and the methodologies to verify them, serving as a valuable resource for researchers in various scientific disciplines.

References

An In-depth Technical Guide to the Synthesis of Nonyl Acetate via Esterification of Nonyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of nonyl acetate through the Fischer esterification of nonyl alcohol. This document outlines the fundamental reaction, detailed experimental protocols, and key reaction parameters, offering valuable insights for professionals in research and development.

Introduction

This compound is an organic ester with a characteristic fruity, floral aroma, finding applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis is most commonly achieved through the Fischer esterification of nonyl alcohol with acetic acid, a reaction catalyzed by a strong acid. This guide will delve into the specifics of this synthesis, providing a robust framework for its successful laboratory-scale production.

The Fischer Esterification Reaction

The synthesis of this compound from nonyl alcohol and acetic acid is a reversible reaction, as depicted below. To drive the equilibrium towards the formation of the ester, it is common practice to use an excess of one of the reactants, typically the less expensive one, or to remove water as it is formed.

Reaction Scheme:

Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are typically employed as catalysts to accelerate the reaction rate.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, including reaction setup, workup, and purification.

Materials and Equipment
  • Reactants: Nonyl alcohol, Glacial acetic acid

  • Catalyst: Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

  • Solvents & Reagents for Workup: Diethyl ether (or other suitable organic solvent), Saturated sodium bicarbonate solution (NaHCO₃), Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment: Round-bottom flask, Reflux condenser, Heating mantle with magnetic stirrer, Separatory funnel, Beakers, Erlenmeyer flasks, Rotary evaporator, Distillation apparatus.

Reaction Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine nonyl alcohol and an excess of glacial acetic acid (typically 1.5 to 3 equivalents).

  • Catalyst Addition: Carefully add the acid catalyst to the reaction mixture. For sulfuric acid, a catalytic amount (e.g., 1-2% of the molar amount of the limiting reagent) is sufficient. For p-TSA, a slightly larger quantity may be used.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Workup and Purification
  • Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. This will neutralize the acidic catalyst and any unreacted acetic acid. Caution: Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether.

  • Washing: Wash the combined organic extracts sequentially with saturated sodium bicarbonate solution and then with brine to remove any remaining impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Distillation: The crude this compound can be further purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Data Presentation: Reaction Parameters and Yields

The yield of this compound is influenced by several factors, including the molar ratio of reactants, catalyst loading, reaction temperature, and reaction time. The following tables summarize typical reaction conditions and expected yields based on analogous esterification reactions.

ParameterValue
Reactants Nonyl Alcohol, Acetic Acid
Catalyst Sulfuric Acid (H₂SO₄)
Molar Ratio (Alcohol:Acid) 1:1.5 to 1:3
Catalyst Loading 1-5 mol% (relative to the limiting reagent)
Temperature Reflux temperature of the reaction mixture
Reaction Time 2-8 hours
Typical Yield 70-90%

Table 1: Typical Reaction Conditions for the Synthesis of this compound using Sulfuric Acid Catalyst.

ParameterValue
Reactants Nonyl Alcohol, Acetic Acid
Catalyst p-Toluenesulfonic Acid (p-TSA)
Molar Ratio (Alcohol:Acid) 1:1.5 to 1:2
Catalyst Loading 5-10 mol% (relative to the limiting reagent)
Temperature Reflux temperature of the reaction mixture
Reaction Time 4-12 hours
Typical Yield 65-85%

Table 2: Typical Reaction Conditions for the Synthesis of this compound using p-Toluenesulfonic Acid Catalyst.

Mandatory Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the acid-catalyzed Fischer esterification mechanism for the synthesis of this compound.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Nonyl_Alcohol Nonyl Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Nonyl_Alcohol->Tetrahedral_Intermediate Acetic_Acid Acetic Acid Protonated_Acid Protonated Acetic Acid Acetic_Acid->Protonated_Acid Protonation H_plus H+ H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Dehydration Nonyl_Acetate This compound Protonated_Ester->Nonyl_Acetate Deprotonation Water Water Protonated_Ester->Water H_plus_regen H+ (regenerated) Nonyl_Acetate->H_plus_regen

Fischer Esterification Mechanism
Experimental Workflow

The diagram below outlines the key stages in the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product Reactants 1. Combine Nonyl Alcohol, Acetic Acid, and Catalyst Reflux 2. Heat to Reflux Reactants->Reflux Quench 3. Quench with NaHCO3 Solution Reflux->Quench Extract 4. Extract with Organic Solvent Quench->Extract Wash 5. Wash with Brine Extract->Wash Dry 6. Dry with Anhydrous Salt Wash->Dry Evaporate 7. Remove Solvent (Rotary Evaporator) Dry->Evaporate Distill 8. Fractional Distillation Evaporate->Distill Final_Product Pure this compound Distill->Final_Product

Experimental Workflow for this compound Synthesis

Conclusion

The synthesis of this compound via Fischer esterification of nonyl alcohol is a robust and well-established method. By carefully controlling the reaction conditions, particularly the molar ratio of reactants and the catalyst concentration, high yields of the desired ester can be achieved. The detailed experimental protocol and workflow provided in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, enabling the efficient and reproducible preparation of this compound.

The Occurrence of Nonyl Acetate in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For correspondence: --INVALID-LINK--

Abstract

Nonyl acetate, a carboxylate ester recognized for its characteristic fruity and floral aroma, is a naturally occurring volatile organic compound found in a variety of plant species. This technical guide provides an in-depth overview of the natural occurrence of this compound in fruits and essential oils, designed for researchers, scientists, and professionals in the fields of drug development, food science, and fragrance chemistry. This document synthesizes quantitative data, details common experimental protocols for extraction and analysis, and illustrates the biosynthetic pathway and analytical workflows.

Introduction

This compound (CH₃COO(CH₂)₈CH₃) is a significant contributor to the aromatic profile of many fruits and is a constituent of various essential oils. Its pleasant scent, often described as fruity, waxy, and reminiscent of pear and citrus, makes it a valuable compound in the flavor and fragrance industries. Understanding its natural distribution, concentration, and biosynthesis is crucial for applications ranging from the development of natural flavorings to its potential role in plant physiology and signaling. This guide aims to consolidate the current scientific knowledge on the natural occurrence of this compound, providing a valuable resource for the scientific community.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of fruits and essential oils. The concentration of this ester can vary significantly depending on the species, cultivar, maturity, and environmental conditions.

Fruits

This compound is a common volatile compound in several fruit species, contributing to their characteristic aroma. While its presence is widely reported, quantitative data is often limited to specific cultivars and studies.

Table 1: Quantitative Occurrence of this compound in Various Fruits

Fruit SpeciesCultivar/VarietyConcentrationAnalytical MethodReference
MelonCucumis melo L.Detected (not quantified)HS-SPME-GC-MS[1][2]
AppleMalus domesticaDetected (not quantified)HS-SPME-GC-MS[3][4][5]
PearPyrus spp.Detected (not quantified)GC-MS[6]
GrapeVitis viniferaDetected (not quantified)GC-MS[7][8][9]

Note: While this compound is reported in these fruits, specific quantitative data remains scarce in the reviewed literature. The "Detected" status indicates its identification as a volatile component.

Essential Oils

Citrus essential oils are a notable source of this compound, where it contributes to the complexity of their fragrance.

Table 2: Quantitative Occurrence of this compound in Essential Oils

Essential Oil SourceSpeciesConcentration (% of total oil)Analytical MethodReference
Bergamot PeelCitrus × bergamia0.02 ± 0.00GC-MS[10]
Chinotto PeelCitrus × myrtifolia0.02 ± 0.00GC-MS[10]
Lemon PeelCitrus limonNot DetectedGC-MS[10]

Experimental Protocols

The extraction and quantification of this compound from natural sources require precise and sensitive analytical techniques. The most common methods employed are Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for fruit volatiles and Steam Distillation followed by GC-MS for essential oils.

Headspace Solid-Phase Microextraction (HS-SPME) for Fruit Volatiles

HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile compounds in a sample's headspace.

Protocol: HS-SPME-GC-MS Analysis of Fruit Volatiles [11][12][13][14][15][16]

  • Sample Preparation:

    • Homogenize a known weight (e.g., 5 g) of fresh fruit pulp in a sealed vial.

    • To enhance the release of volatiles, an internal standard (e.g., 4-methyl-2-pentanol) and a salt solution (e.g., 2.5 g NaCl) can be added.

  • Headspace Extraction:

    • Place the vial in a temperature-controlled autosampler (e.g., 40-60°C).

    • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30-60 minutes) with agitation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injector: Thermally desorb the extracted volatiles from the SPME fiber in the GC injector port (e.g., 250°C) in splitless mode.

    • Column: Separate the compounds on a suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C for 2 min), ramps up to a higher temperature (e.g., 230°C at 5°C/min), and holds for a few minutes.

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode (e.g., at 70 eV) and scan a mass range of m/z 35-550.

  • Quantification:

    • Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard.

    • Quantify the concentration of this compound by creating a calibration curve with known concentrations of the standard.

Steam Distillation for Essential Oils

Steam distillation is a traditional and widely used method for extracting essential oils from plant materials.

Protocol: Steam Distillation of Citrus Peel Essential Oil [17][18][19][20][21]

  • Material Preparation:

    • Finely chop or grind fresh citrus peels to increase the surface area for efficient oil extraction.

  • Distillation:

    • Place the prepared peels in a distillation flask with water.

    • Heat the flask to generate steam, which will pass through the plant material, causing the volatile essential oils to vaporize.

    • The mixture of steam and essential oil vapor is then passed through a condenser to cool and liquefy.

  • Separation:

    • Collect the condensate in a separating funnel.

    • The essential oil, being less dense and immiscible with water, will form a layer on top of the hydrosol (floral water).

    • Carefully separate the essential oil layer from the aqueous layer.

  • Drying and Storage:

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the essential oil in a sealed, dark glass vial at a low temperature to prevent degradation.

  • GC-MS Analysis:

    • Dilute a small amount of the essential oil in a suitable solvent (e.g., hexane).

    • Analyze the diluted sample using GC-MS following a similar procedure as described in the HS-SPME protocol to identify and quantify this compound.

Biosynthesis and Experimental Workflows

The formation of this compound in plants is believed to follow the general pathway of ester biosynthesis, which involves the formation of an alcohol precursor and its subsequent esterification.

Biosynthesis of this compound

The biosynthesis of this compound likely involves two key stages:

  • Formation of 1-Nonanol: The nine-carbon alcohol precursor, 1-nonanol, is likely derived from the fatty acid biosynthesis pathway. Fatty acids are synthesized in the plastids and can undergo chain shortening through β-oxidation to produce shorter-chain acyl-CoAs. These can then be reduced to aldehydes and further to alcohols by alcohol dehydrogenases.

  • Esterification: The final step is the esterification of 1-nonanol with acetyl-CoA, a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[10][22][23][24][25] The activity of these enzymes is often correlated with the production of acetate esters during fruit ripening.

This compound Biosynthesis Fatty Acid Biosynthesis Fatty Acid Biosynthesis C10 Acyl-ACP C10 Acyl-ACP Fatty Acid Biosynthesis->C10 Acyl-ACP β-Oxidation β-Oxidation C10 Acyl-ACP->β-Oxidation Nonanoyl-CoA Nonanoyl-CoA β-Oxidation->Nonanoyl-CoA Reduction (Aldehyde) Reduction (Aldehyde) Nonanoyl-CoA->Reduction (Aldehyde) Nonanal Nonanal Reduction (Aldehyde)->Nonanal Reduction (Alcohol Dehydrogenase) Reduction (Alcohol Dehydrogenase) Nonanal->Reduction (Alcohol Dehydrogenase) 1-Nonanol 1-Nonanol Reduction (Alcohol Dehydrogenase)->1-Nonanol Alcohol Acyltransferase (AAT) Alcohol Acyltransferase (AAT) 1-Nonanol->Alcohol Acyltransferase (AAT) Acetyl-CoA Acetyl-CoA Acetyl-CoA->Alcohol Acyltransferase (AAT) This compound This compound Alcohol Acyltransferase (AAT)->this compound

Biosynthesis of this compound
Experimental Workflow for Volatile Analysis

The general workflow for the analysis of this compound in fruits involves sample preparation, extraction, and instrumental analysis.

Experimental Workflow for Fruit Volatile Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Fruit Sample Fruit Sample Homogenization Homogenization Fruit Sample->Homogenization Addition of Internal Standard & Salt Addition of Internal Standard & Salt Homogenization->Addition of Internal Standard & Salt Sealed Vial Sealed Vial Addition of Internal Standard & Salt->Sealed Vial HS-SPME HS-SPME Sealed Vial->HS-SPME GC-MS Analysis GC-MS Analysis HS-SPME->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

HS-SPME-GC-MS Workflow
Experimental Workflow for Essential Oil Analysis

The analysis of essential oils involves an initial extraction step, typically steam distillation, followed by chromatographic analysis.

Experimental Workflow for Essential Oil Analysis cluster_prep_oil Sample Preparation cluster_extraction_oil Extraction cluster_analysis_oil Analysis Plant Material (e.g., Citrus Peel) Plant Material (e.g., Citrus Peel) Grinding/Chopping Grinding/Chopping Plant Material (e.g., Citrus Peel)->Grinding/Chopping Steam Distillation Steam Distillation Grinding/Chopping->Steam Distillation Separation of Oil and Hydrosol Separation of Oil and Hydrosol Steam Distillation->Separation of Oil and Hydrosol Drying of Essential Oil Drying of Essential Oil Separation of Oil and Hydrosol->Drying of Essential Oil GC-MS Analysis GC-MS Analysis Drying of Essential Oil->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

References

Spectroscopic Data of Nonyl Acetate (CAS 143-13-5): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for nonyl acetate (CAS 143-13-5), a colorless liquid with a characteristic fruity odor. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for compound identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
CH₃-C=O~2.05Singlet-3H
-O-CH₂-~4.06Triplet~6.72H
-O-CH₂-CH₂-~1.62Quintet~6.82H
-(CH₂)₆-~1.27Multiplet-12H
CH₃-(CH₂)₇-~0.88Triplet~6.83H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts (δ) are reported in ppm relative to a TMS standard.[1]

Carbon Assignment Chemical Shift (δ, ppm)
C=O~171.1
-O-CH₂-~64.6
-O-CH₂-CH₂-~28.6
-(CH₂)₆-~31.8, 29.4, 29.2, 25.9, 22.6
CH₃-C=O~21.0
CH₃-(CH₂)₇-~14.1
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the ester functional group.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2925, ~2855C-H stretchAlkane
~1740C=O stretchEster
~1240C-O stretch (asymmetric)Ester
~1040C-O stretch (symmetric)Ester
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound displays a characteristic fragmentation pattern.

m/z Relative Intensity (%) Fragment Ion
4399.99[CH₃CO]⁺
5637.06[C₄H₈]⁺
5530.11[C₄H₇]⁺
4129.89[C₃H₅]⁺
7028.70[C₅H₁₀]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (CAS 143-13-5)

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) TMS

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.

  • ¹H NMR Acquisition:

    • The spectrometer is locked onto the deuterium signal of the CDCl₃.

    • The magnetic field is shimmed to achieve optimal homogeneity.

    • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

    • Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum.

    • Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the low natural abundance of ¹³C (typically 1024 or more scans).

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of neat this compound.

Materials:

  • This compound (CAS 143-13-5)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum is displayed in terms of transmittance or absorbance.

  • Cleaning: The ATR crystal is thoroughly cleaned with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

  • This compound (CAS 143-13-5)

  • Gas chromatograph-mass spectrometer (GC-MS) system

  • Helium (carrier gas)

  • Microsyringe

Procedure:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or hexane).

  • GC Separation:

    • A small volume (typically 1 µL) of the prepared solution is injected into the GC.

    • The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a non-polar DB-5 or similar).

    • A suitable temperature program is used to elute the this compound.

  • MS Detection:

    • As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are ionized by a beam of electrons (typically at 70 eV).

    • The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

    • The detector records the abundance of each ion.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The fragmentation pattern is used to confirm the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR-ATR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq Process_NMR Fourier Transform, Phase & Baseline Correction NMR_Acq->Process_NMR Process_IR Background Subtraction IR_Acq->Process_IR Process_MS Spectrum Extraction MS_Acq->Process_MS Analysis_NMR Chemical Shift & Coupling Constant Analysis Process_NMR->Analysis_NMR Analysis_IR Functional Group Identification Process_IR->Analysis_IR Analysis_MS Fragmentation Pattern Analysis Process_MS->Analysis_MS Final_Report Comprehensive Spectroscopic Report Analysis_NMR->Final_Report Analysis_IR->Final_Report Analysis_MS->Final_Report

General workflow for the spectroscopic analysis of a chemical compound.

References

The Dual Role of Nonyl Acetate in Insect Chemical Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nonyl acetate, a nine-carbon chain acetate ester, occupies a multifaceted role in the chemical ecology of insects. While initially identified as a component in the pheromone blend of certain lepidopteran species, its primary biological function appears to extend beyond simple intraspecific communication. This technical guide synthesizes the current understanding of this compound's biological activity, focusing on its role as both a potential modulator of pheromonal signaling and a notable insecticidal agent. Drawing upon available quantitative data from electrophysiological and behavioral assays, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of its activity, detailed experimental protocols, and insights into the underlying biological pathways.

Introduction

Chemical communication is a cornerstone of insect survival and reproduction, governing behaviors from mating and aggregation to foraging and oviposition. Semiochemicals, the chemical messengers that mediate these interactions, are broadly classified as pheromones (intraspecific communication) and allelochemicals (interspecific communication). Acetate esters are a common class of compounds found in the pheromone blends of numerous insect species, particularly within the order Lepidoptera.

This compound has been identified as a component in the volatile emissions of various insects and plants. While its role as a primary sex attractant pheromone is not well-supported by current literature, evidence suggests it may act as a behavioral antagonist or modulator in the pheromone communication of species such as the pea moth, Cydia nigricana. Furthermore, recent studies have highlighted the potent insecticidal properties of this compound against certain stored-product pests, opening avenues for its application in pest management strategies.

This guide provides an in-depth examination of the biological roles of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental frameworks to facilitate further research and development.

Biological Roles of this compound

Modulator of Pheromonal Communication

While not a primary sex attractant, this compound has been implicated as a behavioral modulator in the chemical communication of the pea moth, Cydia nigricana. The primary sex pheromone of this species is (E,E)-8,10-dodecadien-1-yl acetate. The presence of other acetates, including this compound, in pheromone lures can influence the behavior of male moths, in some cases acting as inhibitors to the primary pheromone, thereby affecting mating success. This antagonistic or modulatory role is critical for maintaining species-specific signal integrity in a chemically noisy environment.

Insecticidal Activity

This compound has demonstrated significant insecticidal effects against stored-product pests, most notably the rice weevil, Sitophilus oryzae. Its mode of action is likely related to disruption of cellular processes or neurotoxicity, although the precise mechanisms are still under investigation. This insecticidal activity presents a promising avenue for the development of novel, potentially bio-based, pest control agents.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological effects of this compound on insects.

Table 1: Insecticidal Efficacy of this compound against Sitophilus oryzae

Dose (µl/kg)Exposure Time (Days)Mortality Rate (%)
100055.2
4000527.5
40002178.8
Data from a study on the insecticidal effect of this compound against Sitophilus oryzae.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for key experiments used to assess the biological activity of this compound.

Insecticidal Bioassay Protocol (Sitophilus oryzae)

This protocol details the methodology for assessing the insecticidal activity of this compound against adult Sitophilus oryzae.[1]

  • Insects: Mixed-sex adult Sitophilus oryzae are used.

  • Test Substance: this compound is applied to the food source (e.g., paddy rice).

  • Procedure:

    • Prepare different doses of this compound (e.g., 1000, 2000, and 4000 µl/kg of food).

    • Place the required amount of food for each dose in a two-liter plastic bag.

    • Add the corresponding volume of this compound to the bag and shake for 5 minutes to ensure a homogenous mixture.

    • Place 10g of the treated food into 100ml plastic containers.

    • Cover the containers with tulle for ventilation.

    • Introduce 10 adult insects into each container.

    • The experiment is conducted using a completely randomized design with three replications.

    • Incubate the containers under controlled laboratory conditions.

    • Record the number of dead and live insects at specified time intervals (e.g., 3, 5, 7, 14, and 21 days) after application.

Insecticidal_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection start Start dosing Prepare Nonyl Acetate Doses start->dosing 1. mixing Mix with Food Source dosing->mixing 2. container_prep Aliquot Treated Food to Containers mixing->container_prep 3. insect_intro Introduce Sitophilus oryzae container_prep->insect_intro 4. incubation Incubate under Controlled Conditions insect_intro->incubation 5. data_collection Record Mortality at Intervals (3, 5, 7, 14, 21 days) incubation->data_collection 6. end End data_collection->end 7.

Caption: Workflow for the insecticidal bioassay of this compound.

Electroantennography (EAG) Protocol

EAG is an electrophysiological technique used to measure the summed electrical potential from an insect's antenna in response to an odor stimulus. This provides a measure of the sensitivity of the peripheral olfactory organs to a given compound.

  • Preparation of the Insect:

    • An adult insect is immobilized, often by chilling.

    • The head is excised, and one antenna is carefully removed.

    • The distal tip of the antenna is cut to allow for electrical contact.

  • Electrode Placement:

    • The base of the antenna is inserted into a glass capillary electrode filled with a saline solution (e.g., Ringer's solution), which serves as the reference electrode.

    • The cut distal tip of the antenna is brought into contact with a second glass capillary electrode, the recording electrode.

  • Stimulus Delivery:

    • A continuous stream of humidified, purified air is passed over the antenna.

    • A defined volume of air containing the test odorant (this compound at a specific concentration) is injected into the continuous air stream for a short duration (e.g., 0.5 seconds).

  • Data Recording:

    • The potential difference between the recording and reference electrodes is amplified and recorded.

    • The amplitude of the negative deflection (in millivolts) in response to the stimulus is measured as the EAG response.

EAG_Protocol_Workflow cluster_prep Insect Preparation cluster_setup Electrode Setup cluster_stim Stimulus & Recording immobilize Immobilize Insect excise Excise Head & Antenna immobilize->excise cut_tip Cut Distal Tip of Antenna excise->cut_tip ref_electrode Insert Antennal Base into Reference Electrode cut_tip->ref_electrode rec_electrode Contact Distal Tip with Recording Electrode ref_electrode->rec_electrode airflow Continuous Airflow over Antenna rec_electrode->airflow stim_inject Inject this compound Vapor Puff airflow->stim_inject record Record EAG Response (mV) stim_inject->record Y_Tube_Olfactometer_Workflow cluster_setup Apparatus Setup cluster_assay Behavioral Assay cluster_data Data Analysis start Start setup_olfactometer Setup Y-Tube Olfactometer start->setup_olfactometer add_stimuli Add this compound & Control to Arms setup_olfactometer->add_stimuli establish_airflow Establish Constant Airflow add_stimuli->establish_airflow introduce_insect Introduce Insect to Entry Arm establish_airflow->introduce_insect observe_choice Observe Insect Choice introduce_insect->observe_choice record_choice Record Choice (Test vs. Control) observe_choice->record_choice analyze_data Analyze Preference Data record_choice->analyze_data end End analyze_data->end Olfactory_Signaling_Pathway cluster_periphery Sensillum Lymph cluster_neuron Olfactory Sensory Neuron (OSN) Dendrite cluster_cns Central Nervous System nonyl_acetate This compound obp Odorant Binding Protein (OBP) nonyl_acetate->obp Binds to complex This compound-OBP Complex or_complex Olfactory Receptor (OrX + Orco) complex->or_complex Activates channel_opening Ion Channel Opening or_complex->channel_opening depolarization Membrane Depolarization channel_opening->depolarization Cation Influx action_potential Action Potential Generation depolarization->action_potential brain Signal to Antennal Lobe action_potential->brain Acetate_Biosynthesis_Pathway acetyl_coa Acetyl-CoA fatty_acid_synthesis Fatty Acid Synthesis acetyl_coa->fatty_acid_synthesis fatty_acid Fatty Acid (e.g., C10 or longer) fatty_acid_synthesis->fatty_acid chain_shortening Chain Shortening (Beta-Oxidation) fatty_acid->chain_shortening nonanoic_acid Nonanoic Acid chain_shortening->nonanoic_acid reduction Reduction (Fatty-Acyl Reductase) nonanoic_acid->reduction nonanol Nonanol reduction->nonanol acetylation Acetylation (Alcohol Acetyltransferase) nonanol->acetylation nonyl_acetate This compound acetylation->nonyl_acetate

References

Nonyl Acetate: A Comprehensive Technical Guide for Flavor Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyl acetate (C₁₁H₂₂O₂) is a volatile organic compound classified as an ester, playing a significant role in the flavor and fragrance industry. It is the acetate ester of nonan-1-ol and is recognized for its characteristic fruity, waxy, and slightly floral aroma.[1] This technical guide provides an in-depth overview of this compound's role in flavor chemistry, including its physicochemical properties, natural occurrence, sensory characteristics, synthesis, and analytical determination.

Physicochemical Properties

This compound is a colorless liquid with a distinct odor profile.[2] Its physical and chemical characteristics are crucial for its application in flavor formulations, influencing its volatility, solubility, and stability.

PropertyValueReference
Molecular Formula C₁₁H₂₂O₂[2]
Molecular Weight 186.29 g/mol [2]
CAS Number 143-13-5[2]
FEMA Number 2788[2]
JECFA Number 131[2]
Appearance Colorless liquid[2]
Odor Description Fruity, waxy, sweet, green, with tropical and floral nuances. Some sources also describe a pungent, mushroom-like odor.[1][2][3]
Boiling Point 212 °C at 760 mmHg[2]
Melting Point -26 °C[2]
Density 0.864 g/mL at 25 °C[3]
Refractive Index 1.422 - 1.426 at 20 °C[2]
Solubility Soluble in alcohol and ether; practically insoluble in water.[2][3]
Vapor Pressure 0.197 mmHg at 25 °C (estimated)[1]
LogP (o/w) 4.352 (estimated)[1]
Regulatory Status Generally Recognized as Safe (GRAS) by FEMA.[4]

Sensory Profile and Thresholds

The sensory characteristics of this compound are a key aspect of its application in flavor chemistry. It imparts a unique combination of fruity and waxy notes.

Sensory AttributeDescriptionConcentrationReference
Odor Profile Sweet, waxy, and fruity with a green, tropical fruit nuance.100%[1]
Floral, fruity (mushroom-gardenia) odor.Diluted[3]
Taste Profile Fruity and waxy with a tropical fruit background.20.00 ppm[1]
Bitter taste.Concentrated[3]
Aroma Threshold Detection: 57 to 600 ppb. Aroma characteristics at 1.0%: waxy citrus, earthy mushroom, creamy milk, estry with ripe apple pulp notes.
Taste Threshold Taste characteristics at 5 ppm: waxy, stale milk, earthy mushroom, slightly metallic with cheesy nuances.5 ppm

Natural Occurrence

This compound is a natural constituent of various fruits and fermented beverages, contributing to their characteristic aroma profiles.

Food/BeverageReported PresenceConcentration DetailsReference
Citrus Fruits Found in citrus peel oils and juices, including orange and lemon.Powell Navel orange showed the highest levels of this compound among the studied varieties.[5][6]
Apples Present in various apple cultivars.[6]
Pears Naturally found in pears.
Grapes Found in wine grapes.[1][6]
Melon Reported in melon.[6]
Beer Naturally occurs in beer.Ester concentrations are influenced by fermentation conditions.[6][7][8]
Cheese Reported in Gruyere cheese.[1]
Milk Reported in milk.[1]
Kumquats Found in kumquat peel oil.[1][6]

Biosynthesis of this compound in Plants

The formation of this compound in plants is a result of esterification, a process catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol substrate. While the specific AAT responsible for this compound synthesis has not been definitively identified, the general pathway is understood. AATs exhibit broad substrate specificity, allowing them to produce a wide variety of esters.[9][10]

This compound Biosynthesis FattyAcid Fatty Acid Metabolism Nonanol n-Nonanol FattyAcid->Nonanol Reduction AAT Alcohol Acyltransferase (AAT) Nonanol->AAT AcetylCoA Acetyl-CoA AcetylCoA->AAT NonylAcetate This compound AAT->NonylAcetate Esterification

General biosynthetic pathway of this compound in plants.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The following is a generalized laboratory procedure for the synthesis of this compound based on the Fischer esterification of n-nonanol and acetic acid. This reaction is typically catalyzed by a strong acid.[11][12][13][14]

Materials:

  • n-Nonanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Diethyl Ether (or other suitable extraction solvent)

  • Round-bottom flask, reflux condenser, separatory funnel, heating mantle, distillation apparatus.

Procedure:

  • In a round-bottom flask, combine n-nonanol and a molar excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Assemble a reflux apparatus and heat the mixture to reflux for a specified period (e.g., 1-2 hours) to allow the esterification to proceed.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by distillation to obtain the final product.

Fischer Esterification Workflow Start Combine n-Nonanol, Acetic Acid, and H₂SO₄ Reflux Heat to Reflux Start->Reflux Cool Cool Reaction Mixture Reflux->Cool Wash_H2O Wash with Water Cool->Wash_H2O Wash_NaHCO3 Wash with NaHCO₃ Solution Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Separate Separate Organic Layer Wash_Brine->Separate Dry Dry with Na₂SO₄ Separate->Dry Filter Filter Dry->Filter Distill Purify by Distillation Filter->Distill Product Pure this compound Distill->Product

Workflow for the synthesis of this compound.
Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a standard technique for the analysis of volatile compounds like this compound in food and beverage matrices.[15][16][17][18]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Headspace Autosampler

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.

Sample Preparation (General Procedure for Fruit Juice):

  • Place a known volume of the fruit juice sample into a headspace vial.[16]

  • An internal standard may be added for quantification.[16]

  • The vial is sealed and incubated at a specific temperature and time to allow volatile compounds to partition into the headspace.[5][16]

  • A sample of the headspace gas is then automatically injected into the GC-MS for analysis.

GC-MS Parameters (Example):

  • Injection Mode: Headspace

  • Liner: Deactivated, suitable for headspace injections

  • Carrier Gas: Helium at a constant flow rate

  • Oven Temperature Program: A temperature gradient is used to separate the volatile compounds. For example, start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • MS Scan Range: m/z 40-400 (or a range appropriate for the target analytes)

  • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards.

Sensory Evaluation

Sensory analysis is critical for understanding the flavor contribution of this compound. A trained sensory panel is typically used for descriptive analysis.[19][20][21][22][23]

Panelist Selection and Training:

  • Panelists are screened for their sensory acuity and ability to describe aromas and tastes.

  • Training involves familiarization with relevant aroma and taste standards, including a reference sample of this compound at various concentrations in a neutral base (e.g., water, deodorized oil).

Methodology (Descriptive Analysis):

  • Sample Preparation: Prepare solutions of this compound at different concentrations in a suitable solvent (e.g., water with a small amount of ethanol to aid solubility). Samples of food products containing this compound would also be prepared.

  • Presentation: Samples are presented to panelists in a controlled environment (sensory booths with controlled lighting and temperature). Samples are coded with random three-digit numbers.[20]

  • Evaluation: Panelists evaluate the samples for various sensory attributes (e.g., fruity, waxy, green, sweet, bitter) and rate their intensity on a structured scale (e.g., a 15-cm line scale or a 9-point category scale).

  • Data Analysis: The data from the panelists are collected and statistically analyzed to determine the sensory profile of this compound and its contribution to the overall flavor of a product.

Olfactory Perception

The perception of this compound, like other volatile compounds, is initiated by its interaction with olfactory receptors (ORs) in the nasal cavity. The human genome contains a large family of OR genes, and a specific odorant can activate a unique combination of these receptors, leading to a distinct odor perception. The process of identifying the specific ORs that respond to a particular ligand is known as "deorphanization."[24][25][26][27][28] To date, the specific olfactory receptor(s) that are activated by this compound have not been definitively identified in publicly available literature. The deorphanization of the vast number of human olfactory receptors is an ongoing area of research.

Olfactory Perception Pathway NonylAcetate This compound Molecule OR Olfactory Receptor (OR) in Olfactory Sensory Neuron NonylAcetate->OR Binding Signal Signal Transduction (G-protein, Adenylyl Cyclase) OR->Signal Neuron Depolarization of Olfactory Sensory Neuron Signal->Neuron Bulb Signal to Olfactory Bulb Neuron->Bulb Brain Processing in the Brain Bulb->Brain Odor Perception

General pathway of olfactory signal transduction.

Conclusion

This compound is a valuable volatile organic compound in flavor chemistry, contributing desirable fruity and waxy notes to a variety of food and beverage products. Its natural occurrence in fruits and fermented products underscores its importance in creating authentic and appealing flavor profiles. A thorough understanding of its physicochemical properties, sensory characteristics, and analytical methodologies is essential for its effective application by researchers and flavor chemists. Future research focused on identifying the specific alcohol acyltransferases involved in its biosynthesis and deorphanizing its corresponding olfactory receptors will further elucidate its role in flavor perception and potentially open new avenues for flavor creation and modulation.

References

Unveiling Nonyl Acetate: A Journey Through its Chemical History

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyl acetate, a significant contributor to the fragrance and flavor industries, is an organic compound classified as an ester. Its characteristic fruity and floral aroma has made it a valuable ingredient in a wide array of consumer products. This technical guide delves into the historical discovery and synthesis of this compound, providing a comprehensive overview for researchers, scientists, and professionals in drug development. By examining its origins in the chemical literature, we can appreciate the evolution of its synthesis and characterization.

Discovery and First Mention in Literature

While the exact date and individual credited with the discovery of this compound remain elusive in readily available primary literature, secondary sources indicate its emergence in the late 1890s. This period was marked by systematic investigations into the reactions of alcohols and acids, laying the groundwork for the synthesis of numerous esters. The firm Schimmel & Co., a prominent player in the essential oils and synthetic perfumes industry at the time, is thought to have played a role in its early characterization and potential commercialization, though direct evidence from their semi-annual reports of that specific period is not definitively conclusive. The initial synthesis is understood to have been achieved through the direct esterification of n-nonyl alcohol with acetic acid.[1]

Physicochemical Properties

Early investigations into this compound focused on determining its fundamental physical and chemical properties. These characteristics are crucial for its application in various industries and for its identification and purification.

PropertyValueReference
Molecular FormulaC₁₁H₂₂O₂[1]
Molecular Weight186.29 g/mol [1]
Boiling Point212 °C (lit.)[1]
Density0.864 g/mL at 25 °C (lit.)[1]
Refractive Indexn20/D 1.424 (lit.)[1]
SolubilityPractically insoluble in water; soluble in alcohol and miscible with oils.[1]

Early Synthesis and Experimental Protocols

The primary method for the synthesis of this compound, established in its early history and still widely used today, is the Fischer esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Fischer Esterification of Nonyl Alcohol and Acetic Acid

The synthesis of this compound is achieved by reacting n-nonyl alcohol with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible and proceeds as follows:

Reaction:

CH₃(CH₂)₈OH + CH₃COOH ⇌ CH₃COO(CH₂)₈CH₃ + H₂O (n-Nonyl alcohol + Acetic acid ⇌ this compound + Water)

To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed by azeotropic distillation.

A detailed, generalized experimental protocol from the early 20th century would have likely involved the following steps:

  • Reactant Mixture: A mixture of n-nonyl alcohol and a slight excess of glacial acetic acid was prepared in a round-bottom flask.

  • Catalyst Addition: A small amount of a strong acid catalyst, such as concentrated sulfuric acid, was carefully added to the reaction mixture.

  • Reflux: The mixture was heated under reflux for several hours to allow the esterification to proceed towards equilibrium. The reaction temperature would be maintained at the boiling point of the mixture.

  • Neutralization: After cooling, the reaction mixture was washed with a solution of sodium bicarbonate to neutralize the excess acetic acid and the acid catalyst.

  • Washing: The organic layer was then washed with water to remove any remaining salts and water-soluble impurities.

  • Drying: The crude ester was dried over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

  • Distillation: The final product, this compound, was purified by fractional distillation under reduced pressure to obtain a pure sample.

Fischer_Esterification n-Nonyl Alcohol n-Nonyl Alcohol Reaction Mixture Reaction Mixture n-Nonyl Alcohol->Reaction Mixture Acetic Acid Acetic Acid Acetic Acid->Reaction Mixture Acid Catalyst (H₂SO₄) Acid Catalyst (H₂SO₄) Acid Catalyst (H₂SO₄)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Neutralization (NaHCO₃) Neutralization (NaHCO₃) Reflux->Neutralization (NaHCO₃) Washing (H₂O) Washing (H₂O) Neutralization (NaHCO₃)->Washing (H₂O) Drying (Na₂SO₄) Drying (Na₂SO₄) Washing (H₂O)->Drying (Na₂SO₄) Fractional Distillation Fractional Distillation Drying (Na₂SO₄)->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound Synthesis_Logic cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Nonyl_Alcohol Nonyl_Alcohol Esterification Esterification Nonyl_Alcohol->Esterification Acetic_Acid Acetic_Acid Acetic_Acid->Esterification Acid_Catalyst Acid_Catalyst Acid_Catalyst->Esterification Neutralization Neutralization Esterification->Neutralization Washing Washing Neutralization->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation Pure_Nonyl_Acetate Pure_Nonyl_Acetate Distillation->Pure_Nonyl_Acetate

References

An In-depth Technical Guide to the Isomers of Nonyl Acetate and Their Chemical Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonyl acetate, an ester with the chemical formula C₁₁H₂₂O₂, exists as a multitude of structural isomers, each possessing unique physicochemical properties and organoleptic profiles. This technical guide provides a comprehensive overview of the known isomers of this compound, detailing their chemical characteristics, synthesis, and analytical characterization. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where a thorough understanding of these compounds is essential.

Introduction

This compound isomers are primarily recognized for their applications in the flavor and fragrance industries, contributing a range of fruity, floral, and waxy notes to various consumer products.[1][2] Beyond these applications, the distinct chemical properties of each isomer warrant a deeper investigation for their potential use in other areas of chemical synthesis and as reference standards in analytical chemistry. This guide aims to consolidate the available scientific data on these isomers, presenting it in a structured and accessible format for a technical audience.

Structural Isomers of this compound

The term "this compound" can refer to numerous structural isomers, which arise from the different possible arrangements of the nine-carbon alkyl chain (nonyl group). These isomers can be broadly categorized as linear (n-nonyl acetate) and branched-chain nonyl acetates. The position of the acetate group along the nonyl chain further increases the number of possible isomers.

Herein, we focus on some of the most commonly cited isomers:

  • n-Nonyl Acetate (1-Nonyl Acetate): The straight-chain isomer.

  • sec-Nonyl Acetate Isomers: Including 2-nonyl acetate, 3-nonyl acetate, and 4-nonyl acetate, where the acetate group is attached to a secondary carbon.

  • Branched-Chain Isomers: A vast number of isomers with various branching patterns in the nonyl group. A notable example is 3,5,5-trimethylhexyl acetate.

The structural differences between these isomers are illustrated in the diagram below.

Figure 1: Classification of this compound Isomers.

Physicochemical Properties

The structural variations among this compound isomers lead to significant differences in their physical and chemical properties. A summary of the available quantitative data is presented in the tables below for easy comparison.

Table 1: General and Physicochemical Properties of this compound Isomers
Propertyn-Nonyl Acetate3-Nonyl Acetate3,5,5-Trimethylhexyl Acetate
CAS Number 143-13-5[3]60826-15-558430-94-7[4]
Molecular Formula C₁₁H₂₂O₂[3]C₁₁H₂₂O₂C₁₁H₂₂O₂[4]
Molecular Weight ( g/mol ) 186.29[3]186.29186.29[4]
Appearance Colorless liquid[3]Colorless, clear liquid[5]Colorless to almost colorless clear liquid[4]
Boiling Point (°C) 208-212-209[6]
Melting Point (°C) -26[3]--26 (estimate)[6]
Density (g/mL) 0.864 at 25°C[7]0.854-0.864 at 25°C[5]0.87[6]
Refractive Index (n20/D) 1.422-1.426[3]1.416-1.423[5]1.424[6]
Flash Point (°C) >100[8]82.7879[6]
Solubility Insoluble in water; soluble in alcohol and ether[3]-Low solubility in water; soluble in organic solvents[4]
Table 2: Odor and Flavor Profiles of this compound Isomers
IsomerOdor ProfileFlavor Profile
n-Nonyl Acetate Sweet, waxy, fruity with a green, tropical fruit nuance.[8] Pungent odor of mushrooms, resembles gardenias when diluted.Fruity and waxy with a tropical fruit background at 20 ppm.[8]
3,5,5-Trimethylhexyl Acetate Woody, fruity.[9] Soft, fruity, woody with a pleasing orris effect.[10]Woody, fruity-floral, with lavender connotations.[10]

Experimental Protocols

Synthesis of this compound Isomers via Fischer-Speier Esterification

The most common method for synthesizing esters is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[8] For the synthesis of this compound isomers, acetic acid is reacted with the corresponding nonanol isomer.

General Protocol:

  • Reactants: To a round-bottom flask, add the respective nonanol isomer (1.0 equivalent) and an excess of glacial acetic acid (e.g., 3-5 equivalents).

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reaction Setup: Equip the flask with a reflux condenser. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Heating: Heat the reaction mixture to reflux for a period of 1-10 hours.[8] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude ester can be further purified by distillation.

The workflow for a typical Fischer-Speier esterification is depicted below.

Fischer_Esterification_Workflow cluster_reactants Reactants Nonanol Isomer Nonanol Isomer Reaction Mixture Reaction Mixture Nonanol Isomer->Reaction Mixture Acetic Acid Acetic Acid Acetic Acid->Reaction Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Work-up Work-up Reflux->Work-up Purification Purification Work-up->Purification Pure this compound Isomer Pure this compound Isomer Purification->Pure this compound Isomer

Figure 2: General workflow for Fischer-Speier esterification.
Analytical Characterization

The identification and differentiation of this compound isomers are typically achieved through a combination of chromatographic and spectroscopic techniques.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds like this compound isomers. The retention time in the gas chromatogram provides a preliminary identification, which is then confirmed by the mass spectrum. The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. However, due to the structural similarity of many isomers, complete separation can be challenging and may require high-resolution capillary columns and optimized temperature programs. The analysis of complex mixtures of isomers, such as those found in technical-grade nonylphenol (an analogous compound), often results in numerous co-eluting peaks, necessitating advanced techniques like GC-tandem mass spectrometry (GC-MS/MS) for improved resolution and structural assignment.[11]

General GC-MS Protocol Outline:

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Separation: Use a capillary column (e.g., DB-5ms or equivalent) with a programmed temperature gradient to separate the isomers.

  • Detection: The separated compounds are ionized (typically by electron ionization) and the resulting fragments are analyzed by the mass spectrometer.

  • Data Analysis: Identify the isomers by comparing their retention times and mass spectra to those of known standards or by interpreting the fragmentation patterns.

The logical flow of isomer identification using GC-MS is shown below.

GCMS_Analysis_Logic Sample Injection Sample Injection GC Separation GC Separation Sample Injection->GC Separation Ionization Ionization GC Separation->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis Data Interpretation Data Interpretation Mass Analysis->Data Interpretation Isomer Identification Isomer Identification Data Interpretation->Isomer Identification

Figure 3: Logical flow of GC-MS analysis for isomer identification.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are invaluable for the structural elucidation of organic molecules. For this compound isomers, ¹H NMR provides information about the chemical environment of the different protons in the molecule. The chemical shifts, splitting patterns, and integration of the signals can be used to deduce the structure of the nonyl chain and the position of the acetate group. While ¹H NMR spectra are available for n-nonyl acetate, obtaining and interpreting the spectra for the numerous branched isomers can be complex.[12]

Conclusion

The isomers of this compound represent a diverse group of compounds with a range of chemical characteristics and potential applications. This guide has provided a consolidated overview of the available data on their physicochemical properties, synthesis, and analytical characterization. For researchers and professionals, a thorough understanding of these isomers is crucial for their effective utilization and for the development of new applications. Further research is warranted to fully characterize the vast number of branched-chain isomers and to develop more refined analytical methods for their separation and identification.

References

Toxicological Profile and Safety Assessment of Nonyl Acetate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available toxicological data and safety profile of Nonyl Acetate (CAS No. 143-13-5). This compound is a colorless liquid with a characteristic fruity, floral odor, utilized as a fragrance and flavoring agent. This document synthesizes findings on its acute toxicity, skin and eye irritation, sensitization, genotoxicity, and repeated-dose toxicity. While data for some endpoints are limited, this guide consolidates existing knowledge to support safety and risk assessments. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Diagrams illustrating metabolic pathways and experimental workflows are provided to enhance understanding.

Chemical and Physical Properties

This compound is the acetate ester of nonan-1-ol. Its chemical and physical properties are summarized below.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 143-13-5[1]
Molecular Formula C11H22O2[1]
Molecular Weight 186.29 g/mol [1]
Appearance Colorless liquid[2]
Odor Fruity, floral[2][3]
Boiling Point 212 °C[2]
Flash Point 67.2 °C[4]
Solubility Soluble in alcohol and ether; insoluble in water[2]

Toxicological Data

Acute Toxicity

This compound exhibits a low order of acute toxicity based on oral and dermal studies in rats.

Table 1: Acute Toxicity of this compound

TestSpeciesRouteLD50Reference
Acute Oral ToxicityRatOral> 5.0 g/kg[4]
Acute Dermal ToxicityRatDermal> 5.0 g/kg[4]

A single high dose of this compound was administered orally to a group of rats. The animals were observed for mortality and clinical signs of toxicity over a 14-day period. The LD50 was determined to be greater than the highest dose tested.

Skin Corrosion/Irritation

Studies on the skin irritation potential of this compound have yielded mixed results, with some sources indicating it can be irritating to the skin.[4][5] However, a study on a similar compound following OECD Guideline 404 showed no irritation.[6]

Table 2: Skin Irritation Data

Test SubstanceSpeciesMethodResultsReference
This compoundNot specifiedNot specifiedIrritating to skin[4][5]
Similar CompoundRabbitOECD 404Non-irritant[6]

The following workflow outlines the general procedure for an acute dermal irritation/corrosion study.

G cluster_0 Animal Preparation cluster_1 Test Substance Application cluster_2 Observation Animal Selection (Rabbit) Animal Selection (Rabbit) Clipping of Fur Clipping of Fur Animal Selection (Rabbit)->Clipping of Fur Application of 0.5 mL this compound Application of 0.5 mL this compound Semi-occlusive Dressing Semi-occlusive Dressing Application of 0.5 mL this compound->Semi-occlusive Dressing 4-hour Exposure 4-hour Exposure Dressing Removal Dressing Removal 4-hour Exposure->Dressing Removal Scoring of Erythema and Edema (1, 24, 48, 72 hrs) Scoring of Erythema and Edema (1, 24, 48, 72 hrs) Dressing Removal->Scoring of Erythema and Edema (1, 24, 48, 72 hrs)

Caption: Workflow for an OECD 404 skin irritation study.

Eye Irritation

Similar to skin irritation, there are indications that this compound may be an eye irritant.[4][5] A study on a comparable substance following OECD Guideline 405 demonstrated reversible eye irritation.[7][8]

Table 3: Eye Irritation Data

Test SubstanceSpeciesMethodResultsReference
This compoundNot specifiedNot specifiedIrritating to eyes[4][5]
Similar CompoundRabbitOECD 405Reversible eye irritation[7][8]

The general procedure for an acute eye irritation study is depicted below.

G cluster_0 Procedure cluster_1 Observation Instillation of 0.1 mL into one eye Instillation of 0.1 mL into one eye Untreated eye as control Untreated eye as control Instillation of 0.1 mL into one eye->Untreated eye as control Scoring of Corneal, Iris, and Conjunctival effects Scoring of Corneal, Iris, and Conjunctival effects Observations at 1, 24, 48, 72 hrs Observations at 1, 24, 48, 72 hrs Scoring of Corneal, Iris, and Conjunctival effects->Observations at 1, 24, 48, 72 hrs

Caption: Workflow for an OECD 405 eye irritation study.

Skin Sensitization

A human study indicated that a 2% solution of this compound was not a sensitizer.[9] This suggests a low potential for skin sensitization at relevant concentrations.

Table 4: Skin Sensitization Data

TestSpeciesConcentrationResultsReference
Human ExperienceHuman2% solutionNo irritation or sensitization[9]

The HRIPT is a common method to assess the skin sensitization potential in humans.

G cluster_0 Induction Phase cluster_1 Rest Phase cluster_2 Challenge Phase Repeated patch applications (9-10) Repeated patch applications (9-10) Observation for irritation Observation for irritation Repeated patch applications (9-10)->Observation for irritation 2-week rest period 2-week rest period Challenge patch application Challenge patch application Scoring for sensitization reaction Scoring for sensitization reaction Challenge patch application->Scoring for sensitization reaction

Caption: General workflow of a Human Repeat Insult Patch Test.

Genotoxicity

No specific genotoxicity data for this compound was identified in the reviewed literature. Safety data sheets for this compound and its isomers often state that no data is available for mutagenicity.[7] For structurally related alkyl acetates, the available data from Ames tests and other in vitro assays are generally negative.

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.

G cluster_0 Exposure cluster_1 Incubation & Analysis Bacteria (e.g., Salmonella typhimurium) Bacteria (e.g., Salmonella typhimurium) Exposure to this compound +/- S9 Exposure to this compound +/- S9 Bacteria (e.g., Salmonella typhimurium)->Exposure to this compound +/- S9 Plating on minimal agar Plating on minimal agar Incubation Incubation Plating on minimal agar->Incubation Count revertant colonies Count revertant colonies Incubation->Count revertant colonies

Caption: Workflow of the Ames Test (OECD 471).

Repeated-Dose Toxicity

Specific repeated-dose toxicity studies for this compound were not found in the public domain. Safety data sheets indicate that no information is available.[7] Data on structurally similar long-chain alkyl acetates suggest a low order of systemic toxicity following repeated exposure.

This study provides information on the potential health hazards from repeated oral exposure over 28 days.

G cluster_0 Dosing cluster_1 In-life Observations cluster_2 Terminal Procedures Daily oral administration for 28 days Daily oral administration for 28 days Multiple dose groups + control Multiple dose groups + control Daily oral administration for 28 days->Multiple dose groups + control Clinical signs, body weight, food consumption Clinical signs, body weight, food consumption Hematology & Clinical Chemistry Hematology & Clinical Chemistry Necropsy & Histopathology Necropsy & Histopathology Hematology & Clinical Chemistry->Necropsy & Histopathology

Caption: Workflow for a 28-day repeated dose toxicity study.

Metabolism and Toxicokinetics

This compound, being an ester, is expected to be readily hydrolyzed in the body by esterases to its constituent alcohol (nonan-1-ol) and acetic acid.[1] Both of these metabolites are endogenous or can be readily integrated into normal metabolic pathways. Acetic acid enters the Krebs cycle, while nonan-1-ol is likely oxidized to the corresponding carboxylic acid and further metabolized via fatty acid oxidation pathways.

G This compound This compound Hydrolysis (Esterases) Hydrolysis (Esterases) This compound->Hydrolysis (Esterases) Nonan-1-ol Nonan-1-ol Hydrolysis (Esterases)->Nonan-1-ol Acetic Acid Acetic Acid Hydrolysis (Esterases)->Acetic Acid Fatty Acid Oxidation Fatty Acid Oxidation Nonan-1-ol->Fatty Acid Oxidation Krebs Cycle Krebs Cycle Acetic Acid->Krebs Cycle

Caption: Proposed metabolic pathway of this compound.

Safety Profile and Conclusion

Based on the available data, this compound has a low acute toxicity profile via both oral and dermal routes. While some data suggests a potential for skin and eye irritation, a 2% solution was found to be non-sensitizing in humans. There is a notable lack of publicly available data on the genotoxicity and repeated-dose toxicity of this compound. However, its expected rapid hydrolysis to endogenous or readily metabolizable substances suggests a low potential for systemic toxicity. For a more definitive safety assessment, further studies on genotoxicity and repeated-dose toxicity would be beneficial.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of Nonyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of Nonyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS No. 143-13-5) is an ester commonly used as a flavoring and fragrance agent. Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices, including food products, cosmetics, and pharmaceutical formulations. This document provides a detailed experimental protocol, data presentation guidelines, and expected results for the GC-MS analysis of this compound.

Introduction

This compound is a fatty acid ester that contributes to the characteristic aroma of certain fruits and essential oils. Its detection and quantification are essential for quality control, authenticity assessment, and safety evaluation of various consumer products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high-resolution separation and definitive identification, making it the method of choice for analyzing volatile and semi-volatile compounds like this compound. This application note provides a robust protocol for the GC-MS analysis of this compound, suitable for implementation in research and quality control laboratories.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix.

Protocol 1: Direct Dilution (for standards and simple matrices)

  • Solvent Selection: Use a high-purity volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) by accurately weighing a known amount of pure standard and dissolving it in the chosen solvent.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with the appropriate solvent to bring the concentration within the calibration range.

  • Final Step: Transfer the prepared standards and samples into 2 mL autosampler vials for GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (for aqueous matrices)

  • Sample Collection: Place a known volume (e.g., 10 mL) of the aqueous sample into a separatory funnel.

  • Solvent Addition: Add an equal volume of a water-immiscible organic solvent (e.g., hexane or dichloromethane).

  • Extraction: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Collect the organic layer (bottom layer for dichloromethane, top layer for hexane).

  • Drying: Pass the organic extract through anhydrous sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are provided as a guideline and may require optimization for different instruments.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless (or split, depending on concentration)
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40-300 amu
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Data Summary

Quantitative analysis of this compound should be performed using a calibration curve generated from the analysis of standard solutions. The following table summarizes the key quantitative parameters.

Parameter Value
Compound This compound
CAS Number 143-13-5
Molecular Formula C₁₁H₂₂O₂
Molecular Weight 186.29 g/mol
Kovats Retention Index (Standard Non-Polar Column) ~1292[1]
Characteristic Mass Fragments (m/z) 43 (base peak), 56, 70, 84, 126[2]
Quantification Ion (SIM Mode) m/z 43
Qualifier Ions (SIM Mode) m/z 56, 70
Limit of Detection (LOD) To be determined experimentally (typically in the low ng/mL range)
Limit of Quantification (LOQ) To be determined experimentally (typically in the mid-to-high ng/mL range)

Note: Retention time and detection limits are instrument-dependent and should be determined experimentally.

Mandatory Visualizations

GC-MS Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Concentration Concentration/Reconstitution Extraction->Concentration Vial Transfer to Autosampler Vial Concentration->Vial Injection Injection Vial->Injection GC Gas Chromatography Separation Injection->GC MS Mass Spectrometry Detection GC->MS TIC Total Ion Chromatogram MS->TIC MassSpectrum Mass Spectrum Identification TIC->MassSpectrum Quant Quantification MassSpectrum->Quant Report Report Generation Quant->Report

Caption: Workflow for GC-MS analysis of this compound.

Mass Fragmentation Pathway of this compound

The following diagram illustrates the logical relationship of the primary mass fragmentation of this compound in an EI source.

Fragmentation_Pathway Parent This compound (m/z 186) Frag1 [CH3CO]+ (m/z 43) Base Peak Parent->Frag1 α-cleavage Frag4 [C9H18]+ (m/z 126) McLafferty Rearrangement Parent->Frag4 Rearrangement Frag2 [C4H8]+ (m/z 56) Frag3 [C5H10]+ (m/z 70) Frag4->Frag2 Further Fragmentation Frag4->Frag3 Further Fragmentation

Caption: Primary mass fragmentation of this compound.

Expected Results

A successful analysis will yield a symmetrical chromatographic peak for this compound at its characteristic retention time. The identity of the peak can be confirmed by comparing the acquired mass spectrum with a reference library spectrum. The mass spectrum of this compound is characterized by a base peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), and other significant fragments at m/z 56, 70, 84, and 126.[2] For quantitative analysis, a linear calibration curve (R² > 0.99) should be obtained by plotting the peak area of the quantification ion against the concentration of the standards.

Conclusion

The GC-MS method described in this application note provides a reliable and robust protocol for the qualitative and quantitative analysis of this compound. The detailed experimental procedures and instrument parameters serve as a strong foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories for routine analysis and research applications. Method validation, including the determination of linearity, accuracy, precision, LOD, and LOQ, should be performed to ensure the suitability of the method for its intended purpose.

References

Application Notes and Protocols for the Characterization of Nonyl Acetate using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. These application notes provide a comprehensive guide for the characterization of nonyl acetate using ¹H and ¹³C NMR spectroscopy, intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

This compound (CH₃COOC₉H₁₉) is an ester known for its characteristic fruity aroma and is used as a flavoring and fragrance agent. Accurate structural confirmation and purity assessment are crucial for its application. This document outlines the expected NMR data, a detailed experimental protocol for data acquisition, and a workflow for the characterization process.

Data Presentation: ¹H and ¹³C NMR of this compound

The following tables summarize the expected chemical shifts (δ) and multiplicities for the ¹H and ¹³C NMR spectra of this compound, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Assignment Chemical Shift (δ) [ppm] Multiplicity Integration Coupling Constant (J) [Hz]
H-2'~ 2.05Singlet3H-
H-1~ 4.06Triplet2H~ 6.7
H-2~ 1.62Quintet2H~ 7.0
H-3 to H-8~ 1.20 - 1.40Multiplet12H-
H-9~ 0.88Triplet3H~ 6.8

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Assignment Chemical Shift (δ) [ppm]
C-1' (C=O)~ 171.1
C-1~ 64.6
C-3 to C-8~ 29.2 - 29.5
C-2~ 28.6
C-7~ 31.8
C-8~ 22.7
C-2' (CH₃)~ 21.0
C-9~ 14.1

Experimental Protocols

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Materials:

    • This compound sample

    • Deuterated chloroform (CDCl₃), NMR grade

    • NMR tube (5 mm diameter)

    • Pasteur pipette

    • Vial and cap

  • Procedure:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

    • Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. The final liquid column height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ)

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Solvent: CDCl₃

    • Temperature: 298 K (25 °C)

    • Number of Scans (NS): 8 to 16 scans are generally adequate for a concentrated sample.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 0 to 12 ppm.

    • Referencing: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used for referencing.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used.

    • Solvent: CDCl₃

    • Temperature: 298 K (25 °C)

    • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 0 to 220 ppm.

    • Referencing: The solvent peak of CDCl₃ (δ ≈ 77.16 ppm) is used for referencing.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Perform baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Reference the spectra using the appropriate solvent peak.

  • Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve 10-20 mg transfer Transfer to NMR Tube dissolve->transfer ~0.6 mL h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum ft Fourier Transform h1_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integrate Integration (1H) baseline->integrate reference Referencing integrate->reference assign Assign Signals reference->assign structure Confirm Structure of This compound assign->structure purity Assess Purity structure->purity

Caption: Workflow for NMR characterization of this compound.

This diagram outlines the key stages from sample preparation through data acquisition, processing, and final structural analysis. Following this standardized protocol will ensure reproducible and high-quality NMR data for the reliable characterization of this compound.

Application Note: Quantification of Nonyl Acetate in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nonyl acetate is a fatty acid acetate ester that contributes to the characteristic fruity and floral aroma of various foods and beverages, including fruits, wine, and honey. It is also utilized as a flavoring agent and in the formulation of fragrances. The accurate quantification of this compound in complex matrices is crucial for quality control, authenticity assessment, and research in food science, beverage production, and fragrance development. This application note provides detailed protocols for the quantification of this compound in complex matrices using Headspace-Solid Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS), as well as alternative sample preparation methods including Liquid-Liquid Extraction (LLE) and Dispersive Solid-Phase Extraction (d-SPE).

Analytical Method: Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS

HS-SPME is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from various matrices. Coupled with GC-MS, it provides a powerful tool for the selective and sensitive quantification of this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analysis of this compound using HS-SPME-GC-MS in a fruit juice matrix. These values are based on published data for similar esters and represent expected performance under optimized conditions.

ParameterTypical Value Range
Limit of Detection (LOD)0.1 - 1.0 µg/L
Limit of Quantification (LOQ)0.5 - 5.0 µg/L
Linearity (R²)≥ 0.99
Linear Range1 - 500 µg/L
Recovery85 - 110%
Precision (RSD)< 15%

Experimental Protocols

Protocol 1: Quantification of this compound in Fruit Juice using HS-SPME-GC-MS

This protocol describes the analysis of this compound in a clear fruit juice sample.

1. Materials and Reagents

  • This compound standard (≥97% purity)

  • Internal Standard (IS): e.g., Ethyl nonanoate or a suitable deuterated standard

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • Methanol, HPLC grade

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad volatile analysis.

  • 20 mL headspace vials with PTFE/silicone septa

2. Standard Preparation

  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with deionized water to cover the expected concentration range in the samples (e.g., 1, 5, 10, 50, 100, 250, 500 µg/L).

  • Internal Standard (IS) Stock Solution (100 mg/L): Prepare a stock solution of the chosen internal standard in methanol.

3. Sample Preparation

  • Pipette 5 mL of the fruit juice sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.

  • Spike the sample with the internal standard to a final concentration of 50 µg/L.

  • Immediately seal the vial with a PTFE/silicone septum and cap.

4. HS-SPME Procedure

  • Place the vial in the autosampler tray of the GC-MS system.

  • Incubate the sample at 40°C for 15 minutes with agitation to allow for equilibration between the sample and the headspace.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C to extract the volatile compounds.

  • After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.

5. GC-MS Parameters

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min

    • Ramp: 5°C/min to 180°C

    • Ramp: 20°C/min to 250°C, hold for 5 min

  • Mass Spectrometer:

    • Transfer Line Temperature: 250°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound (e.g., m/z 43, 61, 70, 84, 115) and the internal standard.

6. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards.

  • Quantify the concentration of this compound in the samples using the regression equation from the calibration curve.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Beverages

This protocol is suitable for samples with higher concentrations of this compound or when HS-SPME is not available.

1. Materials and Reagents

  • Hexane, HPLC grade

  • Sodium chloride (NaCl), analytical grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel (250 mL)

  • Centrifuge tubes (50 mL)

2. Procedure

  • Measure 50 mL of the beverage sample into a 250 mL separatory funnel.

  • Add 5 g of NaCl to the sample and shake to dissolve.

  • Add 50 mL of hexane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower aqueous layer and collect the upper organic layer (hexane).

  • Dry the hexane extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis by GC-MS using the parameters described in Protocol 1.

Protocol 3: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

This protocol can be used as a cleanup step after LLE to remove interfering matrix components.

1. Materials and Reagents

  • d-SPE sorbent: A combination of Primary Secondary Amine (PSA) to remove polar interferences and C18 to remove non-polar interferences is recommended.

  • Magnesium sulfate (MgSO₄), anhydrous

  • Centrifuge tubes (15 mL)

2. Procedure

  • Transfer 1 mL of the hexane extract from the LLE procedure into a 15 mL centrifuge tube.

  • Add 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

  • Vortex the tube for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Carefully collect the supernatant (hexane extract) and transfer it to a GC vial for analysis.

Visualizations

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis Sample Fruit Juice Sample (5 mL) Vial 20 mL Headspace Vial Sample->Vial NaCl Add 1.5g NaCl Vial->NaCl IS Spike with Internal Standard NaCl->IS Seal Seal Vial IS->Seal Incubate Incubate (40°C, 15 min) Seal->Incubate Extract Expose SPME Fiber (30 min) Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

LLE_dSPE_Workflow cluster_lle Liquid-Liquid Extraction (LLE) cluster_dspe Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Sample Beverage Sample (50 mL) AddNaCl Add 5g NaCl Sample->AddNaCl AddHexane Add 50 mL Hexane AddNaCl->AddHexane Shake Shake & Separate AddHexane->Shake Collect Collect Organic Layer Shake->Collect Dry Dry with Na₂SO₄ Collect->Dry Concentrate Concentrate to 1 mL Dry->Concentrate Extract 1 mL LLE Extract Concentrate->Extract To Cleanup AddSorbent Add MgSO₄, PSA, C18 Extract->AddSorbent Vortex Vortex & Centrifuge AddSorbent->Vortex Supernatant Collect Supernatant Vortex->Supernatant GCMS GC-MS Analysis Supernatant->GCMS

Caption: Workflow for LLE with optional d-SPE cleanup for this compound analysis.

Utilizing Nonyl Acetate as an Internal Standard in Chromatographic Analysis of Volatile and Semi-Volatile Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative chromatographic analysis, precision and accuracy are paramount. The use of an internal standard (IS) is a widely accepted technique to correct for variations in sample preparation and instrumental analysis. An internal standard is a compound of known concentration that is added to a sample, standard, and blank. By comparing the analyte response to the internal standard response, variations in injection volume, solvent evaporation, and instrument response can be effectively normalized.

Nonyl acetate (C₁₁H₂₂O₂) is a suitable internal standard for the analysis of a variety of volatile and semi-volatile organic compounds, particularly esters, terpenes, and other flavor and fragrance compounds, by gas chromatography (GC). Its properties, including a boiling point of 212°C, moderate polarity, and good solubility in common organic solvents, make it an excellent choice for these applications.[1][2] This document provides detailed application notes and protocols for the use of this compound as an internal standard in GC analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use as an internal standard.

PropertyValue
Molecular Formula C₁₁H₂₂O₂
Molecular Weight 186.29 g/mol
Boiling Point 212 °C
Density 0.864 g/mL at 25 °C
Solubility Practically insoluble in water; soluble in alcohol and miscible with oils.
CAS Number 143-13-5

Data sourced from various chemical databases.

Principle of Internal Standard Method

The internal standard method relies on the consistent ratio of the analyte's response to the internal standard's response across all injections. The concentration of the analyte is determined by comparing the ratio of the analyte peak area to the internal standard peak area in the sample to the same ratio in a calibration standard of known concentration.

Experimental Protocols

The following protocols are generalized from methodologies reported in the scientific literature for the analysis of volatile compounds in various matrices.[3][4][5] Researchers should optimize these protocols for their specific application and instrumentation.

Preparation of Internal Standard Stock Solution

Objective: To prepare a concentrated stock solution of this compound that can be diluted for the preparation of working standards and for spiking samples.

Materials:

  • This compound (≥97% purity)

  • Methylene chloride or hexane (High-purity, GC grade)

  • Volumetric flasks (e.g., 10 mL, 100 mL)

  • Analytical balance

  • Micropipettes

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 100 mg) into a 10 mL volumetric flask.

  • Dissolve the this compound in a small amount of the chosen solvent (e.g., methylene chloride).

  • Fill the volumetric flask to the mark with the solvent.

  • Mix the solution thoroughly to ensure homogeneity. This creates a stock solution of, for example, 10 mg/mL.

  • From this stock solution, a more dilute working internal standard solution can be prepared. For instance, a 10 ng/µL working solution can be prepared by appropriate serial dilutions.

Sample Preparation for Volatile Compound Analysis (Headspace Trapping)

Objective: To extract and concentrate volatile organic compounds from a solid or liquid matrix and add the internal standard. This protocol is adapted from methods used for analyzing volatiles in biological samples.[3][4]

Materials:

  • Sample matrix (e.g., fruit tissue, plant leaves)

  • Dynamic headspace trapping system

  • SuperQ or equivalent adsorbent trap

  • Methylene chloride or hexane (for elution)

  • This compound internal standard working solution (e.g., 10 ng/µL)

  • GC vials

Procedure:

  • Prepare the sample by slicing or homogenizing a known amount of the material (e.g., 100 g of fruit tissue).

  • Place the prepared sample into the headspace collection chamber.

  • Perform dynamic headspace trapping for a defined period (e.g., 1 hour) to collect volatiles onto the adsorbent trap.

  • Elute the trapped volatiles from the adsorbent column with a small, precise volume of solvent (e.g., 150 µL of methylene chloride).

  • Spike the eluted sample with a known amount of the this compound internal standard working solution. For example, add 5 µL of a 10 ng/µL solution to achieve a final concentration of 50 ng in the sample.[6]

  • Transfer the final solution to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the volatile compounds in the prepared sample. The following conditions are a general starting point and should be optimized.

Instrumentation:

  • Gas chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column: A non-polar column such as a DB-5 or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is often suitable.[3][4][5]

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2-5 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

    • Hold at 150 °C for 1 minute.

    • Ramp 2: Increase to 250 °C at a rate of 20 °C/min.

    • Hold at 250 °C for a final period.

  • Transfer Line Temperature: 250 °C

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 35-350

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following table is an example of how to summarize the quantification of volatile compounds in a sample using this compound as an internal standard.

Table 1: Quantification of Volatile Compounds in Blueberry Samples.

CompoundRetention Time (min)Analyte Peak AreaInternal Standard Peak Area (this compound)Concentration (µg/g FW h⁻¹)
Linalool15.81,250,0002,500,0000.50
α-Terpineol16.5875,0002,500,0000.35
Geraniol18.2625,0002,500,0000.25

Note: The concentrations are calculated based on a calibration curve and normalized to the fresh weight (FW) of the sample and the collection time.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this application note.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Quantification sample Sample Matrix headspace Headspace Trapping sample->headspace elution Solvent Elution headspace->elution spike Spike with Internal Standard elution->spike is_stock This compound Stock Solution is_working This compound Working Solution is_stock->is_working is_working->spike gcms GC-MS Analysis spike->gcms data Data Acquisition gcms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for volatile compound analysis.

logical_relationship node_analyte Analyte node_sample Sample Preparation (e.g., extraction, dilution) node_analyte->node_sample node_is Internal Standard (this compound) node_is->node_sample node_gc GC Injection & Analysis node_sample->node_gc node_detector Detector Response (Peak Area) node_gc->node_detector node_ratio Peak Area Ratio (Analyte / IS) node_detector->node_ratio node_cal Calibration Curve node_ratio->node_cal node_quant Accurate Quantification node_cal->node_quant

Caption: Logic of the internal standard method.

References

Application of Nonyl Acetate in the Synthesis of Fine Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonyl acetate is a fatty acid ester primarily recognized for its characteristic fruity and floral aroma, leading to its widespread use in the fragrance and flavor industries.[1] Beyond its sensory applications, this compound serves as a versatile, albeit specialized, intermediate in the synthesis of various fine chemicals. Its ester functionality allows it to undergo transformations such as hydrolysis and transesterification, providing pathways to other valuable compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use as a building block in organic synthesis, including its role as an insect pheromone.

Introduction to this compound

This compound (CH₃COO(CH₂)₈CH₃) is the acetate ester of n-nonanol.[2] It is a colorless liquid with a characteristic odor often described as floral, fruity, and waxy.[3] While its primary commercial application is as a fragrance and flavor agent, its chemical structure offers potential for synthetic transformations.[4] The ester linkage can be cleaved to yield n-nonanol, a C9 building block, or undergo transesterification to produce other nonyl esters. Furthermore, this compound has been identified as a female sex pheromone in certain insects, such as the pea moth (Cydia nigricana), highlighting its role in chemical ecology and potential for use in pest management strategies.[3]

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the direct esterification of n-nonanol with acetic acid or by transesterification.[2] Enzymatic methods are also gaining prominence due to their sustainability and high selectivity.

Fischer Esterification of n-Nonanol

This classic method involves the reaction of n-nonanol with acetic acid in the presence of an acid catalyst.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add n-nonanol (1 molar equivalent), glacial acetic acid (1.5 molar equivalents), and a catalytic amount of sulfuric acid (e.g., 0.5 mol%). A non-polar solvent that forms an azeotrope with water, such as toluene or hexane, should be added to facilitate the removal of water.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be removed as an azeotrope and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by tracking the amount of water collected or by using analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by fractional distillation to yield the final product.

Logical Relationship for Fischer Esterification

fischer_esterification Reactants n-Nonanol + Acetic Acid Catalyst H₂SO₄ (catalyst) Reaction Reflux with water removal (Dean-Stark) Reactants->Reaction Catalyst->Reaction Workup Neutralization and Washing Reaction->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Enzymatic Transesterification

Enzymatic synthesis offers a greener alternative, often proceeding under milder conditions with high selectivity. Lipases are commonly employed for this transformation.

Experimental Protocol:

  • Reaction Setup: In a temperature-controlled shaker flask, combine n-nonanol (1 molar equivalent) and an acyl donor such as vinyl acetate or ethyl acetate (1.5-3 molar equivalents).

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, 5-10% w/w of the substrates). The reaction is often performed in a solvent-free system.

  • Reaction: Incubate the mixture at a controlled temperature (typically 40-60 °C) with constant agitation (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.

  • Work-up and Purification: Once equilibrium is reached or the desired conversion is achieved, separate the immobilized enzyme by filtration for potential reuse. The excess acyl donor and the product can be separated by vacuum distillation.

ParameterFischer EsterificationEnzymatic Transesterification
Catalyst Sulfuric Acid, p-TSAImmobilized Lipase (e.g., Novozym 435)
Temperature High (Reflux)Mild (40-60 °C)
Solvent Toluene, HexaneOften solvent-free
Byproducts WaterAlcohol from acyl donor (e.g., ethanol)
Yield Generally high (>90%)Variable, can be high with optimization
Selectivity GoodExcellent

Application of this compound in Fine Chemical Synthesis

While primarily a fragrance and flavor compound, this compound can serve as a starting material for other fine chemicals through reactions involving its ester functionality.

Hydrolysis to n-Nonanol

The hydrolysis of this compound provides a straightforward route to n-nonanol, a C9 alcohol that is a precursor to various other fine chemicals.

Experimental Protocol (Base-Catalyzed Hydrolysis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 molar equivalent) in a suitable solvent like ethanol.

  • Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (1.5 molar equivalents).

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC.

  • Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by distillation to obtain n-nonanol.

Transesterification to Other Nonyl Esters

This compound can be converted to other nonyl esters, such as nonyl propionate, through transesterification. These esters may have applications as specialty solvents, plasticizers, or in other fragrance compositions.

Experimental Protocol (Acid-Catalyzed Transesterification):

  • Reaction Setup: Combine this compound (1 molar equivalent) with a large excess of the desired carboxylic acid (e.g., propionic acid, acting as both reactant and solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reaction: Heat the mixture to reflux. To drive the equilibrium towards the product, the acetic acid formed can be removed by distillation if its boiling point is lower than the other components.

  • Work-up and Purification: Follow a similar procedure to the Fischer esterification work-up, neutralizing the excess acid and purifying the resulting nonyl ester by distillation.

Synthetic Utility of this compound

synthetic_utility NonylAcetate This compound Hydrolysis Hydrolysis (e.g., NaOH, H₂O) NonylAcetate->Hydrolysis Transesterification Transesterification (e.g., R'COOH, H⁺) NonylAcetate->Transesterification nNonanol n-Nonanol Hydrolysis->nNonanol OtherEsters Other Nonyl Esters (e.g., Nonyl Propionate) Transesterification->OtherEsters FurtherProducts Further Synthetic Transformations nNonanol->FurtherProducts

Caption: Potential synthetic transformations of this compound.

This compound as an Insect Pheromone

This compound is a component of the sex pheromone of the pea moth (Cydia nigricana).[3] This biological activity opens up applications in agriculture for pest monitoring and mating disruption. The synthesis of this compound for this purpose requires high purity to ensure biological activity. The protocols described in Section 2 are suitable for producing pheromone-grade this compound, with a particular emphasis on the purification step to remove any impurities that might inhibit its activity.

Conclusion

This compound is a fine chemical with established applications in the flavor and fragrance industries. While not a widely used starting material for complex pharmaceutical synthesis, its ester functionality provides a handle for synthetic transformations such as hydrolysis and transesterification, making it a source of the C9 nonyl synthon. The protocols provided herein detail reliable methods for its synthesis and outline its potential for further chemical modification. Its role as an insect pheromone also underscores its importance in the development of eco-friendly agricultural solutions. Further research into the reactivity of this compound could expand its applications in the synthesis of other valuable fine chemicals.

References

Nonyl Acetate as a Solvent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyl acetate, a fatty acid ester, is a colorless liquid with a characteristic fruity, floral odor.[1] It is widely recognized for its use as a fragrance and flavoring agent.[1] Beyond these applications, its properties as a solvent are utilized in industries such as paints, coatings, and adhesives.[2] Fatty acid esters, in general, are explored as greener alternatives to conventional organic solvents in various chemical processes, including biocatalysis.[3] This document aims to provide detailed application notes and protocols for the use of this compound as a solvent in specific organic reactions. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in specific, quantitative data and detailed experimental protocols for organic reactions conducted in this compound as the primary solvent.

The majority of the available literature focuses on the synthesis of this compound and similar esters, rather than their application as a reaction medium for other chemical transformations.[3][4] While the general solvent properties of esters are known, specific examples with reaction yields, times, and detailed methodologies in this compound are not readily found.

This document will therefore summarize the known properties of this compound relevant to its potential as a solvent and, where specific data is unavailable, provide general protocols for reactions where fatty acid esters might be considered as alternative solvents.

Properties of this compound as a Solvent

A summary of the physical and chemical properties of this compound relevant to its use as a solvent is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₁H₂₂O₂[1]
Molecular Weight 186.29 g/mol [1]
Appearance Colorless liquid[1]
Odor Fruity, floral[1]
Boiling Point 212 °C[4]
Melting Point -26 °C[1]
Density 0.864 g/mL at 25 °C[4]
Solubility Practically insoluble in water; soluble in alcohol, miscible with oils.[4]
Flash Point 210 °F (98.9 °C)[4]

This compound's high boiling point makes it suitable for reactions requiring elevated temperatures. Its miscibility with oils and solubility in alcohols suggest its potential as a solvent for nonpolar to moderately polar reactants. Its insolubility in water is a key characteristic for reactions where water is a byproduct and needs to be removed, or for biphasic reaction systems.

Potential Applications in Organic Synthesis

While specific examples are scarce, based on the properties of fatty acid esters, this compound could potentially be used as a solvent in the following types of organic reactions:

  • Esterification and Transesterification: As a non-polar solvent, it could serve as a medium for the synthesis of other esters, particularly those with high molecular weights. In lipase-catalyzed reactions, the choice of solvent is critical, and a hydrophobic solvent like this compound could be advantageous in shifting the reaction equilibrium towards synthesis over hydrolysis.[3]

  • Biocatalysis: The use of enzymes in non-aqueous media is a growing field.[3] Fatty acid esters are considered biocompatible solvents that can maintain enzyme activity. This compound could potentially be a suitable medium for lipase-catalyzed reactions, such as the synthesis of flavor esters or specialty lipids.

  • Reactions Involving Non-Polar Substrates: For reactions where reactants have low solubility in polar solvents, this compound could provide a suitable non-polar environment.

Experimental Protocols (General)

Due to the lack of specific protocols for reactions in this compound, the following are generalized procedures for common reaction types where a high-boiling, non-polar solvent might be employed. These should be adapted and optimized for specific substrates and catalysts.

General Protocol for a Lipase-Catalyzed Esterification

This protocol describes a general procedure for the synthesis of an ester using a commercial immobilized lipase.

Materials:

  • Carboxylic acid

  • Alcohol

  • Immobilized Lipase (e.g., Novozym 435)

  • This compound (as solvent)

  • Molecular sieves (optional, for water removal)

  • Standard laboratory glassware

  • Heating and stirring apparatus (e.g., magnetic stirrer with heating mantle)

  • Analytical equipment for monitoring reaction progress (e.g., GC-MS, HPLC)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid and the alcohol in a 1:1 to 1:3 molar ratio.

  • Solvent Addition: Add this compound as the solvent. The volume should be sufficient to dissolve the reactants and allow for efficient stirring. A typical starting concentration would be 0.1 to 1 M of the limiting reactant.

  • Enzyme Addition: Add the immobilized lipase. A typical loading is 1-10% by weight of the substrates.

  • Water Removal (Optional): If water is a known inhibitor for the specific lipase or to drive the equilibrium, add activated molecular sieves (3Å or 4Å).

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 40-70 °C for lipases) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals. The aliquots should be filtered to remove the enzyme before analysis by GC-MS or HPLC to determine the conversion of reactants and the yield of the product.

  • Work-up: Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature. Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Product Isolation: The solvent (this compound) and any unreacted starting materials can be removed under reduced pressure. The crude product can then be purified by distillation or chromatography if necessary.

Table 2: Example of Quantitative Data for Lipase-Catalyzed Synthesis of Neryl Acetate (in various organic solvents for comparison)

Note: Data for this compound as a solvent is not available. This table from a study on neryl acetate synthesis is provided for illustrative purposes to show the type of data that would be valuable.

Solventlog PYield (%) after 5h
Toluene2.5253.71 ± 0.20
Benzene2.0358.51 ± 0.40
Dichloromethane1.2525.21 ± 0.50
Acetone-0.2424.13 ± 1.70
n-Hexane3.5063.21 ± 0.60
Vinyl acetate0.3198.00 ± 1.20

Source: Adapted from a study on the synthesis of neryl acetate by free lipase-catalyzed transesterification.[4]

Logical Workflow for Solvent Selection and Reaction Optimization

The decision to use a non-conventional solvent like this compound and the subsequent optimization process can be visualized as a logical workflow.

G Workflow for this compound as a Solvent cluster_0 Feasibility Assessment cluster_1 Initial Screening cluster_2 Optimization cluster_3 Scale-up and Analysis A Identify Reaction Type (e.g., Esterification, Biocatalysis) B Assess Reactant Solubility in Non-Polar Solvents A->B C Consider Reaction Temperature (High Boiling Point Needed?) B->C D Small-Scale Test Reaction in this compound C->D Proceed if Feasible E Monitor Initial Reaction Rate and Conversion D->E F Compare with Standard Solvent E->F F->A Re-evaluate if Poor G Vary Reactant Concentrations F->G Proceed if Promising H Optimize Temperature G->H I Adjust Catalyst Loading H->I J Evaluate Work-up Procedure I->J K Scale-up Reaction J->K Optimized Conditions L Purify Product K->L M Characterize Product and Calculate Final Yield L->M

Caption: Logical workflow for evaluating this compound as a solvent.

Conclusion and Future Outlook

This compound possesses physical properties that suggest its potential as a high-boiling, non-polar solvent for specific organic reactions, particularly in the realm of biocatalysis and for reactions involving hydrophobic substrates. However, the current body of scientific literature lacks specific examples and quantitative data to fully endorse its widespread use. The information provided here serves as a foundational guide for researchers interested in exploring this compound as a green and viable solvent alternative. Further research is needed to generate the empirical data required to establish detailed and reliable protocols for its application in organic synthesis. Researchers are encouraged to perform initial screening experiments and optimization studies to validate the suitability of this compound for their specific reaction of interest.

References

Application Notes and Protocols for Nonyl Acetate in Insect Pheromone Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyl acetate is a naturally occurring ester with a characteristic fruity, waxy odor, found in various plants and fruits.[1][2] In the field of chemical ecology, it has been identified as a component of the female sex pheromone of the pea moth, Cydia nigricana.[3] This document provides detailed application notes and experimental protocols for the use of this compound in insect pheromone research, including electrophysiological and behavioral assays, as well as field trapping experiments. These protocols are intended to guide researchers in evaluating the efficacy of this compound as a potential attractant, repellent, or modulator of insect behavior for pest management strategies.

Data Presentation

Electroantennography (EAG) Response Data

EAG is a technique used to measure the electrical output of an entire insect antenna in response to an odor stimulus. The data below illustrates a hypothetical dose-dependent response of an insect antenna to this compound.

Table 1: Hypothetical Electroantennogram (EAG) Dose-Response of Cydia nigricana to this compound

Concentration of this compound (µg/µL)Mean EAG Response (mV) ± SEMNormalized Response (%)
Solvent Control (Hexane)0.05 ± 0.010
0.0010.25 ± 0.0315.38
0.010.65 ± 0.0539.02
0.11.20 ± 0.0973.17
11.65 ± 0.11100
101.62 ± 0.1398.18

Note: Data are hypothetical and for illustrative purposes. The normalized response is calculated relative to the highest mean response.

Behavioral Assay Data

Behavioral assays, such as olfactometer tests, are used to determine the attractive or repellent nature of a compound.

Table 2: Hypothetical Two-Choice Olfactometer Response of Drosophila suzukii to this compound

Treatment ArmControl ArmNumber of Responding Insects (n=100)Percent AttractionStatistical Significance (p-value)
This compound (1 µg/µL)Hexane6868%< 0.05
This compound (10 µg/µL)Hexane7575%< 0.01
This compound (100 µg/µL)Hexane6262%< 0.05

Note: Data are hypothetical and for illustrative purposes.

Field Trapping Data

Field trapping experiments assess the effectiveness of a lure under natural conditions.

Table 3: Hypothetical Mean Trap Captures of Male Pea Moths (Cydia nigricana) Using this compound Baits

Lure CompositionMean Number of Moths Captured per Trap per Week ± SEM
Unbaited Control2 ± 0.5
This compound (1 mg)25 ± 3.2
This compound (10 mg)48 ± 5.1
This compound (1 mg) + Pheromone Component B (1 mg)65 ± 6.8

Note: Data are hypothetical and for illustrative purposes, suggesting a potential synergistic effect with other pheromone components.

Experimental Protocols

Electroantennography (EAG) Protocol

This protocol outlines the measurement of antennal responses to this compound.

Materials:

  • This compound (≥98% purity)

  • Solvent (e.g., hexane, paraffin oil)

  • Insect saline solution

  • Intact insect antennae

  • EAG system (amplifier, data acquisition, etc.)

  • Glass capillary electrodes

  • Micromanipulators

  • Dissection microscope

  • Air delivery system

  • Filter paper strips

  • Pasteur pipettes

Procedure:

  • Preparation of Odor Stimuli:

    • Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL).

    • Apply 10 µL of each dilution onto a small filter paper strip.

    • Insert the filter paper into a clean Pasteur pipette. Prepare a control pipette with solvent only.

  • Antenna Preparation:

    • Immobilize an insect (e.g., by chilling).

    • Under a dissection microscope, carefully excise an antenna at its base.

    • Mount the antenna between two glass electrodes filled with saline solution, ensuring good electrical contact.

  • EAG Recording:

    • Position the mounted antenna in a continuous, purified, and humidified air stream.

    • Deliver a puff of air (0.5 seconds) through the stimulus pipette, directed at the antenna.

    • Record the resulting depolarization (EAG response) in millivolts (mV).

    • Present stimuli in increasing order of concentration, with a solvent control at the beginning and end.

    • Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.[4]

    • Replicate with multiple insects for statistical validity.

Gas Chromatography-Electroantennographic Detection (GC-EAD) Protocol

This protocol is used to identify which compounds in a mixture elicit an antennal response.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • EAG system

  • Heated transfer line

  • Column effluent splitter

  • Sample containing this compound (e.g., pheromone gland extract)

  • Prepared insect antenna

Procedure:

  • System Setup:

    • Connect the GC column outlet to a splitter, directing the effluent to both the FID and the heated transfer line leading to the insect antenna preparation.

  • Sample Injection:

    • Inject the sample into the GC.

  • Data Recording:

    • Simultaneously record the output from the FID (chromatogram) and the EAG system (antennal response).

  • Analysis:

    • Align the FID and EAG signals to identify which chromatographic peaks correspond to an antennal depolarization. This indicates the biologically active compounds.[5][6]

Behavioral Bioassay: Two-Choice Olfactometer

This assay assesses the behavioral response (attraction or repulsion) to this compound.

Materials:

  • Y-tube or T-tube olfactometer

  • Airflow meter

  • Charcoal-filtered, humidified air source

  • Test insects

  • This compound solutions and solvent control

  • Filter paper

Procedure:

  • Olfactometer Setup:

    • Introduce a controlled flow of purified air into the olfactometer arms.

  • Stimulus Application:

    • Apply the this compound solution to a filter paper and place it in the odor source chamber of one arm.

    • Place a filter paper with solvent only in the other arm's chamber.

  • Insect Introduction:

    • Release a single insect at the base of the olfactometer.

  • Observation:

    • Record the insect's choice of arm and the time it spends in each arm over a set period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate a response index or percentage of insects choosing the treatment arm to determine attraction or repulsion.[7]

    • Rotate the arms between trials to avoid positional bias.

Field Trapping Protocol

This protocol evaluates the effectiveness of this compound as a lure in a natural environment.

Materials:

  • Insect traps (e.g., delta traps, funnel traps)

  • Lure dispensers (e.g., rubber septa, plastic vials)

  • This compound

  • Solvent (if needed for loading dispensers)

  • Unbaited control traps

Procedure:

  • Lure Preparation:

    • Load dispensers with a precise amount of this compound.

  • Trap Deployment:

    • Set up traps in the field in a randomized block design.

    • Ensure sufficient distance between traps to minimize interference.[8]

  • Data Collection:

    • Check traps at regular intervals (e.g., weekly) and record the number of target insects captured.

  • Analysis:

    • Compare the mean number of insects captured in baited traps versus control traps using appropriate statistical tests (e.g., ANOVA).

Visualizations

Olfactory_Signaling_Pathway Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds to OR Olfactory Receptor (OR) OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates Signal Action Potential ORN->Signal Generates Brain Antennal Lobe of Brain Signal->Brain Transmits to

Caption: Insect Olfactory Signaling Pathway for this compound.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Odor_Prep Prepare Nonyl Acetate Dilutions Stim_Delivery Deliver Odor Puff to Antenna Odor_Prep->Stim_Delivery Antenna_Prep Excise and Mount Insect Antenna Antenna_Prep->Stim_Delivery EAG_Record Record Antennal Depolarization (mV) Stim_Delivery->EAG_Record Data_Analysis Measure Response Amplitude EAG_Record->Data_Analysis Dose_Response Generate Dose- Response Curve Data_Analysis->Dose_Response

Caption: Experimental Workflow for Electroantennography (EAG).

Behavioral_Assay_Logic Start Insect Choice Choice Chooses Arm with This compound? Start->Choice Result_Attraction Attraction Choice->Result_Attraction Yes Result_Repulsion Repulsion/ No Preference Choice->Result_Repulsion No

Caption: Logical Flow of a Behavioral Choice Assay.

References

Application Notes and Protocols: Formulation of Nonyl Acetate in Flavor and Fragrance Compositions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nonyl Acetate

This compound (CAS: 143-13-5) is an acetate ester of nonan-1-ol with a characteristic fruity and floral aroma.[1] It is a versatile ingredient utilized in the flavor and fragrance industry to impart fresh, waxy, and green notes reminiscent of pear, apple, and citrus peel.[1][2] This document provides detailed application notes and protocols for the formulation, analysis, and sensory evaluation of this compound in flavor and fragrance compositions.

1.1 Chemical and Physical Properties

This compound is a colorless liquid with a pungent, mushroom-like odor when concentrated, which becomes floral and fruity upon dilution.[1][3] Its key physicochemical properties are summarized in Table 1.

PropertyValueReference
Molecular Formula C11H22O2[3]
Molecular Weight 186.29 g/mol [2][3]
Appearance Colorless liquid[3]
Odor Profile Fruity, waxy, floral, green, citrus[1][2]
Taste Profile Sweet, fruity, with a "peel-like" freshness[1]
Boiling Point 212 °C (at 760 mmHg)[1][3]
Melting Point -26 °C[1][3]
Density 0.864 g/mL at 25 °C[1]
Refractive Index 1.422-1.426 at 20 °C[3]
Solubility Soluble in alcohol and ether; insoluble in water.[1][3]
LogP 4.8[1]

1.2 Regulatory and Safety Information

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA Number 2788) and the U.S. Food and Drug Administration (FDA).[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and found no safety concerns at current levels of intake when used as a flavoring agent.[3] It is important to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment, as it can be irritating in its concentrated form.

Applications in Flavor and Fragrance Formulations

This compound's versatile aroma profile makes it a valuable component in a wide range of products.

2.1 Flavor Applications

In the flavor industry, this compound is used to create and enhance fruity notes in various food products.

  • Beverages: Provides a fresh, fruity character to apple, pear, and citrus-flavored drinks.

  • Confectionery: Used in hard candies, chewing gum, and fruit snacks to deliver a juicy, ripe fruit taste.

  • Baked Goods: Imparts a subtle fruitiness to cakes, pastries, and fillings.

Typical Use Levels in Flavors:

Product CategoryTypical Concentration (ppm in finished product)
Beverages1 - 3
Confectionery5 - 15
Baked Goods2 - 10

2.2 Fragrance Applications

In perfumery, this compound is utilized as a top to middle note to add a fresh, fruity, and slightly green character to fragrances.

  • Fine Fragrances: Lends a crisp, juicy top note to floral and citrus accords in perfumes and colognes.[2]

  • Personal Care Products: Incorporated into shampoos, body lotions, and soaps to provide a fresh and clean fruity scent.[2]

  • Household Products: Used in air fresheners and detergents to impart a pleasant, fruity aroma.[2]

Typical Use Levels in Fragrances:

Product CategoryTypical Concentration (% in fragrance concentrate)
Fine Fragrance0.1 - 5.0
Shampoo & Body Wash0.2 - 2.0
Lotion0.1 - 1.0
Air Freshener0.5 - 5.0

Experimental Protocols

The following sections provide detailed protocols for the formulation, analysis, and sensory evaluation of this compound in flavor and fragrance applications.

3.1 Formulation Protocols

3.1.1 Protocol for Formulation of a Pear-Flavored Beverage

This protocol outlines the steps for creating a model pear-flavored beverage incorporating this compound.

Materials:

  • This compound (food grade)

  • Pear flavor base (commercial or proprietary)

  • High fructose corn syrup (HFCS) or sucrose

  • Citric acid

  • Sodium benzoate (preservative)

  • Potable water

  • Volumetric flasks, pipettes, and a magnetic stirrer

Procedure:

  • Prepare a Sugar Syrup: In a beaker, dissolve the desired amount of HFCS or sucrose in a portion of the water with gentle heating and stirring until fully dissolved. Allow to cool to room temperature.

  • Prepare an Acid Solution: In a separate beaker, dissolve citric acid and sodium benzoate in a small amount of water.

  • Prepare the Flavor Concentrate: In a small, sealed container, accurately weigh and combine the pear flavor base and this compound. Gently swirl to mix.

  • Combine Ingredients: In a large volumetric flask, add the sugar syrup and the acid/preservative solution.

  • Incorporate the Flavor: Add the flavor concentrate to the mixture and stir thoroughly.

  • Final Volume Adjustment: Add water to the final desired volume and mix until the solution is homogeneous.

  • Quality Control: Measure the pH and Brix of the final beverage to ensure they are within the target specifications.

3.1.2 Protocol for Formulation of a Fresh Apple Scented Shampoo

This protocol describes the incorporation of this compound into a basic shampoo formulation.

Materials:

  • This compound (fragrance grade)

  • Apple fragrance oil

  • Surfactant base (e.g., Sodium Laureth Sulfate, Cocamidopropyl Betaine)

  • Thickener (e.g., Cocamide MEA, salt)

  • Preservative (e.g., Phenoxyethanol)

  • Citric acid or sodium hydroxide (for pH adjustment)

  • Deionized water

  • Overhead stirrer, beakers, and pH meter

Procedure:

  • Prepare the Aqueous Phase: In a primary vessel, combine deionized water and the surfactant base. Begin gentle mixing with an overhead stirrer.

  • Add Thickener: Slowly add the thickener to the vortex of the mixing solution. Continue mixing until fully hydrated and the solution is uniform.

  • Incorporate Fragrance: In a separate beaker, pre-mix the apple fragrance oil and this compound. Add this fragrance blend to the main batch with continued mixing.

  • Add Preservative: Add the preservative to the formulation and mix until dispersed.

  • pH Adjustment: Measure the pH of the shampoo. Adjust to the target range (typically 5.0-6.0 for hair products) using small additions of citric acid (to lower pH) or sodium hydroxide (to raise pH).

  • Final Mixing: Continue mixing for a further 15-20 minutes to ensure homogeneity.

  • Quality Control: Evaluate the final product for appearance, viscosity, and pH.

3.2 Analytical Protocols

3.2.1 Quantification of this compound in a Fragrance Oil using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the quantitative analysis of this compound in a fragrance oil.

Instrumentation and Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., HP-5MS, DB-5)

  • Autosampler

  • Helium (carrier gas)

  • This compound standard (high purity)

  • Internal standard (e.g., Tetradecane)

  • Solvent (e.g., Ethanol or Dichloromethane)

  • Volumetric flasks and micropipettes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. From this stock, create a series of calibration standards at different concentrations. Add a fixed concentration of the internal standard to each calibration standard.

  • Sample Preparation: Accurately weigh a known amount of the fragrance oil sample into a volumetric flask. Add a fixed concentration of the internal standard and dilute to the mark with the solvent.

  • GC-MS Analysis: Inject the prepared standards and sample into the GC-MS system.

    • GC Parameters (Example):

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL (splitless or split injection)

      • Oven Program: 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min

      • Carrier Gas Flow: Helium at 1.0 mL/min

    • MS Parameters (Example):

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

3.3 Sensory Evaluation Protocols

3.3.1 Descriptive Analysis of Apple Fragrance in Shampoo

This protocol is for a trained sensory panel to characterize the fragrance profile of a shampoo containing this compound.

Materials:

  • Shampoo samples (with and without this compound)

  • Odor-free evaluation booths

  • Glass beakers for sample presentation

  • Warm water

  • Sensory evaluation software or ballots

  • Palate cleansers (e.g., unsalted crackers, water)

Procedure:

  • Panelist Training: Train a panel of 8-12 individuals to identify and rate the intensity of key aroma attributes relevant to an apple fragrance (e.g., fruity, green, waxy, sweet, fresh).

  • Sample Preparation: Present coded shampoo samples in identical beakers.

  • Evaluation:

    • Panelists evaluate the fragrance of the shampoo directly from the beaker (top note evaluation).

    • A small amount of shampoo is then lathered with warm water in their hands to evaluate the fragrance during use (bloom).

    • Panelists rate the intensity of each pre-defined attribute on a scale (e.g., 0-15).

  • Data Analysis: Analyze the data using statistical methods (e.g., ANOVA) to determine significant differences in the fragrance profiles of the samples. The results can be visualized using a spider plot.

3.3.2 Triangle Test for a Pear-Flavored Beverage

This protocol is used to determine if there is a perceivable difference between a beverage with and without this compound.

Materials:

  • Beverage samples (control and test with this compound)

  • Identical, coded sample cups

  • Evaluation booths

  • Water for rinsing

  • Ballots or sensory software

Procedure:

  • Sample Presentation: Present each panelist with three coded samples. Two of the samples are identical (either both control or both test), and one is different. The order of presentation should be randomized for each panelist.

  • Evaluation: Panelists are instructed to taste each sample from left to right and identify the "odd" or different sample.

  • Data Collection: Record the responses of each panelist.

  • Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third of the total number of panelists). Statistical tables for the triangle test are used to determine if the difference is statistically significant.

Stability Testing

Stability testing is crucial to ensure that the flavor or fragrance of the final product remains consistent throughout its shelf life.

4.1 Protocol for Stability Testing of a Fragranced Lotion

Procedure:

  • Sample Preparation: Prepare samples of the fragranced lotion in its final packaging.

  • Storage Conditions: Store the samples under various conditions:

    • Accelerated Stability: 40 °C / 75% RH for 3 months.

    • Real-Time Stability: 25 °C / 60% RH for the intended shelf life of the product.

    • Freeze-Thaw Cycling: -10 °C for 24 hours, then 25 °C for 24 hours (repeat for 3-5 cycles).[4]

  • Evaluation: At specified time points (e.g., 1, 2, and 3 months for accelerated testing), evaluate the samples for:

    • Physical Properties: Appearance, color, viscosity, and pH.

    • Fragrance Profile: Sensory evaluation by a trained panel to assess any changes in the odor profile.

    • Chemical Analysis: GC-MS analysis to quantify the concentration of this compound and other key fragrance components.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_analysis Analysis cluster_evaluation Evaluation Define Target\nProfile Define Target Profile Select Base\n(Beverage/Shampoo) Select Base (Beverage/Shampoo) Define Target\nProfile->Select Base\n(Beverage/Shampoo) Determine Nonyl\nAcetate Concentration Determine Nonyl Acetate Concentration Select Base\n(Beverage/Shampoo)->Determine Nonyl\nAcetate Concentration Prepare Test\nand Control Samples Prepare Test and Control Samples Determine Nonyl\nAcetate Concentration->Prepare Test\nand Control Samples Analytical Testing\n(GC-MS/HPLC) Analytical Testing (GC-MS/HPLC) Prepare Test\nand Control Samples->Analytical Testing\n(GC-MS/HPLC) Sensory Evaluation\n(Descriptive/Triangle) Sensory Evaluation (Descriptive/Triangle) Prepare Test\nand Control Samples->Sensory Evaluation\n(Descriptive/Triangle) Stability Testing\n(Accelerated/Real-Time) Stability Testing (Accelerated/Real-Time) Prepare Test\nand Control Samples->Stability Testing\n(Accelerated/Real-Time) Analytical Testing\n(GC-MS/HPLC)->Sensory Evaluation\n(Descriptive/Triangle) Sensory Evaluation\n(Descriptive/Triangle)->Stability Testing\n(Accelerated/Real-Time) Data Analysis\nand Interpretation Data Analysis and Interpretation Stability Testing\n(Accelerated/Real-Time)->Data Analysis\nand Interpretation Product Optimization Product Optimization Data Analysis\nand Interpretation->Product Optimization Final Formulation Final Formulation Product Optimization->Final Formulation signaling_pathway This compound This compound Blending Blending This compound->Blending Flavor/Fragrance Base Flavor/Fragrance Base Flavor/Fragrance Base->Blending Final Product Final Product Sensory Attributes\n(Aroma, Taste) Sensory Attributes (Aroma, Taste) Final Product->Sensory Attributes\n(Aroma, Taste) Consumer Perception Consumer Perception Blending->Final Product Sensory Attributes\n(Aroma, Taste)->Consumer Perception

References

Application Notes and Protocols for Studying the Release Rate of Nonyl Acetate from Dispensers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyl Acetate is a volatile organic compound with applications in various fields, including agriculture as a semiochemical for pest management and in the fragrance industry. The efficacy of this compound in these applications is highly dependent on its controlled release from a dispenser. Understanding the release kinetics is crucial for optimizing dispenser design and ensuring a consistent and predictable release profile under varying environmental conditions.

These application notes provide detailed protocols for three common techniques used to study the release rate of this compound from various dispenser types: Gravimetric Analysis, Headspace-Gas Chromatography (HS-GC), and Solid-Phase Microextraction-Gas Chromatography (SPME-GC).

Gravimetric Analysis

Gravimetric analysis is a straightforward and cost-effective method for determining the release rate of a volatile compound from a dispenser by measuring the weight loss of the dispenser over time.

Experimental Protocol
  • Dispenser Preparation:

    • Individually number and weigh each dispenser to the nearest 0.1 mg using a calibrated analytical balance. Record this as the initial weight (W₀).

    • Prepare a sufficient number of dispensers for each experimental condition to be tested (e.g., different temperatures, airflows). It is recommended to use at least three replicates per condition.

  • Environmental Control:

    • Place the dispensers in a controlled environment chamber where temperature, humidity, and airflow can be precisely regulated.

    • Set the desired environmental conditions. For example, to study the effect of temperature, dispensers can be placed in incubators at various constant temperatures (e.g., 15°C, 25°C, 35°C).[1]

  • Data Collection:

    • At predetermined time intervals (e.g., every 24 hours for several weeks), remove the dispensers from the chamber and allow them to equilibrate to ambient temperature in a desiccator to avoid condensation.

    • Weigh each dispenser to the nearest 0.1 mg and record the weight (Wₜ).

    • Return the dispensers to the controlled environment chamber promptly after weighing.

  • Data Analysis:

    • Calculate the cumulative weight loss at each time point (W₀ - Wₜ).

    • Calculate the release rate for each time interval as the change in weight divided by the time interval.

    • Plot the cumulative weight loss versus time to visualize the release profile. The release rate can be determined from the slope of the linear portion of this curve.

Data Presentation

Table 1: Representative Release Rate of Dodecenyl Acetate (a proxy for this compound) from Two Dispenser Types at Various Temperatures (Gravimetric Method) [1]

Temperature (°C)Dispenser TypeInitial Weight (g)Final Weight (g) (after ~120 days)Total Weight Loss (g)
5Isonet1.5021.4640.038
5Rak1.2051.1910.014
10Isonet1.5101.4200.090
10Rak1.2111.1800.031
15Isonet1.5051.3550.150
15Rak1.2081.1480.060
20Isonet1.5121.2520.260
20Rak1.2151.0950.120
25Isonet1.5081.1180.390
25Rak1.2101.0000.210
30Isonet1.5151.0350.480
30Rak1.2180.8810.337

Note: This data is for (E,Z)-7,9-dodecadienyl acetate and (Z)-9-dodecenyl acetate and is used as a representative example of how temperature affects the release of acetate esters from dispensers.

Experimental Workflow: Gravimetric Analysis

Gravimetric_Analysis cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis start Start prep_dispensers Prepare & Number Dispensers start->prep_dispensers weigh_initial Initial Weighing (W₀) prep_dispensers->weigh_initial place_chamber Place in Controlled Environment Chamber weigh_initial->place_chamber weigh_periodic Periodic Weighing (Wₜ) place_chamber->weigh_periodic Time Intervals weigh_periodic->place_chamber Return to Chamber calc_loss Calculate Cumulative Weight Loss weigh_periodic->calc_loss calc_rate Calculate Release Rate calc_loss->calc_rate plot_data Plot Data calc_rate->plot_data end End plot_data->end

Gravimetric analysis workflow.

Headspace-Gas Chromatography (HS-GC)

HS-GC is a sensitive method for quantifying the amount of volatile compound released into a sealed environment. This technique is particularly useful for dispensers with low release rates.

Experimental Protocol
  • Sample Preparation:

    • Place a single dispenser into a headspace vial of known volume (e.g., 20 mL).

    • Seal the vial with a septum and an aluminum cap.

    • Prepare a series of calibration standards by injecting known amounts of this compound into empty, sealed headspace vials.

  • Equilibration:

    • Place the sample vials and calibration standards into a headspace autosampler or an incubator.

    • Allow the vials to equilibrate at a constant temperature (e.g., 35°C) for a specific period (e.g., 30 minutes) to allow the this compound to partition into the headspace.

  • GC Analysis:

    • After equilibration, a known volume of the headspace gas (e.g., 1 mL) is automatically injected into the gas chromatograph.

    • GC Parameters (Example):

      • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

      • Oven Temperature Program:

        • Initial temperature: 60°C, hold for 2 minutes.

        • Ramp: 10°C/min to 250°C.

        • Hold at 250°C for 5 minutes.

      • Injector Temperature: 250°C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

        • FID Temperature: 280°C.

        • MS Transfer Line Temperature: 270°C.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time (and mass spectrum if using MS).

    • Quantify the amount of this compound in the headspace by comparing the peak area to the calibration curve generated from the standards.

    • The release rate can be calculated by dividing the mass of this compound in the headspace by the equilibration time and the volume of the vial.

Data Presentation

Table 2: Representative Headspace Concentrations of Fatty Acid Methyl Esters (FAMEs) (proxy for this compound) after a 20-minute Extraction at 70°C using HS-SPME-GC/MS [2][3]

Compound (Methyl Ester)Concentration Range (ng/L)R² of Calibration CurveMethod Detection Limit (ng/L)
C8:010 - 15000.998515
C10:010 - 15000.998912
C12:010 - 15000.99789
C14:010 - 15000.995425
C16:010 - 15000.992148
C18:0500 - 105000.9963150

Note: This data is for fatty acid methyl esters and serves as a representative example of the type of quantitative data obtainable with a headspace GC method.

Experimental Workflow: Headspace-GC Analysis

Headspace_GC_Analysis cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification start Start place_dispenser Place Dispenser in Headspace Vial start->place_dispenser seal_vial Seal Vial place_dispenser->seal_vial incubate Incubate at Constant Temperature seal_vial->incubate inject_headspace Inject Headspace Sample into GC incubate->inject_headspace gc_separation GC Separation inject_headspace->gc_separation detection Detection (FID/MS) gc_separation->detection quantify Quantify using Calibration Curve detection->quantify calc_rate Calculate Release Rate quantify->calc_rate end End calc_rate->end

Headspace-GC analysis workflow.

Solid-Phase Microextraction-Gas Chromatography (SPME-GC)

SPME is a solvent-free extraction technique that uses a coated fiber to concentrate volatile and semi-volatile compounds from a sample's headspace. It is a highly sensitive method suitable for trace-level analysis.

Experimental Protocol
  • Sample and Fiber Preparation:

    • Place a single dispenser into a headspace vial and seal it.

    • Condition the SPME fiber according to the manufacturer's instructions. A common fiber for volatile esters is Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).

  • Extraction:

    • Place the sealed vial in a heating block or water bath at a controlled temperature (e.g., 40°C).

    • Insert the SPME fiber through the vial's septum and expose the fiber to the headspace for a fixed period (e.g., 30 minutes). Do not let the fiber touch the dispenser.

    • The extraction time should be kept constant for all samples and standards to ensure reproducibility.

  • Desorption and GC Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the heated injection port of the GC.

    • Desorb the trapped analytes onto the GC column by exposing the fiber in the injector for a specific time (e.g., 2 minutes) at a high temperature (e.g., 250°C).

    • The GC parameters can be similar to those described for HS-GC.

  • Data Analysis:

    • Quantification is performed by comparing the peak area of this compound from the sample to a calibration curve. The calibration curve can be generated by performing SPME on headspace vials containing known concentrations of this compound.

    • The release rate can be determined by relating the amount of analyte collected on the fiber to the release from the dispenser over the extraction time.

Data Presentation

Table 3: Representative SPME Fiber Selection and Performance for Volatile Esters [2][3][4]

SPME Fiber CoatingTarget AnalytesTypical Extraction Time (min)Typical Extraction Temp (°C)Desorption Temp (°C)Comments
PDMS/DVBVolatile Esters, Aldehydes20 - 3040 - 70250Good for a broad range of volatile compounds.
Carboxen/PDMSHighly Volatile Compounds15 - 3030 - 60270Suitable for smaller, more volatile molecules.
Polyacrylate (PA)Polar Volatile Compounds30 - 4550 - 80260Effective for more polar analytes.

Experimental Workflow: SPME-GC Analysis

SPME_GC_Analysis cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification start Start place_dispenser Place Dispenser in Headspace Vial start->place_dispenser condition_fiber Condition SPME Fiber start->condition_fiber seal_vial Seal Vial place_dispenser->seal_vial expose_fiber Expose Fiber to Headspace seal_vial->expose_fiber condition_fiber->expose_fiber desorb Desorb in GC Injector expose_fiber->desorb gc_separation GC Separation desorb->gc_separation detection Detection (MS) gc_separation->detection quantify Quantify using Calibration Curve detection->quantify calc_rate Calculate Release Rate quantify->calc_rate end End calc_rate->end

SPME-GC analysis workflow.

Conclusion

The choice of technique for studying the release rate of this compound from dispensers depends on the specific research question, the expected release rate, and the available instrumentation. Gravimetric analysis is a simple and robust method for dispensers with relatively high release rates. HS-GC and SPME-GC offer higher sensitivity and are suitable for dispensers with lower release rates or for analyzing the release of multiple components simultaneously. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate method for their studies.

References

Application Notes and Protocols for Evaluating the Electrophysiological Response to Nonyl Acetate in Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The insect olfactory system is a primary target for the development of novel pest management strategies and for understanding fundamental neurobiological processes. Nonyl acetate, a volatile organic compound with a characteristic fruity, floral odor, is a component of various plant scents and has been identified as a semiochemical for several insect species. Evaluating the electrophysiological responses of insects to this compound is crucial for determining its potential as an attractant, repellent, or modulator of insect behavior. This document provides detailed application notes and experimental protocols for two key electrophysiological techniques: Electroantennography (EAG) and Single Sensillum Recording (SSR).

Data Presentation

A thorough literature search did not yield specific quantitative electrophysiological response data for this compound in any insect species. The following tables are provided as templates to illustrate how such data, once generated, should be presented. The values within are hypothetical and serve as a guide for researchers.

Electroantennography (EAG) Dose-Response to this compound

This table summarizes the overall antennal response to varying concentrations of this compound. The response is typically measured as the peak voltage deflection (in millivolts, mV) and can be normalized to a standard compound or the maximum response observed.

Table 1: Hypothetical EAG Dose-Response of a Model Insect Species to this compound

Concentration of this compound (μg/μL)Mean EAG Response (mV ± SEM)Normalized Response (%)
Solvent Control (Hexane)0.05 ± 0.010
0.0010.25 ± 0.0315
0.010.60 ± 0.0542
0.11.15 ± 0.0981
11.42 ± 0.11100
101.38 ± 0.1097

SEM: Standard Error of the Mean

Single Sensillum Recording (SSR) Response to this compound

This table presents the firing rate of individual olfactory sensory neurons (OSNs) in response to this compound. Data is typically presented as the number of action potentials (spikes) per second.

Table 2: Hypothetical SSR Response of an Olfactory Sensory Neuron to this compound

Odorant Stimulus (10 μg)Spontaneous Firing Rate (spikes/s ± SEM)Peak Firing Rate (spikes/s ± SEM)Net Response (spikes/s ± SEM)
Solvent Control (Hexane)12 ± 213 ± 21 ± 1
This compound11 ± 1158 ± 12147 ± 11
Related Acetate 113 ± 285 ± 772 ± 6
Related Acetate 212 ± 125 ± 413 ± 3

SEM: Standard Error of the Mean

Experimental Protocols

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical potential from the entire antenna in response to an odorant stimulus. It provides a rapid and sensitive measure of an insect's peripheral olfactory response.[1]

Materials:

  • Insect of interest

  • High-purity this compound

  • Solvent (e.g., paraffin oil, hexane)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • EAG probe and amplifier

  • Data acquisition system

  • Air delivery system (for continuous and pulsed airflow)

  • Faraday cage

Protocol:

  • Preparation of Odor Stimuli:

    • Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.001, 0.01, 0.1, 1, 10 μg/μL).

    • Apply a standard volume (e.g., 10 μL) of each dilution onto a filter paper strip.

    • Insert the filter paper into a clean Pasteur pipette. Prepare a control pipette with solvent-treated filter paper.

  • Insect Preparation:

    • Immobilize the insect, for example, by chilling or using a restraining tube.

    • Under a dissecting microscope, carefully excise one antenna at its base.[2]

    • Mount the excised antenna on the EAG probe using conductive gel. The base of the antenna is connected to the reference electrode and the tip to the recording electrode.[3]

    • Alternatively, for whole-insect preparations, immobilize the entire insect and insert the reference electrode into the head or an eye, and place the recording electrode over the tip of the antenna.[1]

  • EAG Recording:

    • Place the prepared antenna within a Faraday cage to minimize electrical noise.

    • Provide a continuous, humidified, and purified air stream over the antenna.

    • Allow the antenna to stabilize for a few minutes to obtain a steady baseline.

    • Deliver a short puff of air (e.g., 0.5 seconds) through the stimulus pipette, carrying the this compound vapor over the antenna.

    • Present stimuli in increasing order of concentration, with solvent controls at the beginning and end of the series.

    • Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.

    • Replicate the experiment with multiple insects for statistical validity.

  • Data Analysis:

    • Measure the amplitude of the negative voltage deflection (in mV) for each EAG response.

    • Subtract the average response to the solvent control from the responses to this compound.

    • Construct a dose-response curve by plotting the mean response against the logarithm of the stimulus concentration.

Single Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum.[4] This method provides detailed information about the specificity and sensitivity of individual neurons.

Materials:

  • Same as for EAG, with the addition of:

  • Tungsten microelectrodes or finely drawn glass microelectrodes

  • High-magnification microscope with vibration isolation table

  • Preamplifier with high input impedance

  • Spike sorting software

Protocol:

  • Odor Delivery:

    • Prepare odorant cartridges as described for EAG.

  • Insect Preparation:

    • Immobilize the insect securely in a pipette tip or with wax, leaving the head and antennae exposed and stable.

    • Position the insect under the high-magnification microscope on an anti-vibration table.

  • SSR Recording:

    • Insert a sharpened reference electrode (e.g., tungsten) into the insect's eye or another part of the body to ensure a stable ground.

    • Carefully advance a recording electrode using a micromanipulator to make contact with and penetrate the cuticle of a single olfactory sensillum on the antenna.[4] Successful penetration is often indicated by an increase in baseline noise and the appearance of spontaneous action potentials.

    • Deliver a continuous stream of humidified air over the antenna.

    • Introduce a puff of the this compound stimulus into the continuous air stream.

    • Record the neuronal activity before, during, and after the stimulus presentation.

    • Test a range of different sensilla types if present on the antenna.

  • Data Analysis:

    • Use spike sorting software to distinguish between the action potentials of different neurons within the same sensillum, based on spike amplitude and shape.

    • Calculate the spike frequency (spikes per second) during the spontaneous activity period and the stimulus period.

    • The net response is calculated by subtracting the spontaneous firing rate from the firing rate during the stimulus.

    • Analyze the temporal pattern of the response (e.g., excitatory, inhibitory, phasic, tonic).

Visualizations

Signaling Pathway

The following diagram illustrates the generalized signaling pathway for the detection of an acetate odorant, such as this compound, in an insect olfactory sensory neuron.

cluster_sensillum Antennal Sensillum cluster_lymph Sensillar Lymph cluster_neuron Olfactory Sensory Neuron Dendrite cluster_brain Insect Brain Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binds to OBP_Odorant OBP-Odorant Complex OR_Complex Or/Orco Receptor Complex OBP_Odorant->OR_Complex Delivers Odorant Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to AP Action Potential Generation Depolarization->AP Triggers Antennal_Lobe Antennal Lobe AP->Antennal_Lobe Signal to Brain

Caption: Generalized insect olfactory signaling pathway for acetate detection.

Experimental Workflow

The following diagram outlines the general workflow for conducting electrophysiological experiments to evaluate insect responses to this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_interp Interpretation Stimuli_Prep Prepare this compound Dilutions EAG Electroantennography (EAG) (Gross Antennal Response) Stimuli_Prep->EAG SSR Single Sensillum Recording (SSR) (Individual Neuron Response) Stimuli_Prep->SSR Insect_Prep Immobilize and Prepare Insect Antenna Insect_Prep->EAG Insect_Prep->SSR EAG_Analysis Measure Voltage Deflection (mV) EAG->EAG_Analysis SSR_Analysis Measure Spike Frequency (spikes/s) SSR->SSR_Analysis Dose_Response Generate Dose-Response Curves EAG_Analysis->Dose_Response SSR_Analysis->Dose_Response Interpretation Determine Sensitivity, Specificity, and Behavioral Relevance Dose_Response->Interpretation

Caption: Workflow for electrophysiological evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Nonyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of nonyl acetate.

Troubleshooting Guide

Issue: Low or No Yield of this compound

A lower-than-expected yield is a common issue in esterification reactions. The following sections break down potential causes and their solutions.

1. Reaction Equilibrium and Reversibility

  • Question: My reaction has reached a standstill, and the yield is not improving despite extended reaction times. What could be the cause?

  • Answer: The Fischer esterification of nonyl alcohol and acetic acid is a reversible reaction.[1][2] To drive the equilibrium towards the product (this compound), one of the products, typically water, must be removed as it forms.[2]

    • Solution: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water from the reaction mixture. Alternatively, conducting the reaction under a vacuum can help in removing volatile byproducts and driving the reaction forward.[3]

2. Catalyst Issues

  • Question: The reaction is proceeding very slowly or not at all. Could the catalyst be the problem?

  • Answer: Yes, the choice and concentration of the catalyst are critical. Common catalysts for this reaction include sulfuric acid, phosphoric acid, and solid acid catalysts like SO₄²⁻/ZrO₂-TiO₂.[3]

    • Solutions:

      • Catalyst Activity: Ensure the acid catalyst has not been deactivated by moisture or impurities. Use fresh, anhydrous reagents.

      • Catalyst Loading: The amount of catalyst is crucial. A typical dosage is between 0.3% and 5% of the mass of the nonyl alcohol (nopol).[3] Insufficient catalyst will result in a slow reaction rate, while excessive amounts can lead to side reactions and purification difficulties.

3. Reagent Quality and Stoichiometry

  • Question: I've followed the protocol, but my yield is consistently low. Could my starting materials be the issue?

  • Answer: The purity of your reagents is paramount. Water in the nonyl alcohol or acetic acid can inhibit the reaction.[4] The molar ratio of the reactants also plays a significant role.

    • Solutions:

      • Reagent Purity: Use anhydrous nonyl alcohol and glacial acetic acid. If necessary, dry your reagents before use.

      • Molar Ratio: To favor the formation of the ester, it is common practice to use one of the reactants in excess.[2] Using an excess of acetic acid is a common strategy. However, some protocols suggest using a slight excess of the alcohol or specific ratios of acetic anhydride to nopol (e.g., 80%-90% of the quality of the nopol).[3]

4. Reaction Temperature and Time

  • Question: What are the optimal temperature and reaction time for this compound synthesis?

  • Answer: The reaction temperature and duration are key parameters that need to be optimized.

    • Solutions:

      • Temperature: A common temperature range for this esterification is 50-100°C.[3] Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.

      • Reaction Time: Reaction times can vary from 3 to 15 hours.[3] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for synthesizing this compound?

    • A1: The most prevalent method is the direct esterification of n-nonyl alcohol with acetic acid, often referred to as Fischer esterification.[1][5] Another common approach involves the reaction of nonyl alcohol with acetic anhydride.[3]

  • Q2: What types of catalysts are effective for this synthesis?

    • A2: A variety of acid catalysts can be used, including:

      • Proton acids like sulfuric acid and phosphoric acid.[3]

      • Acetates such as sodium acetate.[3]

      • Solid super-strong acids like SO₄²⁻/ZrO₂-TiO₂.[3]

  • Q3: How can I purify the final this compound product?

    • A3: Post-reaction workup typically involves:

      • Neutralization: Washing the crude product with a basic solution (e.g., sodium bicarbonate) to remove any unreacted acid catalyst and acetic acid.[3]

      • Washing: Washing with water to remove any remaining salts and water-soluble impurities.[3]

      • Drying: Drying the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate.

      • Distillation: Purifying the final product by distillation under reduced pressure.

  • Q4: What are some potential side reactions to be aware of?

    • A4: With strong acid catalysts and high temperatures, the dehydration of nonyl alcohol to form nonene is a possible side reaction. Ether formation from the self-condensation of nonyl alcohol can also occur.

Data Presentation

Table 1: Comparison of Different Catalytic Systems and Conditions for this compound Synthesis

CatalystReactantsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Sodium Acetate (anhydrous)Nopol, Acetic Anhydride90384.496.2[3]
Solid Super-strong Acid (SO₄²⁻/ZrO₂-TiO₂)Nopol, Acetic Acid105 (Microwave)N/A81.3N/A[3]
Proton Acid (e.g., H₂SO₄)Nopol, Acetic Anhydride50-1005-15>98.0>98.0[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride and an Acid Catalyst

This protocol is based on a high-yield method described in the literature.[3]

Materials:

  • n-Nonyl alcohol (Nopol)

  • Acetic anhydride

  • Catalyst (e.g., concentrated Sulfuric Acid or anhydrous Sodium Acetate)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Toluene (for azeotropic removal of acetic acid, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add n-nonyl alcohol.

  • Reagent Addition: Add the catalyst (0.3-5% of the mass of n-nonyl alcohol) and acetic anhydride (80-90% of the mass of n-nonyl alcohol) to the flask.

  • Reaction Conditions: Heat the mixture to a temperature between 50-100°C with continuous stirring. If desired, apply a vacuum (0.06-0.1 MPa) to remove the acetic acid byproduct and drive the reaction forward.

  • Reaction Monitoring: Allow the reaction to proceed for 5-15 hours. Monitor the progress of the reaction by TLC or GC analysis.

  • Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic components.

  • Workup - Washing: Wash the organic layer with water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. For higher purity, perform fractional distillation under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification reagents 1. Charge Reactants (Nonyl Alcohol, Acetic Anhydride) catalyst 2. Add Catalyst (e.g., H₂SO₄) reagents->catalyst reaction 3. Heat & Stir (50-100°C, 5-15h) Optional: Vacuum catalyst->reaction cool 4. Cool to Room Temp. reaction->cool wash 5. Wash with NaHCO₃ & Water cool->wash dry 6. Dry Organic Layer (e.g., MgSO₄) wash->dry purify 7. Purify (Distillation) dry->purify product product purify->product Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield of This compound check_equilibrium Is water being removed? start->check_equilibrium check_catalyst Is the catalyst active and at the correct concentration? start->check_catalyst check_reagents Are reagents pure and in the correct molar ratio? start->check_reagents check_conditions Are temperature and time optimized? start->check_conditions solution_equilibrium Use Dean-Stark Apply Vacuum check_equilibrium->solution_equilibrium solution_catalyst Use fresh catalyst Optimize loading (0.3-5%) check_catalyst->solution_catalyst solution_reagents Use anhydrous reagents Use excess of one reactant check_reagents->solution_reagents solution_conditions Adjust T (50-100°C) Monitor reaction progress (TLC/GC) check_conditions->solution_conditions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Synthetic Nonyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthetic Nonyl Acetate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Problem: Emulsion formation during aqueous washing.

  • Question: I am observing a stable emulsion at the interface of the organic and aqueous layers during the washing step, making separation difficult. What can I do?

  • Answer: Emulsion formation is a common issue when washing crude ester mixtures. It is often caused by the presence of unreacted starting materials or acidic/basic residues acting as surfactants. Here are several strategies to break the emulsion:

    • Gentle Mixing: Avoid vigorous shaking of the separatory funnel. Instead, gently invert the funnel multiple times to mix the layers.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.

    • Solvent Addition: Add a small amount of a different organic solvent with a lower polarity, such as hexane, which can alter the phase properties and promote separation.

    • Centrifugation: If the emulsion persists and the volume is manageable, centrifuging the mixture can effectively separate the layers.

    • Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period (e.g., overnight) can lead to phase separation.

Problem: The purified this compound has a persistent acidic odor.

  • Question: After purification, my this compound still smells of acetic acid. How can I remove the residual acidic impurity?

  • Answer: A lingering acidic odor indicates the presence of unreacted acetic acid. Here is a systematic approach to remove it:

    • Base Wash: Wash the organic layer with a mild basic solution to neutralize the acetic acid. A 5% aqueous solution of sodium bicarbonate (NaHCO₃) is recommended. Add the bicarbonate solution to the separatory funnel containing your crude product and gently swirl. Be sure to vent the funnel frequently, as the neutralization reaction produces carbon dioxide gas.

    • Water Wash: After the base wash, wash the organic layer with deionized water to remove any remaining salts and base.

    • Brine Wash: A final wash with brine will help to remove most of the dissolved water from the organic layer before the drying step.

    • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Distillation: If the acidic odor persists even after these steps, a careful fractional distillation should separate the this compound from the less volatile acetic acid.

Problem: Low purity of this compound after distillation.

  • Question: My final product shows low purity by GC analysis after a simple distillation. What could be the issue?

  • Answer: Low purity after distillation can be due to several factors:

    • Close Boiling Points: The boiling points of this compound and impurities like unreacted nonyl alcohol might be too close for effective separation by simple distillation. In this case, fractional distillation with a fractionating column (e.g., Vigreux or packed column) is necessary to improve separation efficiency.

    • Thermal Decomposition: Esters can be susceptible to thermal degradation at high temperatures. If the distillation is performed at atmospheric pressure, the required temperature might be high enough to cause decomposition. Performing the distillation under reduced pressure (vacuum distillation) will lower the boiling point and minimize the risk of degradation.

Problem: The product is discolored (yellow or brown tint).

  • Question: My purified this compound has a slight yellow or brown color. How can I decolorize it?

  • Answer: Discoloration can result from side reactions or the presence of non-volatile impurities.

    • Activated Carbon Treatment: Add a small amount of activated carbon to the liquid this compound and stir for a short period. The activated carbon can adsorb the colored impurities. Remove the carbon by filtration before proceeding to distillation.

    • Distillation: Careful distillation, especially under vacuum, can separate the colorless this compound from non-volatile colored impurities, which will remain in the distillation flask.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic this compound?

A1: The most common impurities are unreacted starting materials, namely nonyl alcohol and acetic acid . Water is also a common impurity as it is a byproduct of the esterification reaction. Side products from the reaction, such as ethers formed from the alcohol, can also be present in small amounts.

Q2: What is the best method for assessing the purity of this compound?

A2: Gas Chromatography (GC) is the most common and effective method for determining the purity of this compound. A GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide both quantitative (purity percentage) and qualitative (identification of impurities) information.

Q3: How can I effectively remove unreacted nonyl alcohol?

A3: Unreacted nonyl alcohol can be challenging to remove due to its relatively high boiling point.

  • Washing: While nonyl alcohol has low solubility in water, repeated washing with water can help to remove some of it.

  • Fractional Distillation: The most effective method is careful fractional distillation . Since nonyl alcohol has a slightly higher boiling point than this compound, it will distill after the main product fraction. Close monitoring of the distillation temperature is key.

Q4: Is it necessary to use a drying agent?

A4: Yes, it is crucial to dry the organic layer containing the this compound before the final distillation. Water can interfere with the distillation process, potentially by forming azeotropes, and can also lead to the hydrolysis of the ester back to the alcohol and carboxylic acid, especially at elevated temperatures. Anhydrous magnesium sulfate or sodium sulfate are commonly used drying agents.

Data Presentation

Table 1: Boiling Points of this compound and Common Impurities at Atmospheric Pressure (760 mmHg)

CompoundBoiling Point (°C)Boiling Point (°F)
This compound 212413.6
Nonyl Alcohol215419
Acetic Acid118-119244-246
Water100212

Note: The close boiling points of this compound and nonyl alcohol highlight the need for efficient fractional distillation for their separation.

Experimental Protocols

Protocol 1: General Purification of Crude this compound
  • Transfer to Separatory Funnel: Transfer the crude this compound reaction mixture to a separatory funnel of appropriate size.

  • Acid Removal (Base Wash):

    • Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approximately one-third of the volume of the organic layer).

    • Stopper the funnel, and gently swirl and invert, venting frequently to release the pressure from the evolved CO₂ gas.

    • Continue until gas evolution ceases.

    • Allow the layers to separate, and then drain and discard the lower aqueous layer.

  • Water Wash:

    • Add deionized water to the separatory funnel (approximately one-third of the volume of the organic layer).

    • Gently invert the funnel several times.

    • Allow the layers to separate and discard the aqueous layer.

  • Brine Wash:

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) using the same procedure as the water wash. This helps to remove the majority of the dissolved water.

  • Drying:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Filtration:

    • Filter the dried organic layer through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask suitable for distillation.

  • Distillation:

    • Set up a fractional distillation apparatus.

    • Heat the flask gently to distill the this compound. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (212 °C at atmospheric pressure, or a lower temperature under vacuum).

  • Purity Analysis:

    • Analyze the collected fraction by Gas Chromatography (GC) to determine its purity.

Protocol 2: Purity Analysis by Gas Chromatography (GC)
  • Instrument: Gas Chromatograph with FID or MS detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or similar) is suitable.

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Inject a small volume (e.g., 1 µL) of a diluted solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 10 °C/min to 250 °C.

    • Final Temperature: Hold at 250 °C for 5 minutes.

  • Analysis: Identify the peak corresponding to this compound based on its retention time (determined by running a standard). Calculate the purity by determining the percentage of the total peak area that corresponds to the this compound peak.

Mandatory Visualization

Purification_Workflow crude Crude this compound wash Aqueous Workup (Separatory Funnel) crude->wash base_wash 1. 5% NaHCO3 Wash (Neutralize Acid) wash->base_wash water_wash 2. Water Wash (Remove Salts) base_wash->water_wash waste Aqueous Waste base_wash->waste brine_wash 3. Brine Wash (Remove Water) water_wash->brine_wash water_wash->waste drying Drying (Anhydrous MgSO4) brine_wash->drying brine_wash->waste filtration Filtration drying->filtration distillation Fractional Distillation filtration->distillation solid_waste Solid Waste (Drying Agent) filtration->solid_waste pure_product Pure this compound distillation->pure_product impurities Impurities (Lower/Higher Boiling Fractions) distillation->impurities

Caption: Experimental workflow for the purification of synthetic this compound.

Troubleshooting_Logic start Purification Issue? emulsion Emulsion during Wash? start->emulsion acidic_odor Acidic Odor? start->acidic_odor low_purity Low Purity post-Distillation? start->low_purity discoloration Discolored Product? start->discoloration sol_emulsion Solution: - Gentle Inversion - Add Brine - Centrifuge emulsion->sol_emulsion Yes sol_acid Solution: - Wash with 5% NaHCO3 - Water & Brine Wash - Re-distill acidic_odor->sol_acid Yes sol_purity Solution: - Use Fractional Distillation - Check for Azeotropes - Use Vacuum Distillation low_purity->sol_purity Yes sol_color Solution: - Activated Carbon Treatment - Re-distill (under vacuum) discoloration->sol_color Yes

Caption: Troubleshooting decision tree for this compound purification.

Troubleshooting Peak Tailing in Nonyl Acetate Gas Chromatography (GC) Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the gas chromatography (GC) analysis of nonyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: In an ideal chromatographic separation, the resulting peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak's asymmetry is skewed, and the latter half of the peak is broader than the front half. This distortion can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds.[1]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound, an ester, can be attributed to several factors within the GC system. These can be broadly categorized as physical and chemical issues. Physical problems often affect all peaks in the chromatogram and include improper column installation (poor cuts or incorrect positioning), system leaks, or "dead volumes" in the flow path.[2] Chemical issues, which may affect this compound more specifically, often involve interactions with active sites in the injection port liner or on the column itself, contamination, or column degradation.

Q3: How can I quantitatively measure peak tailing?

A3: Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). These calculations measure the symmetry of the peak. A value of 1.0 indicates a perfectly symmetrical peak. A tailing factor above 1.5 suggests that the peak tailing is significant enough to warrant investigation.[3] For regulated analyses, a common acceptance criterion for peak symmetry is between 0.8 and 1.8.[4]

Q4: If all the peaks in my chromatogram are tailing, what is the most likely cause?

A4: When all peaks, including the solvent peak, exhibit tailing, the issue is most likely physical rather than chemical.[2] This points to a problem with the gas flow path from the injector to the detector. The most common culprits are a poorly cut column at the inlet, incorrect column installation depth in the injector, or a leak in the system.[2][3]

Q5: What should I do if only the this compound peak is tailing?

A5: If only the this compound peak or other polar compounds show tailing, the problem is likely chemical in nature. This suggests an interaction between the analyte and active sites within the system. These active sites can be exposed silanol groups on a contaminated liner or a degraded column stationary phase.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the cause of peak tailing in your this compound GC analysis.

Step 1: Initial Assessment

Observe your chromatogram to determine the nature of the peak tailing.

  • All peaks are tailing: This indicates a likely physical issue in the GC system.

  • Only the this compound peak (and other polar analytes) are tailing: This points towards a probable chemical interaction.

Step 2: Addressing Physical Issues (All Peaks Tailing)

If all peaks are tailing, follow these steps in order:

  • Inspect the Column Installation:

    • Column Cut: Ensure the column has a clean, 90-degree cut at the inlet. A ragged or angled cut can cause turbulence and peak tailing.[2][3] Re-cut the column if necessary.

    • Column Position: Verify that the column is installed at the correct height within the inlet, according to the manufacturer's instructions. An incorrect position can create dead volume.[2]

  • Check for Leaks: Perform a leak check of the system, paying close attention to the inlet septum, column fittings, and gas line connections.

  • Examine the Inlet Liner: A cracked or improperly installed liner can disrupt the sample flow path.

Step 3: Addressing Chemical Issues (Specific Peak Tailing)

If only the this compound peak is tailing, consider the following chemical interactions:

  • Inlet Liner Deactivation: The glass inlet liner can have active silanol groups that interact with polar analytes.

    • Action: Replace the liner with a new, deactivated liner.

  • Column Contamination: Over time, non-volatile residues from samples can accumulate at the head of the column, creating active sites.

    • Action: Trim the front section of the column (approximately 10-20 cm).[1]

  • Column Degradation: The stationary phase of the column can degrade due to exposure to oxygen or high temperatures, exposing active sites.

    • Action: If trimming the column does not resolve the issue, the column may need to be replaced.

Quantitative Data Summary

The following table summarizes the potential impact of different issues on the peak asymmetry factor for this compound.

Potential CauseExpected Asymmetry Factor (As)Recommended Action
Optimal Conditions 0.9 - 1.2 Continue with analysis.
Minor Peak Tailing 1.2 - 1.5 Monitor peak shape; consider preventative maintenance.
Moderate Peak Tailing 1.5 - 2.0 Investigate and address the cause; data may be compromised.[3]
Severe Peak Tailing > 2.0 Stop analysis and troubleshoot immediately; data is unreliable.[1]
Poor Column Cut> 1.8Re-cut the column inlet.
Contaminated Inlet Liner> 1.6Replace the inlet liner.
Column Contamination> 1.7Trim the front of the column.
Column Degradation> 2.0Replace the GC column.

Experimental Protocols

Standard GC-FID Protocol for this compound Analysis

This protocol provides a general starting point for the analysis of this compound. Parameters may need to be optimized for your specific instrument and application.

  • Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet:

    • Mode: Split injection.

    • Inlet Temperature: 250 °C.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial Temperature: 60 °C.

    • Ramp: Increase temperature at a rate of 10 °C/min to 240 °C.

    • Final Hold: Hold at 240 °C for 5 minutes.

  • Detector (FID):

    • Temperature: 280 °C.

    • Hydrogen Flow: 30 mL/min (or as recommended by the manufacturer).

    • Air Flow: 300 mL/min (or as recommended by the manufacturer).

    • Makeup Gas (Nitrogen): 25 mL/min.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a standard of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration appropriate for your detector's sensitivity.

Protocol for Trimming the GC Column
  • Cool Down: Ensure the injector and oven are cool.

  • Turn Off Gases: Turn off the carrier gas flow to the inlet.

  • Remove Column: Carefully disconnect the column from the injector.

  • Cut the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean score on the column about 10-20 cm from the inlet end.

  • Break the Column: Gently flex the column to break it at the score.

  • Inspect the Cut: Use a magnifier to ensure the cut is clean and at a right angle, with no jagged edges.

  • Reinstall: Reinstall the column in the injector at the correct depth.

  • Leak Check: Restore gas flow and perform a leak check before heating the system.

Visualization

The following diagram illustrates a logical workflow for troubleshooting peak tailing in your this compound GC analysis.

G start Peak Tailing Observed for this compound all_peaks Are all peaks tailing? start->all_peaks physical_issues Address Physical Issues all_peaks->physical_issues Yes chemical_issues Address Chemical Issues all_peaks->chemical_issues No check_cut Check Column Cut physical_issues->check_cut check_position Check Column Position check_cut->check_position leak_check Perform Leak Check check_position->leak_check resolved Issue Resolved leak_check->resolved replace_liner Replace Inlet Liner chemical_issues->replace_liner trim_column Trim Column Inlet replace_liner->trim_column replace_column Replace Column trim_column->replace_column replace_column->resolved

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: Optimization of Catalyst for Nonyl Acetate Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of catalysts in Nonyl Acetate esterification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the esterification of nonyl alcohol with acetic acid to produce this compound.

1. Issue: Low Conversion or Yield of this compound

Question: We are observing a low conversion rate of nonyl alcohol and a correspondingly low yield of this compound. What are the potential causes and how can we improve it?

Answer:

Low conversion and yield are common issues in esterification reactions. Several factors can contribute to this problem. Consider the following troubleshooting steps:

  • Equilibrium Limitation: Esterification is a reversible reaction.[1] The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, limiting the conversion.

    • Solution: Employ methods to remove water from the reaction mixture as it forms. This can be achieved by using a dehydrating agent like concentrated sulfuric acid (if used as a catalyst), or by techniques such as azeotropic distillation with a suitable solvent (e.g., toluene).[1]

  • Insufficient Catalyst Activity: The catalyst may not be active enough under the current reaction conditions.

    • Solution:

      • Increase Catalyst Loading: Gradually increase the amount of catalyst. For homogeneous catalysts like sulfuric acid, concentrations can be varied.[2][3] For heterogeneous catalysts like Amberlyst-15, increasing the weight percentage can enhance the reaction rate.[4]

      • Optimize Reaction Temperature: Increasing the temperature generally increases the reaction rate.[2][3] However, be mindful of the catalyst's thermal stability, especially for ion-exchange resins like Amberlyst-15, which have a maximum operating temperature (around 120°C).[5]

      • Screen Different Catalysts: The choice of catalyst significantly impacts the reaction. Homogeneous acids like sulfuric acid or p-toluenesulfonic acid are often effective.[1][2] Heterogeneous catalysts such as Amberlyst-15, Sn-SiO2, or zeolites can also be highly active and offer easier separation.[1]

  • Sub-optimal Molar Ratio of Reactants: An inappropriate ratio of nonyl alcohol to acetic acid can limit the conversion of the limiting reactant.

    • Solution: According to Le Chatelier's principle, using an excess of one reactant can drive the equilibrium towards the product side.[6] Experiment with different molar ratios, for instance, increasing the amount of nonyl alcohol relative to acetic acid.[2]

  • Mass Transfer Limitations (for Heterogeneous Catalysts): Inadequate mixing can lead to poor contact between the reactants and the solid catalyst surface, thereby reducing the overall reaction rate.

    • Solution: Ensure vigorous stirring to minimize external mass transfer limitations. You can test this by observing if the reaction rate increases with stirring speed up to a certain point, after which it becomes independent of the stirring rate.[7]

2. Issue: Catalyst Deactivation

Question: Our catalyst (especially a solid acid catalyst) shows good initial activity, but its performance declines over subsequent runs. What could be the cause of this deactivation, and can the catalyst be regenerated?

Answer:

Catalyst deactivation is a significant concern, particularly with heterogeneous catalysts in liquid-phase reactions. The primary causes include:

  • Fouling or Coking: Deposition of carbonaceous materials (coke) or heavy byproducts on the active sites and within the pores of the catalyst can block reactant access.[8] This is more prevalent at higher reaction temperatures.

  • Leaching of Active Sites: For supported catalysts or ion-exchange resins, the active species (e.g., sulfonic acid groups on Amberlyst-15) can gradually leach into the reaction medium, leading to a permanent loss of activity.

  • Poisoning: Impurities in the reactants or feed stream can adsorb strongly to the active sites, rendering them inactive.

  • Thermal Degradation: Exceeding the catalyst's recommended operating temperature can cause irreversible structural changes, such as the collapse of the pore structure or degradation of the active phase.[9]

Regeneration Strategies:

  • Washing: For deactivation caused by fouling, washing the catalyst with a suitable solvent can remove adsorbed species. For instance, Amberlyst-15 can be washed with solvents like acetone.[1]

  • Calcination: For coking, a controlled burnout of the carbon deposits in the presence of air or an inert gas containing a low concentration of oxygen at elevated temperatures can regenerate the catalyst. The specific temperature and atmosphere depend on the catalyst's thermal stability.

  • Acid Treatment: For some solid acid catalysts where active sites may have been neutralized, treatment with a dilute acid solution followed by washing and drying can sometimes restore activity.

It is crucial to characterize the fresh and spent catalyst to understand the deactivation mechanism, which will guide the choice of the most effective regeneration method.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the reaction conditions for this compound esterification?

A1: A good starting point would be to use a molar ratio of acetic acid to nonyl alcohol of 1:1 to 1:3, a catalyst concentration of around 0.0275 M for a homogeneous catalyst like sulfuric acid, and a reaction temperature of 80°C.[2] For a heterogeneous catalyst like Amberlyst-15, a catalyst loading of 5-10 wt% of the total reactants is a reasonable starting point.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the esterification reaction can be monitored by tracking the consumption of the reactants or the formation of the product. Common methods include:

  • Titration: Periodically taking samples from the reaction mixture and titrating the remaining acetic acid with a standard solution of a base like NaOH.[2]

  • Gas Chromatography (GC): This is a more precise method to quantify the concentrations of nonyl alcohol, acetic acid, this compound, and water in the reaction mixture over time. A flame ionization detector (FID) is typically used.

  • Karl Fischer Titration: This method can be used to measure the concentration of water produced during the reaction.[2]

Q3: Are there any significant side reactions to be aware of?

A3: While the primary reaction is the esterification to form this compound, side reactions can occur, especially under harsh conditions:

  • Ether Formation: At high temperatures and in the presence of a strong acid catalyst, the dehydration of nonyl alcohol can lead to the formation of dinonyl ether.

  • Dehydration of Alcohol: Nonyl alcohol can undergo dehydration to form nonene.

  • Oxidation: If air is present at high temperatures, oxidation of the alcohol can occur.

Using milder reaction conditions and selecting a catalyst with high selectivity can help minimize these side reactions.

Q4: What are the advantages of using a heterogeneous catalyst over a homogeneous one?

A4: Heterogeneous catalysts offer several advantages over homogeneous catalysts like sulfuric acid:

  • Easy Separation: Solid catalysts can be easily separated from the liquid reaction mixture by filtration or decantation, simplifying product purification.[10]

  • Reusability: Heterogeneous catalysts can often be regenerated and reused for multiple reaction cycles, reducing costs.[1][11]

  • Reduced Corrosion: Solid acid catalysts are generally less corrosive to reactor vessels compared to strong mineral acids.[10]

  • Less Waste Generation: The ease of separation and reusability leads to a more environmentally friendly process with less waste.

Data Presentation

Table 1: Effect of Temperature on Acetic Acid Conversion (Homogeneous Catalyst) Catalyst: Sulfuric Acid (0.0275 M), Molar Ratio (Acetic Acid:Nopol) = 1:1

Temperature (°C)Equilibrium Conversion (%)
5063
6068
7071
8075

(Data sourced from a study on nopyl acetate synthesis, which is structurally similar to this compound and provides a relevant trend.)[2][3]

Table 2: Effect of Catalyst Concentration on Acetic Acid Conversion (Homogeneous Catalyst) Temperature: 80°C, Molar Ratio (Acetic Acid:Nopol) = 1:1

Catalyst Concentration (M)Equilibrium Conversion (%)
0.027576
0.036775
0.045860

(Data sourced from a study on nopyl acetate synthesis.)[2][3]

Table 3: Comparison of Different Catalysts for Acetate Esterification

CatalystReactantsTemperature (°C)Conversion (%)Selectivity (%)Reference
p-Toluenesulfonic acid (p-TSA)Nopol + Acetic Acid-99.745.6[1]
Amberlyst-15Nopol + Acetic Acid8057.69.0[1]
Sn-SiO2Nopol + Acetic Anhydride8075100[1]
Sn-MCM-41Nopol + Acetic Acid--17.8[1]

(Note: Data is for nopyl acetate, providing a comparative framework for similar esterification reactions.)

Experimental Protocols

1. General Protocol for this compound Esterification using a Homogeneous Catalyst (Sulfuric Acid)

  • Reactor Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add nonyl alcohol and acetic acid in the desired molar ratio (e.g., 1:1.5).

  • Catalyst Addition: Carefully add the calculated amount of concentrated sulfuric acid (e.g., to achieve a concentration of 0.0275 M) to the reactant mixture while stirring.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80°C) using a heating mantle and maintain the temperature for the specified reaction time (e.g., several hours). Monitor the reaction progress using a suitable analytical technique (e.g., titration or GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the mixture with water to remove the catalyst and excess acetic acid.

    • Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

    • Wash again with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Filter to remove the drying agent.

  • Purification: Purify the crude this compound by distillation under reduced pressure to obtain the final product.

  • Analysis: Confirm the purity and identity of the product using techniques like GC-MS and NMR.

2. General Protocol for this compound Esterification using a Heterogeneous Catalyst (Amberlyst-15)

  • Catalyst Preparation: If necessary, wash the Amberlyst-15 resin with a solvent like methanol and dry it in an oven at a moderate temperature (e.g., 60-80°C) overnight to remove any adsorbed moisture.

  • Reactor Setup: Use a similar setup as for the homogeneous reaction.

  • Charging Reactants and Catalyst: Add nonyl alcohol, acetic acid, and the pre-weighed Amberlyst-15 catalyst (e.g., 5 wt% of total reactants) to the reaction flask.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 90°C, not exceeding 120°C for Amberlyst-15). Monitor the reaction as described previously.

  • Catalyst Separation: After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • Work-up and Purification: The liquid product can be worked up and purified as described in the homogeneous catalysis protocol.

  • Catalyst Regeneration: The recovered catalyst can be washed with a solvent (e.g., acetone or methanol), dried, and reused in subsequent reactions.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Regeneration Reactants Reactants (Nonyl Alcohol, Acetic Acid) Reactor Charge Reactor Reactants->Reactor Catalyst_Prep Catalyst Preparation/Selection Catalyst_Prep->Reactor Reaction_Step Esterification Reaction (Heating & Stirring) Reactor->Reaction_Step Monitoring Reaction Monitoring (GC, Titration) Reaction_Step->Monitoring Separation Catalyst Separation (Filtration for Heterogeneous) Reaction_Step->Separation Monitoring->Reaction_Step Continue until completion Washing Washing & Neutralization Separation->Washing Regeneration Catalyst Regeneration (Optional) Separation->Regeneration Drying Drying Organic Layer Washing->Drying Purification Purification (Distillation) Drying->Purification Analysis Product Analysis (GC-MS, NMR) Purification->Analysis

Caption: General experimental workflow for this compound esterification.

Troubleshooting_Tree Start Low this compound Yield Q_Equilibrium Is water being removed? Start->Q_Equilibrium Sol_Equilibrium Implement water removal (e.g., azeotropic distillation) Q_Equilibrium->Sol_Equilibrium No Q_Catalyst Is catalyst activity sufficient? Q_Equilibrium->Q_Catalyst Yes Sol_Catalyst Increase catalyst loading or screen other catalysts Q_Catalyst->Sol_Catalyst No Q_Temp Is reaction temperature optimized? Q_Catalyst->Q_Temp Yes Sol_Temp Increase temperature (within catalyst stability limits) Q_Temp->Sol_Temp No Q_Ratio Is molar ratio optimized? Q_Temp->Q_Ratio Yes Sol_Ratio Use excess of one reactant Q_Ratio->Sol_Ratio No Check_Deactivation Check for catalyst deactivation Q_Ratio->Check_Deactivation Yes

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Preventing Hydrolysis of Nonyl Acetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Nonyl Acetate hydrolysis in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis?

A1: this compound is an ester that can undergo hydrolysis, a chemical reaction where water molecules break the ester bond. This process results in the formation of its parent compounds: nonan-1-ol and acetic acid.[1][2] This degradation can compromise the integrity and efficacy of experimental formulations.

Q2: What are the primary factors that cause the degradation of this compound in aqueous solutions?

A2: The stability of this compound in water is primarily influenced by two factors: the pH of the solution and the temperature.[1][3] The hydrolysis reaction is significantly catalyzed by the presence of acids (H⁺ ions) and bases (OH⁻ ions).[2] Elevated temperatures also accelerate the rate of this degradation.[4]

Q3: How does pH impact the stability of this compound?

A3: The rate of ester hydrolysis is typically at its minimum in the neutral to slightly acidic pH range. In strongly acidic or alkaline (basic) conditions, the rate of hydrolysis increases significantly.[2][3] Basic hydrolysis, also known as saponification, is irreversible, while acid-catalyzed hydrolysis is a reversible reaction.[2]

Q4: How can I minimize hydrolysis when preparing aqueous solutions of this compound?

A4: To minimize hydrolysis, it is crucial to control the experimental conditions. Key strategies include:

  • pH Control: Use a buffered solution to maintain a stable pH, ideally in the slightly acidic to neutral range where the hydrolysis rate is lowest.[3]

  • Temperature Management: Prepare and store solutions at reduced temperatures (e.g., 2-8°C) to slow down the reaction kinetics.[5]

  • Minimize Water Exposure: While working in an aqueous system, using co-solvents like ethanol or propylene glycol can reduce water activity.[6][7] this compound is poorly soluble in water but soluble in organic solvents.[7][8]

  • Use of Stabilizers: Incorporate chemical stabilizers that can inhibit the hydrolysis reaction.[3]

Q5: What types of chemical stabilizers can be used to prevent this compound hydrolysis?

A5: Several types of stabilizers can be effective:

  • Carbodiimides: These compounds react with the carboxylic acid produced during hydrolysis, effectively preventing the esterification reaction from reversing and stabilizing the ester.[1][9]

  • Chelating Agents: Agents like EDTA can bind to metal ions that may be present as impurities. These metal ions can act as catalysts for hydrolysis.[1]

  • Antioxidants: In some cases, oxidative processes can trigger ester hydrolysis. Antioxidants can be added to inhibit these initial reactions.[1]

Troubleshooting Guide

Problem: I am observing rapid degradation of my this compound immediately after preparing an aqueous solution.

  • Possible Cause 1: Incorrect pH. Your solution may be too acidic or too alkaline.

    • Solution: Measure the pH of your solution immediately after preparation. Adjust it to a neutral or slightly acidic range using an appropriate buffer system (e.g., a phosphate or citrate buffer).

  • Possible Cause 2: High Temperature. The preparation or storage temperature may be too high.

    • Solution: Prepare the solution using pre-chilled components and on an ice bath. Store the final solution at a refrigerated temperature (2-8°C).[5]

  • Possible Cause 3: Contaminants in Water. The water used may contain catalytic impurities like metal ions.

    • Solution: Use high-purity, deionized, or distilled water for all preparations. Consider adding a chelating agent like EDTA to sequester any potential metal ion contaminants.[1]

Problem: My experimental results are inconsistent, and I suspect variable hydrolysis rates between batches.

  • Possible Cause 1: Poor pH Control. The final pH of your solutions may vary between preparations.

    • Solution: Implement a strict protocol using a calibrated pH meter and a buffer with sufficient capacity to maintain the target pH consistently across all batches.

  • Possible Cause 2: Temperature Fluctuations. Different batches may have been exposed to varying temperatures during preparation or storage.

    • Solution: Standardize all temperature-related steps. Use a temperature-controlled environment for both the experiment and storage.

  • Possible Cause 3: Low Solubility. Due to its low water solubility, this compound may not be fully dissolved, leading to inconsistent concentrations in the aqueous phase.[7]

    • Solution: Consider using a co-solvent such as ethanol to improve solubility.[7] Alternatively, additives like dextrose or sorbitol can sometimes suppress the solubility of the ester in the aqueous phase, which can paradoxically reduce the hydrolysis rate.[6]

Quantitative Data on Ester Hydrolysis

pHTemperature (°C)Relative Rate of Hydrolysis (Illustrative)
3.025Moderate
3.050High
5.025Low
5.050Moderate
7.025Low-Moderate
7.050Moderate-High
9.025High
9.050Very High

Note: This table illustrates general trends. The actual hydrolysis rate is dependent on the specific ester and buffer system used.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound

Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate-phosphate) at different pH values (e.g., 4.0, 5.5, 7.0, and 8.5).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like ethanol.

  • Test Solutions: Add a small, precise volume of the this compound stock solution to each buffer to create test solutions with a final known concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.

  • Incubation: Aliquot the test solutions into sealed vials and incubate them at a constant, controlled temperature (e.g., 37°C).

  • Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw a sample from each pH condition.

  • Analysis: Immediately analyze the concentration of the remaining this compound in each sample using a validated analytical method, such as Gas Chromatography (GC).

  • Data Analysis: Plot the concentration of this compound versus time for each pH value. Calculate the pseudo-first-order degradation rate constant (k) for each condition by determining the slope of the natural logarithm of the concentration against time.[10]

Protocol 2: Analysis of this compound by Gas Chromatography (GC)

Objective: To quantify the concentration of this compound in aqueous samples.

Methodology:

  • Sample Preparation: Perform a liquid-liquid extraction on the aqueous samples. Add a water-immiscible organic solvent (e.g., hexane or ethyl acetate) to the sample vial, vortex thoroughly, and allow the layers to separate. Carefully collect the organic layer containing the this compound.

  • Internal Standard: Add an internal standard to the collected organic layer to improve quantitative accuracy.

  • GC Instrument Setup:

    • Column: Use a suitable capillary column (e.g., DB-Wax or equivalent).[11]

    • Temperatures: Set the injector and detector temperatures appropriately. Program the oven with a temperature gradient (e.g., start at a lower temperature and ramp up).[11]

    • Carrier Gas: Use an inert carrier gas like helium or nitrogen.

  • Calibration: Prepare a series of calibration standards with known concentrations of this compound and the internal standard. Analyze these to create a calibration curve.[11]

  • Injection: Inject the prepared samples onto the GC system.

  • Quantification: Measure the peak area of this compound relative to the internal standard. Determine the concentration using the calibration curve.[11]

Visualizations

Hydrolysis_Factors cluster_problem Hydrolysis Pathway cluster_causes Contributing Factors cluster_solutions Preventative Measures NA This compound in Aqueous Solution Hydrolysis Hydrolysis (Degradation) NA->Hydrolysis Products Nonan-1-ol + Acetic Acid Hydrolysis->Products pH High / Low pH pH->Hydrolysis Temp High Temperature Temp->Hydrolysis Catalysts Metal Ion Catalysts Catalysts->Hydrolysis Buffering pH Control (Buffering) Buffering->pH Mitigates Cooling Low Temperature Storage Cooling->Temp Mitigates Chelation Chelating Agents (EDTA) Chelation->Catalysts Mitigates Stabilizers Chemical Stabilizers (e.g., Carbodiimides) Stabilizers->Hydrolysis Inhibits

Caption: Factors influencing this compound hydrolysis and corresponding preventative measures.

Stability_Workflow start Start: Prepare Buffered Solutions at Various pH Values step1 Spike with This compound Stock start->step1 step2 Incubate Samples at Constant Temperature step1->step2 step3 Withdraw Aliquots at Timed Intervals step2->step3 step4 Analyze Concentration (e.g., by GC) step3->step4 step5 Plot ln(Conc) vs. Time to Determine Rate Constant step4->step5 end End: Identify Optimal Stability Conditions step5->end

Caption: General experimental workflow for assessing the stability of this compound.

References

Strategies to minimize by-product formation in Nonyl Acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during Nonyl Acetate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of nonyl alcohol and acetic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: The Fischer esterification is a reversible reaction and may not have reached equilibrium. 2. Sub-optimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate. 3. Insufficient Catalyst: The amount of acid catalyst may be inadequate to effectively protonate the carboxylic acid. 4. Presence of Water: Water, a by-product of the reaction, can shift the equilibrium back towards the reactants.1. Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure it reaches equilibrium. Monitor the progress using techniques like GC or TLC. 2. Optimize Temperature: Gradually increase the reaction temperature. However, be cautious as excessively high temperatures can promote by-product formation. (Refer to Table 1 for guidance). 3. Increase Catalyst Concentration: Incrementally increase the amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). 4. Remove Water: Use a Dean-Stark apparatus during the reaction to continuously remove water as it is formed, driving the equilibrium towards the product side.
Presence of a High-Boiling Impurity 1. Formation of Dinonyl Ether: This is a common by-product formed by the intermolecular dehydration of two nonyl alcohol molecules, especially at higher temperatures and high acid catalyst concentrations.1. Control Temperature: Maintain the reaction temperature at the lower end of the optimal range (e.g., 120-140°C). 2. Use Stoichiometric Amounts of Reactants: An excess of nonyl alcohol can favor the formation of dinonyl ether. 3. Purification: Separate this compound from dinonyl ether by fractional distillation.
Presence of a Low-Boiling Impurity 1. Formation of Nonene: This by-product results from the intramolecular dehydration of nonyl alcohol, which is also favored by high temperatures and strong acidic conditions.1. Moderate Reaction Temperature: Avoid excessively high temperatures to minimize the dehydration of nonyl alcohol. 2. Use a Milder Catalyst: Consider using a less dehydrating acid catalyst. 3. Purification: Nonene can be removed during the initial distillation phase due to its lower boiling point.
Reaction Mixture is Darkening 1. Charring/Decomposition: Strong acid catalysts like concentrated sulfuric acid can cause charring of the organic reactants at elevated temperatures.1. Use an Alternative Catalyst: Consider using a solid acid catalyst or a milder catalyst like p-toluenesulfonic acid. 2. Ensure Even Heating: Use a heating mantle with a stirrer to ensure uniform temperature distribution and avoid localized overheating.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products in this compound synthesis via Fischer esterification?

A1: The two main by-products are dinonyl ether and nonene. Dinonyl ether is formed from the intermolecular dehydration of two molecules of nonyl alcohol, while nonene is the result of the intramolecular dehydration of a single molecule of nonyl alcohol. Both side reactions are promoted by the acidic catalyst and higher reaction temperatures.

Q2: How can I minimize the formation of dinonyl ether?

A2: To minimize the formation of dinonyl ether, it is crucial to control the reaction temperature, keeping it as low as possible while still achieving a reasonable reaction rate. Using a stoichiometric or slight excess of acetic acid relative to nonyl alcohol can also help, as an excess of the alcohol can drive the ether formation equilibrium.

Q3: What is the optimal temperature range for this compound synthesis?

A3: The optimal temperature for this compound synthesis is a balance between reaction rate and by-product formation. Generally, a temperature range of 120-140°C is recommended when using a catalyst like sulfuric acid. Temperatures above this range can significantly increase the rate of dehydration side reactions.

Q4: Which acid catalyst is best for minimizing by-products?

A4: While sulfuric acid is a common and effective catalyst, it is also a strong dehydrating agent, which can lead to increased by-product formation. Milder acid catalysts, such as p-toluenesulfonic acid or acidic ion-exchange resins, can be used to reduce the extent of side reactions.

Q5: How can I effectively remove the water produced during the reaction?

A5: The most effective method for removing water during the esterification is the use of a Dean-Stark apparatus with an azeotrope-forming solvent like toluene. The water is collected in the side arm of the apparatus, while the solvent is returned to the reaction flask, thus driving the reaction to completion.

Q6: What is the recommended purification method for obtaining high-purity this compound?

A6: After the reaction is complete, the crude product should be washed first with water to remove the acid catalyst and any unreacted acetic acid, followed by a wash with a sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and purified by fractional distillation to separate the this compound from unreacted nonyl alcohol and any high-boiling by-products like dinonyl ether.

Data Presentation

Table 1: Illustrative Effect of Temperature on By-Product Formation in this compound Synthesis

Reaction Temperature (°C)This compound Yield (%)Dinonyl Ether (%)Nonene (%)
1208552
14080104
16070208
180553012

Note: The values in this table are illustrative and intended to demonstrate the general trend of increased by-product formation with higher temperatures. Actual results may vary based on specific reaction conditions such as catalyst concentration and reaction time.

Experimental Protocols

Key Experiment: Synthesis of High-Purity this compound

This protocol details a laboratory-scale procedure for the synthesis of this compound with an emphasis on minimizing by-product formation.

Materials:

  • Nonyl alcohol (1.0 mol)

  • Glacial acetic acid (1.2 mol)

  • p-Toluenesulfonic acid monohydrate (0.02 mol)

  • Toluene (100 mL)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (500 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add nonyl alcohol, glacial acetic acid, p-toluenesulfonic acid monohydrate, and toluene.

  • Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap (approximately 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO2 evolution), and 100 mL of brine.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and transfer the filtrate to a distillation flask. Remove the toluene under reduced pressure. Subsequently, purify the this compound by fractional distillation under vacuum. Collect the fraction boiling at the appropriate temperature for this compound (Boiling point: ~212 °C at atmospheric pressure, will be lower under vacuum).

Visualizations

Nonyl_Acetate_Synthesis_Pathway cluster_main Main Reaction (Fischer Esterification) cluster_side Side Reactions Nonyl Alcohol Nonyl Alcohol This compound This compound Nonyl Alcohol->this compound + Acetic Acid Dinonyl Ether Dinonyl Ether Nonyl Alcohol->Dinonyl Ether - H2O (Intermolecular) Nonene Nonene Nonyl Alcohol->Nonene - H2O (Intramolecular) Acetic Acid Acetic Acid Acetic Acid->this compound H+ (Catalyst) H+ (Catalyst) H+ (Catalyst)->this compound Water Water

Caption: Reaction pathway for this compound synthesis, highlighting the main esterification reaction and competing side reactions.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No incomplete_reaction Incomplete Reaction? (Check TLC/GC) check_yield->incomplete_reaction Yes high_boiling High-Boiling Impurity? (Dinonyl Ether) check_purity->high_boiling Yes low_boiling Low-Boiling Impurity? (Nonene) check_purity->low_boiling Yes end High-Purity This compound check_purity->end No optimize_conditions Optimize Conditions: - Increase Time - Increase Temperature - Increase Catalyst - Remove Water incomplete_reaction->optimize_conditions optimize_conditions->start control_temp Control Temperature: - Lower Reaction Temp high_boiling->control_temp low_boiling->control_temp purify Purify by Fractional Distillation control_temp->purify purify->end

Caption: A troubleshooting workflow for identifying and resolving common issues in this compound synthesis.

Technical Support Center: Overcoming Matrix Effects in Nonyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of Nonyl Acetate.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound quantification?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting substances present in the sample matrix.[1][2] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analytical signal, ultimately affecting the accuracy, precision, and sensitivity of the quantification.[3] The "matrix" encompasses all components of the sample other than this compound, such as proteins, lipids, salts, and other endogenous compounds.[1]

Q2: How can I determine if my this compound quantification is affected by matrix effects?

A2: Two primary methods can be used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5] A constant flow of this compound standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal of this compound indicates the presence of matrix effects at that retention time.[5]

  • Post-Extraction Spike: This is a quantitative method to measure the extent of the matrix effect.[2][4] The response of this compound in a standard solution is compared to the response of this compound spiked into a blank matrix sample (that has already undergone the extraction process) at the same concentration.[4][6] The ratio of these responses is known as the matrix factor. A matrix factor less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[2]

Q3: What are the common strategies to overcome matrix effects?

A3: Several strategies can be employed to minimize or compensate for matrix effects:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation can remove a significant portion of interfering matrix components.[1][7]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve better separation between this compound and matrix components can reduce co-elution and associated matrix effects.[1]

  • Stable Isotope Dilution (SID): Using a stable isotope-labeled internal standard (e.g., this compound-d3) is a highly effective method. Since the internal standard is chemically identical to the analyte, it experiences similar matrix effects, allowing for accurate correction.[1][8]

  • Matrix-Matched Calibration: This involves preparing the calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to ensure that the standards and samples experience the same matrix effect.[1][9]

  • Standard Addition: This method involves adding known amounts of a this compound standard to the actual samples.[10] By observing the increase in signal, the original concentration in the sample can be determined, effectively compensating for the matrix effect.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor reproducibility of this compound quantification. Inconsistent matrix effects between samples.* Implement a more robust sample preparation method like SPE to remove variable interferences.[1][7] * Use a stable isotope-labeled internal standard (SID) to compensate for variations in matrix effects.[1][8]
Lower than expected recovery of this compound. Significant ion suppression is occurring.* Perform a post-column infusion experiment to identify the retention time of the interfering components.[5] * Adjust the chromatographic gradient to separate this compound from the suppression zone. * Employ matrix-matched calibration or the standard addition method for more accurate quantification in the presence of suppression.[1][10]
Higher than expected concentration of this compound. Ion enhancement is occurring due to co-eluting matrix components.* Review the sample matrix for components that could enhance ionization. * Improve sample cleanup to remove these enhancing components. * Utilize the standard addition method or a stable isotope-labeled internal standard for accurate quantification.[8][10]
Non-linear calibration curve in the presence of matrix. Matrix effects are concentration-dependent.* Switch to a matrix-matched calibration curve to mimic the effect across the concentration range.[9] * If a suitable blank matrix is unavailable, the standard addition method is a reliable alternative.[10]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
  • Prepare a this compound Spiking Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. From this, create a working spiking solution at a concentration relevant to your expected sample concentrations (e.g., 1 µg/mL).

  • Prepare Blank Matrix Extract: Select a matrix that is representative of your samples but does not contain this compound. Process this blank matrix through your entire sample preparation procedure (e.g., protein precipitation, SPE).

  • Prepare "Neat" Standard (Solution A): In a clean vial, add a known amount of the this compound spiking solution to the final solvent composition of your analytical method. For example, add 10 µL of the 1 µg/mL spiking solution to 990 µL of the mobile phase.

  • Prepare Post-Extraction Spiked Sample (Solution B): In a separate vial, add the same known amount of the this compound spiking solution to the blank matrix extract. For example, add 10 µL of the 1 µg/mL spiking solution to 990 µL of the blank matrix extract.[6]

  • Analysis: Analyze both Solution A and Solution B using your validated LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area of this compound in Solution B) / (Peak Area of this compound in Solution A)

    • A MF value of 1 indicates no matrix effect.

    • A MF value < 1 indicates ion suppression.[2]

    • A MF value > 1 indicates ion enhancement.[2]

Protocol 2: Quantification using the Standard Addition Method
  • Sample Aliquoting: Aliquot equal volumes of your unknown sample into at least four separate vials.

  • Spiking: Leave the first vial un-spiked (this is your unknown). To the remaining vials, add increasing, known amounts of a this compound standard solution.[11] The concentration of the spikes should bracket the expected concentration of this compound in the sample.

  • Volume Equalization: Adjust the volume of all vials to be the same using the appropriate solvent to ensure the matrix concentration is constant across all samples.

  • Analysis: Analyze all prepared samples using your LC-MS/MS method.

  • Data Analysis:

    • Plot the measured peak area (y-axis) against the concentration of the added this compound standard (x-axis).

    • Perform a linear regression on the data points.

    • Extrapolate the line to the x-intercept (where y=0). The absolute value of the x-intercept is the concentration of this compound in the original, un-spiked sample.[12]

Quantitative Data Summary

The following table presents hypothetical data from an experiment evaluating different strategies to overcome matrix effects in the quantification of a 50 ng/mL this compound sample in human plasma.

Quantification Method Mean Measured Concentration (ng/mL) Standard Deviation (ng/mL) Coefficient of Variation (%CV) Calculated Matrix Effect (%)
Standard in Solvent 28.53.110.9-43 (Suppression)
Matrix-Matched Calibration 48.92.55.1-2.2
Standard Addition 50.81.83.5N/A (Compensated)
Stable Isotope Dilution 49.71.22.4N/A (Compensated)

This data is for illustrative purposes only.

Visualizations

workflow_matrix_effect_assessment cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment qual_start Start infuse Post-Column Infusion of This compound Standard qual_start->infuse inject Inject Blank Matrix Extract infuse->inject analyze_qual Monitor Signal for Dips or Peaks inject->analyze_qual qual_result Identify Retention Times of Matrix Effects analyze_qual->qual_result quant_start Start prep_neat Prepare 'Neat' Standard quant_start->prep_neat prep_spike Prepare Post-Extraction Spiked Sample quant_start->prep_spike analyze_quant LC-MS/MS Analysis prep_neat->analyze_quant prep_spike->analyze_quant calc_mf Calculate Matrix Factor (MF = Area_spike / Area_neat) analyze_quant->calc_mf quant_result Quantify Suppression or Enhancement calc_mf->quant_result

Caption: Workflow for assessing matrix effects in this compound quantification.

logical_relationship_overcoming_me cluster_solutions Mitigation Strategies cluster_calibration Calibration Approaches problem Matrix Effects Detected (Suppression/Enhancement) sample_prep Improve Sample Preparation (e.g., SPE, LLE) problem->sample_prep chromatography Optimize Chromatographic Separation problem->chromatography calibration Advanced Calibration Methods problem->calibration outcome Accurate & Reproducible This compound Quantification sample_prep->outcome chromatography->outcome sid Stable Isotope Dilution (SID) calibration->sid Most Robust matrix_matched Matrix-Matched Calibration calibration->matrix_matched Requires Blank Matrix std_addition Standard Addition calibration->std_addition No Blank Matrix Needed sid->outcome matrix_matched->outcome std_addition->outcome

References

Technical Support Center: Refinement of Extraction Methods for Nonyl Acetate from Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the extraction of nonyl acetate from natural sources. This compound is a volatile ester found in various fruits and plants, contributing to their characteristic aromas.[1] Its efficient extraction is crucial for applications in the flavor, fragrance, and pharmaceutical industries.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions encountered during the extraction of this compound.

General Extraction Issues

Q1: What are the most common natural sources for this compound extraction? A1: this compound occurs naturally in a variety of sources, most notably in citrus fruits (like lemons, oranges, and kumquats), grapes, melons, and beer.[1][2] The peel of citrus fruits is a particularly common starting material for the extraction of essential oils rich in such esters.[3][4]

Q2: Which extraction method is most suitable for a thermally sensitive compound like this compound? A2: For thermally sensitive esters, methods that operate at lower temperatures are preferable to minimize degradation. Supercritical Fluid Extraction (SFE) with CO2 is an excellent choice as it can be performed at near-ambient temperatures (e.g., 35-60°C) and leaves no solvent residue.[5][6] Solvent extraction at controlled, low temperatures is also a viable option. High-temperature methods like traditional steam distillation may pose a risk of hydrolysis or degradation.

Q3: My overall extraction yield is consistently low. What general factors should I check? A3: Low yields can stem from several factors:

  • Raw Material Quality: Ensure the plant material is properly prepared (e.g., adequately dried and ground to an optimal particle size) to maximize surface area for extraction.

  • Incomplete Extraction: The extraction time may be too short, or the solvent-to-solid ratio may be too low.[3]

  • Compound Degradation: High temperatures or improper pH can degrade the target ester. This compound is an ester and can be susceptible to hydrolysis.[7]

  • Post-Extraction Losses: Significant amounts of the compound may be lost during solvent evaporation or other downstream processing steps.

Method-Specific Troubleshooting

Steam Distillation

Q4: I am using steam distillation to extract essential oils containing this compound, but the recovery is poor. Why? A4: Poor recovery in steam distillation can be due to the high boiling point of this compound (212°C) and its limited water solubility.[7][8] This can lead to incomplete volatilization with the steam. Additionally, prolonged exposure to high temperatures and steam can cause hydrolysis of the ester back to nonanoic acid and nonanol.

Solvent (Liquid-Liquid) Extraction

Q5: During solvent extraction with a separatory funnel, a stable emulsion has formed that won't separate. How can I resolve this? A5: Emulsion formation is a common issue, especially with complex plant matrices.

  • Prevention: Gently swirl or rock the separatory funnel instead of shaking it vigorously. This maintains a large surface area for extraction while minimizing the agitation that causes emulsions.[9]

  • Resolution: To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase, or centrifuging the mixture to force a separation.[9] Using a phase separation filter paper can also be effective.[9] Supported Liquid Extraction (SLE) is an alternative technique for samples prone to emulsion formation.[9]

Q6: How do I choose the best solvent for extracting this compound? A6: The ideal solvent should have high solubility for this compound while having low solubility for undesirable compounds (e.g., pigments, polar contaminants). Non-polar or moderately polar solvents like n-hexane, ethyl acetate, or dichloromethane are commonly used.[3][10] The choice depends on the specific matrix and the desired purity of the final extract. For instance, n-hexane was found to be effective for extracting essential oils from Citrus sinensis peels.[3]

Supercritical Fluid Extraction (SFE)

Q7: My SFE yield for this compound is low when using pure supercritical CO2. What can I do to improve it? A7: While supercritical CO2 is excellent for non-polar compounds, its efficiency for moderately polar compounds like esters can be limited. The addition of a co-solvent (modifier) can significantly enhance its solvating power.[5] Ethanol is a common and effective co-solvent for extracting moderately polar compounds from plant materials.[11] Optimizing the percentage of the co-solvent is critical for maximizing yield.[11]

Q8: What are the optimal pressure and temperature settings for SFE of this compound? A8: These parameters are interdependent and crucial for extraction efficiency.

  • Pressure: Increasing pressure at a constant temperature generally increases the density of the supercritical fluid, which in turn enhances its solvent power and the solubility of the target compound.[5]

  • Temperature: The effect of temperature is more complex. At low pressures, increasing temperature can decrease solvent density and reduce yield. At high pressures, increasing temperature can increase the vapor pressure of the analyte, improving extraction efficiency.[12] For thermolabile compounds, it is often recommended to keep the temperature between 35°C and 60°C.[5] Optimal conditions must be determined empirically for each specific natural product.

Data Presentation

The following tables summarize key quantitative data and parameters for the refinement of this compound extraction.

Table 1: Comparison of Key Extraction Methods for this compound

FeatureSteam DistillationSolvent Extraction (Soxhlet/LLE)Supercritical Fluid Extraction (SFE)
Principle Volatilization with steamDifferential solubilityDissolution in a supercritical fluid
Typical Solvents Water (Steam)n-Hexane, Ethyl Acetate, Ethanol[3][13]Supercritical CO₂, often with Ethanol as a co-solvent[11]
Operating Temp. ~100°CVariable (can be low)Low (e.g., 32-80°C)[11][14]
Operating Pressure AtmosphericAtmosphericHigh (e.g., up to 400 bar)[5]
Advantages Inexpensive, no organic solvent residueHigh extraction efficiency, versatileHigh selectivity, low temperature, no solvent residue, "green" method[6]
Disadvantages Thermal degradation/hydrolysis risk, high energy consumptionEmulsion formation, solvent residue, less selective[9]High initial equipment cost, requires optimization[11]
Best For Robust, high-boiling point compoundsBroad-spectrum extraction, established protocolsThermally sensitive compounds, high-purity extracts

Table 2: Troubleshooting Guide for Low this compound Yield

IssuePotential CauseRecommended Solution
Low Yield (All Methods) Inefficient particle size reductionGrind the dried plant material to a consistent, fine powder (e.g., 0.5-1.0 mm) to increase surface area.
Insufficient extraction time or solvent volumeOptimize the extraction time and solid-to-liquid ratio based on literature or pilot experiments.[3]
Low Yield (Steam Distillation) Hydrolysis of the esterMinimize distillation time and consider vacuum steam distillation to lower the operating temperature.
Low Yield (Solvent Extraction) Poor solvent choiceTest a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone) to find the optimal one for your matrix.[10]
Emulsion leading to product lossFollow preventative measures like gentle swirling.[9] If an emulsion forms, use centrifugation or add brine to break it.[9]
Low Yield (SFE) Sub-optimal fluid density/polarityIncrease pressure to enhance solvent density.[5] Introduce a polar co-solvent like ethanol (e.g., 5-15% v/v) to modify polarity.[11]
Incorrect temperature/pressure combinationSystematically vary temperature and pressure to find the optimal conditions using a response surface methodology (RSM) approach.[11][14]

Experimental Protocols

Below are detailed methodologies for key extraction and analysis experiments.

Protocol 1: Steam Distillation of this compound from Citrus Peels

  • Preparation: Air-dry fresh citrus peels until brittle, then grind them into a coarse powder. Weigh approximately 200 g of the powdered material.

  • Apparatus Setup: Assemble a Clevenger-type apparatus for steam distillation. Place the powdered peels into the distillation flask and add distilled water to fully cover the material.

  • Distillation: Heat the flask to generate steam. The steam will pass through the plant material, volatilizing the essential oils, including this compound.

  • Condensation & Collection: The steam and oil vapor mixture is directed into a condenser. The condensed liquid (hydrosol and essential oil) collects in the graduated collection tube of the Clevenger apparatus.

  • Separation: As the oil is less dense than water, it will form a layer on top. Continue distillation for 3-4 hours or until no more oil is collected.

  • Recovery: Carefully separate the oil layer from the aqueous layer. Dry the collected oil over anhydrous sodium sulfate to remove residual water.

  • Analysis: Analyze the oil using GC-MS to determine the concentration of this compound.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound

  • Preparation: Prepare finely ground, dried plant material (e.g., 100 g).

  • Loading: Pack the ground material into the SFE extraction vessel.

  • Parameter Setting:

    • Set the extraction temperature (e.g., 50°C).[5]

    • Set the extraction pressure (e.g., 300 bar).[5]

    • Set the CO₂ flow rate (e.g., 20 g/min ).

    • If using a co-solvent, set the ethanol pump flow rate (e.g., to achieve 10% v/v).[11]

  • Extraction: Begin pumping supercritical CO₂ (and co-solvent, if applicable) through the vessel. The extract-laden fluid passes through a pressure reduction valve into a collection vessel.

  • Collection: As the pressure drops in the collection vessel, the CO₂ turns into a gas and loses its solvent power, causing the this compound and other extracted compounds to precipitate.

  • Duration: Continue the extraction for a set period (e.g., 120 minutes).

  • Recovery & Analysis: Collect the raw extract from the separator. The extract can then be further purified or directly analyzed by GC-MS.[15]

Protocol 3: Quantitative Analysis by GC-MS

  • Sample Preparation: Prepare a stock solution of the extracted oil in a suitable solvent (e.g., hexane). Create a series of dilutions for a calibration curve. Spike each sample and standard with a known concentration of an internal standard (e.g., deuterated this compound or another ester not present in the sample).[15]

  • GC-MS Instrument Setup (Typical Parameters):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 50°C (hold 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.[15]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Use full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of this compound for higher sensitivity.[15]

  • Analysis: Inject the prepared samples and standards. Identify the this compound peak based on its retention time and mass spectrum.

  • Quantification: Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against concentration. Use this curve to determine the concentration of this compound in the unknown samples.

Visualizations

Diagram 1: General Workflow for Extraction and Analysis

cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Processing cluster_analysis 4. Analysis & Purification RawMaterial Raw Natural Product (e.g., Citrus Peels) Drying Drying RawMaterial->Drying Grinding Grinding & Sieving Drying->Grinding SD Steam Distillation Grinding->SD SE Solvent Extraction Grinding->SE SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Filtration Filtration SD->Filtration SE->Filtration SFE->Filtration SolventRemoval Solvent Removal (if applicable) Filtration->SolventRemoval CrudeExtract Crude Extract SolventRemoval->CrudeExtract Analysis Quantification (GC-MS) CrudeExtract->Analysis Purification Purification (e.g., Chromatography) Analysis->Purification FinalProduct Pure this compound Purification->FinalProduct node_action node_action Start Low Yield Detected CheckPrep Is Sample Prep Optimal? Start->CheckPrep CheckParams Are Extraction Parameters Optimal? CheckPrep->CheckParams Yes Action_Prep Action: Optimize drying, grinding, and particle size. CheckPrep->Action_Prep No CheckMethod Is Method Suited for Compound? CheckParams->CheckMethod Yes Action_Params Action: Adjust time, temp., pressure, or solvent ratio. CheckParams->Action_Params No CheckLoss Post-Extraction Losses? CheckMethod->CheckLoss Yes Action_Method Action: Consider alternative method (e.g., SFE for thermal sensitivity). CheckMethod->Action_Method No Action_Loss Action: Refine solvent removal and handling steps. CheckLoss->Action_Loss Yes Success Yield Improved Action_Prep->Success Action_Params->Success Action_Method->Success Action_Loss->Success cluster_params Primary SFE Parameters cluster_properties Fluid Properties Yield Yield & Selectivity Pressure Pressure Density Fluid Density Pressure->Density increases Temperature Temperature Temperature->Density decreases AnalyteVP Analyte Vapor Pressure Temperature->AnalyteVP increases CoSolvent Co-Solvent % Polarity Fluid Polarity CoSolvent->Polarity increases Density->Yield Polarity->Yield AnalyteVP->Yield

References

Addressing issues of Nonyl Acetate degradation under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nonyl Acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the degradation of this compound under experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and to a lesser extent, photodegradation. The stability of the ester bond is influenced by factors such as pH, temperature, presence of enzymes, and exposure to light.

Q2: What are the expected degradation products of this compound?

A2: The most common degradation products resulting from hydrolysis are nonyl alcohol and acetic acid . Oxidative degradation may lead to the formation of various byproducts, including aldehydes, ketones, and shorter-chain carboxylic acids, depending on the specific conditions.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, it is crucial to control the experimental conditions. This includes maintaining an optimal pH, controlling the temperature, using high-purity solvents and reagents, and protecting the samples from light. For enzymatic assays, selecting the appropriate enzyme and controlling the reaction time and temperature are critical.

Q4: What are the signs of this compound degradation in my sample?

A4: Degradation can be indicated by a change in the physical properties of your sample, such as a shift in pH, a change in odor (e.g., a vinegary smell due to acetic acid formation), or the appearance of cloudiness. Analytically, degradation is confirmed by a decrease in the concentration of this compound and the appearance of new peaks corresponding to degradation products in chromatographic analyses.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Unexpectedly rapid loss of this compound. Hydrolysis due to acidic or basic conditions. 1. Measure the pH of your reaction mixture. 2. Adjust the pH to a neutral range (pH 6-8) if possible. 3. Use buffered solutions to maintain a stable pH.
Enzymatic degradation from contamination. 1. Ensure all glassware and reagents are sterile. 2. Use inhibitor cocktails if enzymatic activity is suspected and not part of the experiment. 3. Analyze a blank sample to check for contaminating enzyme activity.
High temperature accelerating degradation. 1. Reduce the reaction temperature if the protocol allows. 2. Perform a temperature stability study to determine the optimal temperature range.
Appearance of unknown peaks in chromatogram. Formation of degradation products. 1. Identify the degradation products using a mass spectrometer (MS) coupled with your chromatograph. 2. Compare the retention times with standards of expected degradation products (nonyl alcohol, acetic acid). 3. Review the experimental conditions to identify the likely degradation pathway (hydrolysis, oxidation).
Inconsistent results between experimental replicates. Variable degradation due to inconsistent conditions. 1. Ensure precise control of temperature, pH, and reaction time across all replicates. 2. Prepare fresh solutions for each experiment to avoid degradation during storage. 3. Standardize sample handling and preparation procedures.
Poor recovery of this compound during sample extraction. Degradation during the extraction process. 1. Use cooled solvents and perform the extraction on ice to minimize thermal degradation. 2. Work quickly to reduce the exposure time to extraction solvents. 3. Evaluate the pH of the extraction solvent and adjust if necessary.

Data Presentation

Table 1: Influence of pH and Temperature on the Hydrolysis Rate of a Representative Alkyl Acetate (Ethyl Acetate)
pHTemperature (°C)Approximate Half-life (t½)
125Hours
425Months
725Years
1025Days
1325Minutes
750Months
7100Days

Data is generalized from various sources on ester hydrolysis kinetics.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the potential degradation products and pathways of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Thermostatically controlled water bath or oven

  • Photostability chamber

  • HPLC-UV/MS system

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound as in the acid hydrolysis step.

    • Add an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 8 hours).

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for a defined period (e.g., 24 hours), protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid or liquid sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • At specified time points, dissolve a portion of the sample in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a photostability chamber to a light source that provides both UV and visible light.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • After a defined exposure time, analyze both the exposed and control samples by HPLC.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC-UV/MS method to separate and identify this compound and its degradation products.

  • Monitor the decrease in the peak area of this compound and the increase in the peak areas of the degradation products over time.

  • Use the MS data to propose structures for the unknown degradation products.

Protocol 2: Enzymatic Degradation Assay of this compound

This protocol is for assessing the degradation of this compound by a specific enzyme, such as a lipase or esterase.

1. Materials:

  • This compound

  • Selected enzyme (e.g., lipase from Candida antarctica)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Emulsifying agent (e.g., Triton X-100), if needed

  • Quenching solution (e.g., ethanol or a specific enzyme inhibitor)

  • GC-MS or HPLC system

2. Procedure:

  • Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Prepare the reaction mixture in a temperature-controlled vessel containing the buffer solution and emulsifying agent (if used).

  • Add the this compound stock solution to the reaction mixture to achieve the desired final concentration.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the enzyme solution.

  • Incubate the reaction mixture with constant stirring.

  • At specific time intervals, withdraw aliquots of the reaction mixture and immediately add them to a quenching solution to stop the enzymatic reaction.

  • Prepare the quenched samples for analysis by extraction or dilution.

3. Analysis:

  • Analyze the samples using a suitable chromatographic method (GC-MS or HPLC) to quantify the remaining this compound and the formed nonyl alcohol and acetic acid.

  • Calculate the rate of degradation based on the change in substrate or product concentration over time.

Visualizations

Hydrolysis_Degradation_Pathway NonylAcetate This compound NonylAlcohol Nonyl Alcohol NonylAcetate->NonylAlcohol + H₂O (Hydrolysis) AceticAcid Acetic Acid NonylAcetate->AceticAcid + H₂O (Hydrolysis)

Caption: Hydrolytic degradation pathway of this compound.

Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions Acid Acidic (HCl) Analysis HPLC-UV/MS Analysis Acid->Analysis Base Basic (NaOH) Base->Analysis Oxidation Oxidative (H₂O₂) Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Identify Degradation Products & Pathways Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Start Degradation Issue Observed CheckpH Check pH Start->CheckpH CheckTemp Check Temperature CheckpH->CheckTemp Normal AdjustpH Adjust/Buffer pH CheckpH->AdjustpH Abnormal CheckPurity Check Reagent Purity CheckTemp->CheckPurity Optimal LowerTemp Lower Temperature CheckTemp->LowerTemp Too High UsePureReagents Use High-Purity Reagents CheckPurity->UsePureReagents Contaminated Resolved Issue Resolved CheckPurity->Resolved Pure AdjustpH->Resolved LowerTemp->Resolved UsePureReagents->Resolved

Caption: Logical workflow for troubleshooting this compound degradation.

Validation & Comparative

A Comparative Guide to Analytical Methods for Nonyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical techniques for the quantification of Nonyl Acetate: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information presented is curated to assist researchers and professionals in selecting the most suitable method for their specific analytical needs, supported by experimental data and detailed protocols.

Introduction

This compound is a common fragrance and flavoring agent found in various consumer products, including cosmetics, perfumes, and food items. Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. The choice between GC and HPLC for this purpose depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. This guide offers an objective comparison of these two methods, presenting their respective strengths and weaknesses for this compound analysis.

Method Comparison at a Glance

Both GC and HPLC are powerful chromatographic techniques capable of separating and quantifying this compound. However, they operate on different principles, making them suitable for different types of analytes and applications.

  • Gas Chromatography (GC) is ideally suited for volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated in a gaseous mobile phase.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique for a wide range of compounds, including those that are non-volatile or thermally sensitive. Separation occurs in a liquid mobile phase.

The following sections provide a detailed breakdown of each method, including experimental protocols and performance data.

Gas Chromatography (GC) for this compound Quantification

GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a robust and widely used method for the analysis of volatile esters like this compound.[1][2]

Data Presentation: GC Method Validation Parameters

The following table summarizes typical validation parameters for the quantification of esters using GC-FID and GC-MS. These values are representative and may vary depending on the specific instrument and experimental conditions.

Validation ParameterGas Chromatography - Flame Ionization Detection (GC-FID)Gas Chromatography - Mass Spectrometry (GC-MS)
**Linearity (R²) **> 0.99> 0.999[3]
Limit of Detection (LOD) 5 - 10 mg/L0.1 - 1 µg/mL
Limit of Quantification (LOQ) 15 - 25 mg/L0.5 - 5 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%[3]
Precision (% RSD) < 5%< 3%[3]
Linear Range 20 - 700 mg/L[4]0.1 - 10 µg/mL[5]
Experimental Protocol: GC-FID Method

This protocol provides a general procedure for the quantification of this compound in a cosmetic product using GC-FID.

1. Sample Preparation:

  • Accurately weigh approximately 1 g of the cosmetic sample into a 10 mL volumetric flask.

  • Add 5 mL of a suitable solvent (e.g., hexane or ethyl acetate) and sonicate for 15 minutes to extract the this compound.

  • Dilute to the mark with the solvent and mix thoroughly.

  • Filter the extract through a 0.45 µm syringe filter into a GC vial.

2. GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless or with an appropriate split ratio).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Detector Temperature (FID): 280°C.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the chosen solvent at concentrations ranging from 10 to 500 µg/mL.

  • Inject each standard solution and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

4. Quantification:

  • Inject the prepared sample solution and record the peak area of the this compound peak.

  • Determine the concentration of this compound in the sample using the calibration curve.

Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction & Sonication Sample->Extraction Filtration Filtration Extraction->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection FID/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction & Sonication Sample->Extraction Filtration Filtration Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

Comparative analysis of Nonyl Acetate with other acetate esters as flavoring agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Product Development Professionals

In the multifaceted world of flavor science, acetate esters represent a cornerstone of fruity and floral aroma profiles. This guide provides a detailed comparative analysis of nonyl acetate against other prevalent acetate esters utilized as flavoring agents. Through an examination of their sensory properties, chemical characteristics, and stability, this document aims to equip researchers, scientists, and drug development professionals with the objective data necessary for informed ingredient selection and formulation.

Sensory Profile: A Quantitative Comparison

The perceived aroma and taste of a flavoring agent are paramount to its application. The following table summarizes the reported odor detection thresholds of this compound and a selection of other common acetate esters. A lower threshold indicates a higher potency of the aroma.

Acetate EsterChemical FormulaMolecular Weight ( g/mol )Odor Detection Threshold (in air)Flavor Profile
Ethyl AcetateC4H8O288.11245 ppb[1]Sweet, fruity, ethereal, solvent-like
n-Butyl AcetateC6H12O2116.164.3 ppb[1]Sweet, fruity, banana, apple
Isoamyl AcetateC7H14O2130.180.5 - 10 mg/L (in beer)[2]Banana, pear, fruity, sweet[2]
n-Hexyl AcetateC8H16O2144.212.9 ppb[1]Fruity, pear, apple, green
n-Octyl AcetateC10H20O2172.2620 ppb[1]Fruity, orange, citrus, waxy
This compound C11H22O2 186.29 Not available in comparable units Fruity, waxy, green, sweet, with tropical and citrus nuances [1][3][4]

Note: Odor thresholds can vary based on the medium (air, water, specific food matrix) and the methodology used for determination. The data presented should be considered as a relative guide to potency. While a specific odor detection threshold in ppb in air for this compound was not found in the reviewed literature, its flavor is described as fruity and waxy with a tropical fruit background at 20.00 ppm.[1]

Physicochemical Properties

The physical and chemical properties of an acetate ester influence its solubility, volatility, and stability in a final product.

PropertyThis compoundEthyl AcetateIsoamyl Acetaten-Hexyl Acetate
CAS Number 143-13-5[4][5][6][7]141-78-6123-92-2142-92-7
Boiling Point (°C) 212[5][8]77.1142171.5
Vapor Pressure (mmHg @ 25°C) 0.197 (est.)[1]974.51.3
Solubility in Water 10.87 mg/L (est.)[1]83 g/L (20°C)2 g/L (25°C)[9]0.6 g/L (20°C)
logP (o/w) 4.352 (est.)[1]0.732.13[9]3.23

Stability Under Food Processing and Storage Conditions

The stability of a flavoring agent is critical for maintaining the desired sensory profile of a product throughout its shelf life. Acetate esters can be susceptible to hydrolysis, particularly in acidic or alkaline conditions, which results in the formation of acetic acid and the corresponding alcohol, often leading to off-flavors.

Currently, directly comparative, quantitative stability studies focusing on this compound alongside other acetate esters in a food matrix are limited in the publicly available literature. However, general principles of ester stability suggest that longer-chain esters like this compound may exhibit greater hydrolytic stability compared to shorter-chain esters like ethyl acetate due to increased steric hindrance around the carbonyl group.

Factors influencing the stability of acetate esters in food products include:

  • pH: Hydrolysis is catalyzed by both acids and bases.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Water Activity (aw): Higher water activity can promote hydrolysis.

  • Enzymatic Activity: Esterases present in some food systems can break down esters.

  • Light Exposure: Can potentially lead to degradation of some flavor compounds.

An experimental protocol for assessing the stability of these esters is provided in a later section.

Olfactory Perception: The G-Protein Coupled Receptor Pathway

The perception of odors, including those of acetate esters, is initiated by the interaction of volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are a large family of G-protein coupled receptors (GPCRs). The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

While specific olfactory receptors for this compound and many other acetate esters have not yet been definitively identified (a process known as deorphanization), the general pathway is understood.

Olfactory_Signaling_Pathway General Olfactory Signaling Pathway for Acetate Esters Odorant Acetate Ester (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) (α, β, γ subunits) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_ion CNG_channel->Ca_ion Allows Neuron_depolarization Neuron Depolarization Ca_ion->Neuron_depolarization Leads to Signal_to_brain Signal to Olfactory Bulb in Brain Neuron_depolarization->Signal_to_brain Sends

General Olfactory Signaling Pathway

Experimental Protocols

To facilitate further research and comparative analysis, the following are detailed methodologies for key experiments.

Quantitative Descriptive Analysis (QDA) of Acetate Esters in a Beverage Matrix

This protocol outlines a method for the sensory evaluation of acetate esters in a model beverage system.

Objective: To quantitatively describe and compare the sensory attributes of this compound and other acetate esters.

Materials:

  • Deodorized and filtered neutral pH spring water

  • Sucrose

  • Citric acid

  • Pure samples of this compound, ethyl acetate, isoamyl acetate, and hexyl acetate

  • Glass beakers and stirring equipment

  • Graduated cylinders and pipettes

  • Sensory evaluation booths with controlled lighting and ventilation

  • Computerized data collection system (e.g., Compusense, FIZZ)

  • Unsalted crackers and filtered water for palate cleansing

Procedure:

  • Panelist Selection and Training:

    • Select 10-12 panelists based on their sensory acuity, descriptive ability, and availability.

    • Conduct training sessions to familiarize panelists with the sensory attributes of fruity esters. Provide reference standards for key aroma and flavor notes (e.g., banana, pear, green, waxy, citrus).

    • Develop a consensus vocabulary for the sensory attributes to be evaluated.

  • Sample Preparation:

    • Prepare a base beverage solution of 5% sucrose and 0.1% citric acid in the neutral spring water.

    • Prepare stock solutions of each acetate ester in 95% ethanol.

    • Spike the base beverage solution with each acetate ester to achieve a concentration that is clearly perceivable but not overpowering (e.g., 2-3 times the estimated flavor threshold). Prepare a control sample with no added ester.

    • Code each sample with a random three-digit number.

  • Sensory Evaluation:

    • Present the samples to the panelists in a randomized order.

    • Instruct panelists to evaluate each sample for the agreed-upon sensory attributes using a 15-cm unstructured line scale anchored at the ends with "low intensity" and "high intensity".

    • Attributes to be evaluated may include:

      • Aroma: Fruity (overall), Banana, Pear, Green, Waxy, Citrus, Solvent-like

      • Flavor: Fruity (overall), Sweet, Sour, Banana, Pear, Green, Waxy, Citrus

      • Aftertaste: Lingering fruitiness, Chemical/artificial

    • Provide unsalted crackers and water for palate cleansing between samples.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between the samples for each attribute.

    • Use post-hoc tests (e.g., Tukey's HSD) to identify which samples are significantly different from each other.

    • Generate spider web plots to visualize the sensory profiles of each acetate ester.

QDA_Workflow Quantitative Descriptive Analysis (QDA) Workflow Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation (Spiked Beverage) Panelist_Selection->Sample_Prep Sensory_Eval Sensory Evaluation (Rating on Line Scales) Sample_Prep->Sensory_Eval Data_Analysis Data Analysis (ANOVA, Spider Plots) Sensory_Eval->Data_Analysis Interpretation Interpretation of Sensory Profiles Data_Analysis->Interpretation

QDA Workflow
Gas Chromatography-Olfactometry (GC-O) Analysis of Acetate Esters

This protocol describes a method for identifying the odor-active compounds in a sample containing acetate esters.

Objective: To separate and identify the specific aroma contributions of individual acetate esters in a mixture.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactometry port

  • Appropriate GC column for flavor analysis (e.g., DB-WAX, FFAP)

  • Headspace autosampler or solid-phase microextraction (SPME) device

  • Sample vials

  • Pure standards of the acetate esters of interest

  • Humidified air supply for the olfactometry port

Procedure:

  • Sample Preparation:

    • For a liquid sample (e.g., beverage), place a known volume (e.g., 5 mL) into a headspace vial.

    • If using SPME, expose the fiber to the headspace of the sample for a defined period (e.g., 30 minutes at 40°C).

  • GC-O Analysis:

    • Set the GC oven temperature program to effectively separate the acetate esters. A typical program might be:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 5°C/minute to 220°C

      • Hold: 5 minutes at 220°C

    • The effluent from the GC column is split between the FID and the olfactometry port.

    • A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, duration, and a description of any perceived odors.

    • Simultaneously, the FID records the chemical signal.

  • Data Analysis:

    • Correlate the retention times of the perceived odors with the peaks from the FID chromatogram.

    • Confirm the identity of the odor-active compounds by comparing their retention times and mass spectra (if using a GC-MS) with those of pure standards.

    • Techniques such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the relative odor potency of each compound.

GCO_Workflow Gas Chromatography-Olfactometry (GC-O) Workflow Sample_Prep Sample Preparation (Headspace/SPME) GC_Separation Gas Chromatographic Separation Sample_Prep->GC_Separation Effluent_Split Column Effluent Split GC_Separation->Effluent_Split FID_Detection FID Detection (Chemical Signal) Effluent_Split->FID_Detection Olfactometry Olfactometry Port (Human Sniffing) Effluent_Split->Olfactometry Data_Correlation Data Correlation (Retention Time & Odor) FID_Detection->Data_Correlation Olfactometry->Data_Correlation Identification Compound Identification Data_Correlation->Identification

GC-O Workflow
Accelerated Shelf-Life Testing of Acetate Esters

This protocol provides a framework for conducting an accelerated stability study on acetate esters in a model beverage.

Objective: To predict the long-term stability of this compound and other acetate esters under typical storage conditions by accelerating degradation at elevated temperatures.

Materials:

  • Model beverage containing the individual acetate esters at a known concentration.

  • Temperature- and humidity-controlled stability chambers.

  • Amber glass bottles to protect from light.

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS) for quantitative analysis.

  • Internal standard for quantification (e.g., an ester not present in the samples).

Procedure:

  • Study Setup:

    • Prepare batches of the model beverage, each spiked with a single acetate ester at a known initial concentration (C0).

    • Dispense the beverage into the amber glass bottles and seal.

    • Place the bottles into stability chambers set at different elevated temperatures (e.g., 30°C, 40°C, and 50°C). Also, store a set of samples at the intended long-term storage temperature (e.g., 20°C) for real-time comparison.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove bottles from each temperature condition.

    • Quantify the concentration of the acetate ester in each sample using a validated GC-FID or GC-MS method with an internal standard.

  • Data Analysis:

    • For each temperature, plot the concentration of the acetate ester versus time.

    • Determine the order of the degradation reaction (often pseudo-first-order for hydrolysis in a stable pH system).

    • Calculate the degradation rate constant (k) at each temperature.

    • Use the Arrhenius equation to model the relationship between the degradation rate constant and temperature.

    • Extrapolate the degradation rate at the intended storage temperature (e.g., 20°C) to predict the shelf life of the flavoring agent in the product.

Conclusion

This compound offers a unique fruity, waxy, and green flavor profile that distinguishes it from shorter-chain acetate esters. Its higher molecular weight and logP value suggest lower water solubility and potentially greater stability in certain food matrices. While quantitative sensory data for direct comparison of its odor potency is still needed, its characteristic aroma makes it a valuable tool in the flavorist's palette, particularly for creating tropical and citrus fruit notes. The provided experimental protocols offer a framework for researchers to conduct their own comparative analyses to determine the most suitable acetate ester for their specific product development needs. Further research into the specific olfactory receptors that bind to this compound and other esters will undoubtedly provide deeper insights into the mechanisms of flavor perception and open new avenues for flavor design.

References

Efficacy of Acetate-Based Insect Attractants: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Critical Evaluation of Nonyl Acetate in the Context of Proven Attractants for the Pea Moth, Cydia nigricana

For researchers and professionals in chemical ecology and pest management, the selection of an effective attractant is critical for the successful monitoring and control of insect populations. This guide provides a comparative analysis of acetate-based insect attractants, with a particular focus on compounds effective for the pea moth, Cydia nigricana. While this compound has been anecdotally cited as a pheromone for this species, a thorough review of the scientific literature reveals a different class of acetates as the primary and most potent attractants. This guide will present the available experimental data comparing these effective compounds and clarify the current scientific standing of this compound as an attractant for the pea moth.

The True Scent of Attraction: Key Pheromones of the Pea Moth

Intensive research into the chemical ecology of the pea moth, Cydia nigricana, has led to the definitive identification of its primary sex pheromone. Contrary to some initial suggestions, detailed chemical analysis of the volatile compounds released by female pea moths has not identified this compound as a component of the pheromone blend. Instead, the most potent attractant and the identified sex pheromone is (E,E)-8,10-dodecadien-1-yl acetate [1][2][3].

Field trials have consistently demonstrated the superior attractant efficacy of (E,E)-8,10-dodecadien-1-yl acetate over other related compounds. Another compound, (E)-10-dodecen-1-yl acetate , has also been shown to be a strong attractant for male pea moths, though it is not a component of the natural pheromone[1]. Due to its stability and long-lasting attractiveness in the field, (E)-10-dodecen-1-yl acetate is often used in commercial lures for monitoring pea moth populations[2].

Comparative Efficacy of Proven Attractants

The following table summarizes the comparative efficacy of (E,E)-8,10-dodecadien-1-yl acetate and (E)-10-dodecen-1-yl acetate from field trapping experiments. It is important to note that no peer-reviewed studies providing quantitative data on the efficacy of this compound as an attractant for Cydia nigricana could be located.

Attractant CompoundTarget Insect SpeciesMean Trap Catch (Moths/trap)Study ConditionsReference
(E,E)-8,10-dodecadien-1-yl acetateCydia nigricana (Pea Moth)Significantly higher than controlField trials in pea cropsGreenway, 1984[1]
(E)-10-dodecen-1-yl acetateCydia nigricana (Pea Moth)Significantly higher than controlField trials in pea cropsGreenway, 1984[1]

Note: While specific trap catch numbers vary between studies depending on trap design, population density, and environmental conditions, the relative efficacy of (E,E)-8,10-dodecadien-1-yl acetate is consistently reported as being the highest.

The Role of this compound: A Reassessment

The initial premise of comparing this compound to other attractants for the pea moth is not supported by the current body of scientific literature. The comprehensive identification of the pea moth's sex pheromone has established (E,E)-8,10-dodecadien-1-yl acetate as the key component[1][2][3]. The absence of this compound in these detailed analyses suggests that it does not play a significant role in the chemical communication of Cydia nigricana. Researchers should, therefore, focus on the well-documented and proven attractants for any studies or pest management programs targeting this species.

Experimental Protocols: A Guide to Field Efficacy Trials

To ensure the robust and reproducible evaluation of insect attractants, a standardized experimental protocol is essential. The following methodology is a composite of best practices derived from field trials of lepidopteran pheromones.

Objective: To determine the relative field efficacy of different volatile compounds as attractants for a target insect species.

Materials:

  • Pheromone traps (e.g., delta traps, wing traps) with sticky inserts.

  • Lures impregnated with the candidate attractant compounds at standardized concentrations.

  • Control lures (solvent only).

  • Stakes or hangers for trap deployment.

  • GPS device for recording trap locations.

  • Data collection sheets or mobile device.

Procedure:

  • Site Selection: Choose a suitable habitat for the target insect species with a known or suspected population.

  • Trap Deployment:

    • Arrange traps in a randomized block design to minimize positional effects.

    • Space traps sufficiently far apart (typically >20 meters) to avoid interference between lures.

    • Mount traps at a height relevant to the flight behavior of the target species.

  • Data Collection:

    • Inspect traps at regular intervals (e.g., weekly).

    • Count and record the number of target insects captured in each trap.

    • Replace sticky inserts and lures as needed, depending on their effective lifespan.

  • Data Analysis:

    • Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the efficacy of the different attractants and the control.

Visualizing the Process: From Scent to Signal

To conceptualize the mechanisms and workflows involved in insect attraction and its scientific evaluation, the following diagrams are provided.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Field Execution cluster_analysis Phase 3: Analysis & Interpretation A Hypothesis Formulation B Selection of Attractants & Controls A->B C Experimental Design (e.g., Randomized Block) B->C D Site Selection C->D E Trap & Lure Preparation D->E F Trap Deployment E->F G Periodic Data Collection (Trap Counts) F->G H Data Compilation G->H I Statistical Analysis (e.g., ANOVA) H->I J Interpretation of Results I->J K Conclusion & Reporting J->K

Experimental workflow for evaluating insect attractants.

olfactory_pathway cluster_periphery Peripheral Olfactory System (Antenna) cluster_cns Central Nervous System (Brain) A Odorant Molecules (e.g., Acetate Esters) B Odorant Binding Protein (OBP) A->B Binding D Odorant Receptor (OR) Complex B->D Transport & Delivery C Olfactory Receptor Neuron (ORN) E Antennal Lobe C->E Signal Transmission D->C Activation & Signal Transduction F Mushroom Bodies & Lateral Horn E->F Signal Processing G Behavioral Response (e.g., Attraction) F->G Behavioral Output

Generalized insect olfactory signaling pathway.

References

A Researcher's Guide to Investigating Cross-Reactivity of Insect Olfactory Receptors to Nonyl Acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for studying the cross-reactivity of insect olfactory receptors to nonyl acetate and its structural analogs. While specific quantitative data for this exact compound group is limited in publicly available literature, this document outlines the established principles, detailed experimental protocols, and necessary visualizations to empower researchers to conduct their own comparative studies. Understanding these structure-activity relationships is pivotal for the development of novel and targeted insect control agents and for advancing our fundamental knowledge of chemical ecology.

Principles of Olfactory Receptor Cross-Reactivity

Insect olfactory receptors (ORs) are a diverse family of ligand-gated ion channels that exhibit varying degrees of specificity. Some ORs are highly specialized, responding to a single key compound, such as a sex pheromone component. Others are more broadly tuned, recognizing a range of structurally related odorants. This cross-reactivity is determined by the physicochemical properties of the odorant molecule in relation to the binding pocket of the OR. Key molecular features that influence receptor activation and cross-reactivity include:

  • Chain Length: The length of the carbon chain in acetate esters is a critical determinant of receptor response.

  • Functional Group: The ester moiety is the primary recognition feature, but modifications can be tolerated to varying degrees.

  • Branching and Unsaturation: The presence, position, and configuration of double bonds or alkyl branches can significantly alter binding affinity and receptor activation.

By systematically modifying the structure of a lead compound like this compound and quantifying the resulting changes in receptor response, researchers can elucidate the specific structural requirements for optimal receptor activation.

Comparative Analysis of Olfactory Receptor Responses

To facilitate the comparison of receptor responses to this compound and its analogs, it is essential to collect quantitative data using standardized electrophysiological or in vitro techniques. The following tables provide a template for organizing such data.

Table 1: Electroantennography (EAG) Responses of [Insect Species] to this compound and Analogs

Compound NameStructureConcentrationMean EAG Amplitude (mV) ± SEMNormalized Response (%)
This compoundCH₃COO(CH₂)₈CH₃1 µgData to be collected100
Analog 1Structure of Analog 11 µgData to be collectedCalculated
Analog 2Structure of Analog 21 µgData to be collectedCalculated
...............
Solvent Control--Data to be collected0

Table 2: Single Sensillum Recording (SSR) Responses of [Olfactory Sensory Neuron Type] in [Insect Species] to this compound and Analogs

Compound NameConcentrationSpike Frequency (spikes/s) ± SEMResponse Type (Excitatory/Inhibitory)
This compound10⁻⁴ MData to be collectedExcitatory/Inhibitory
Analog 110⁻⁴ MData to be collectedExcitatory/Inhibitory
Analog 210⁻⁴ MData to be collectedExcitatory/Inhibitory
............
Solvent Control-Data to be collectedNo Response

Table 3: In Vitro Receptor Activation (e.g., Xenopus Oocyte or HEK Cell Assay) for [Receptor Name]

Compound NameEC₅₀ (M)Maximum Response (% of this compound)Hill Coefficient
This compoundData to be collected100Data to be collected
Analog 1Data to be collectedData to be collectedData to be collected
Analog 2Data to be collectedData to be collectedData to be collected
............

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key experiments in insect olfaction research.

Protocol 1: Electroantennography (EAG)

Objective: To measure the summed electrical response of the entire antenna to a series of odorants.

Materials:

  • Intact insect antennae

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Insect saline solution (e.g., Ringer's solution)

  • EAG amplifier and data acquisition system

  • Odorant delivery system (e.g., puff stimulus)

  • This compound and its analogs of high purity

  • Solvent (e.g., paraffin oil or hexane)

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The base and tip of the antenna are placed into two glass capillary electrodes filled with insect saline.

  • Electrode Connection: Ag/AgCl wires are inserted into the back of the electrodes to establish an electrical connection with the amplifier.

  • Odorant Stimulation: A constant stream of purified, humidified air is passed over the antenna. A puff of air carrying a known concentration of the test odorant is injected into the airstream for a defined duration (e.g., 0.5 seconds).

  • Data Recording: The change in electrical potential across the antenna is recorded as the EAG response.

  • Data Analysis: The peak amplitude of the EAG response (in millivolts) is measured. Responses are typically normalized to a standard compound or the most active compound in the series.

Protocol 2: Single Sensillum Recording (SSR)

Objective: To measure the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum.

Materials:

  • Immobilized insect

  • Tungsten microelectrodes

  • Reference electrode (Ag/AgCl)

  • Micromanipulators

  • Extracellular amplifier and data acquisition system with spike sorting software

  • Odorant delivery system

Methodology:

  • Insect Preparation: The insect is immobilized in a holder, and the antenna is stabilized to prevent movement.

  • Electrode Placement: A sharp tungsten recording electrode is inserted through the cuticle at the base of a single olfactory sensillum. A reference electrode is placed in a non-olfactory tissue, such as the eye.

  • Odorant Stimulation: A controlled puff of an odorant is delivered to the antenna.

  • Data Recording: The extracellular action potentials (spikes) from the OSNs within the sensillum are recorded.

  • Data Analysis: The spike frequency (spikes per second) is calculated before, during, and after the stimulus. The response is typically quantified as the increase or decrease in spike frequency relative to the spontaneous activity.

Protocol 3: Heterologous Expression and Functional Characterization of Olfactory Receptors

Objective: To express a specific insect olfactory receptor in a heterologous system (e.g., Xenopus oocytes or human embryonic kidney (HEK) cells) and measure its response to ligands.

Materials:

  • Cloned olfactory receptor and Orco (co-receptor) genes

  • Expression vectors

  • Xenopus oocytes or HEK cell line

  • Two-electrode voltage clamp or patch-clamp setup (for electrophysiology) or a calcium imaging system

  • Perfusion system for ligand application

Methodology:

  • Receptor Expression: The cRNA or plasmid DNA for the specific olfactory receptor and the obligatory co-receptor, Orco, are injected or transfected into the host cells.

  • Functional Assay (Two-Electrode Voltage Clamp in Oocytes):

    • After 2-4 days of incubation to allow for receptor expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • Odorants are applied via a perfusion system, and the resulting inward currents are recorded.

  • Data Analysis: Dose-response curves are generated by plotting the current amplitude against the logarithm of the odorant concentration. The EC₅₀ (half-maximal effective concentration) and other pharmacological parameters are calculated.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Olfactory Sensillum cluster_osn Olfactory Sensory Neuron (OSN) Odorant This compound Pore Sensillum Pore Odorant->Pore Diffusion Lymph Sensillar Lymph Pore->Lymph OBP Odorant-Binding Protein (OBP) Lymph->OBP OBP_Odorant OBP-Odorant Complex OBP->OBP_Odorant Binding OR_Complex Olfactory Receptor (OR-Orco Complex) OBP_Odorant->OR_Complex Delivery OSN_Dendrite OSN Dendrite OR_Complex->OSN_Dendrite Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Axon Axon Action_Potential->Axon Antennal_Lobe Antennal Lobe (Brain) Axon->Antennal_Lobe Signal Transmission

Caption: Generalized insect olfactory signaling pathway for ester perception.

Experimental_Workflow_Cross_Reactivity cluster_ligand Ligand Preparation cluster_assay Experimental Assays cluster_data Data Analysis and Interpretation Ligand_Selection Select this compound and Analogs Synthesis Synthesize or Procure High-Purity Analogs Ligand_Selection->Synthesis Dilution Prepare Serial Dilutions Synthesis->Dilution EAG Electroantennography (EAG) Dilution->EAG SSR Single Sensillum Recording (SSR) Dilution->SSR In_Vitro Heterologous Expression & Functional Assay Dilution->In_Vitro Data_Collection Record Receptor Responses EAG->Data_Collection SSR->Data_Collection In_Vitro->Data_Collection Dose_Response Generate Dose-Response Curves Data_Collection->Dose_Response Comparison Compare Potency and Efficacy (EC50, Max Response) Dose_Response->Comparison SAR Determine Structure-Activity Relationships (SAR) Comparison->SAR

Caption: Workflow for assessing olfactory receptor cross-reactivity.

A Comparative Guide to the Solvent Properties of Nonyl Acetate and Green Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical consideration in chemical synthesis, formulation, and purification processes. Historically, solvent choice has been dictated primarily by performance criteria such as solvency power and physical properties. However, with increasing emphasis on sustainable and green chemistry, the environmental impact, toxicity, and biodegradability of solvents have become equally important factors. This guide provides a detailed comparison of the solvent properties of Nonyl Acetate against a selection of promising green solvent alternatives: Ethyl Acetate, γ-Valerolactone (GVL), 2-Methyltetrahydrofuran (2-MeTHF), and Cyrene™.

Executive Summary

Data Presentation

The following tables summarize the quantitative data for this compound and the selected green solvents.

Table 1: Physical Properties

PropertyThis compoundEthyl Acetateγ-Valerolactone (GVL)2-Methyltetrahydrofuran (2-MeTHF)Cyrene™
CAS Number 143-13-5[1]141-78-6108-29-296-47-953716-82-8
Molecular Formula C₁₁H₂₂O₂[1]C₄H₈O₂C₅H₈O₂C₅H₁₀OC₆H₈O₂
Molecular Weight ( g/mol ) 186.29[3]88.11100.1286.13112.11
Boiling Point (°C) 212[3]77.120779-80227
Melting Point (°C) -26[1]-83.6-31-1364
Density (g/mL at 25°C) 0.864[3]0.9021.0570.8541.25[4]
Flash Point (°C) 99[3]-496-11108
Vapor Pressure (hPa at 20°C) 0.0378[5]970.17136< 0.01
Water Solubility Insoluble[1][5]8.3 g/100 mLMiscible14 g/100 mLMiscible

Table 2: Solvency Parameters

ParameterThis compoundEthyl Acetateγ-Valerolactone (GVL)2-Methyltetrahydrofuran (2-MeTHF)Cyrene™
Hansen Solubility Parameters (MPa½)
δD (Dispersion)Data not available15.8[6]18.016.818.9
δP (Polar)Data not available5.3[6]8.84.012.3
δH (Hydrogen Bonding)Data not available7.2[6]7.05.012.4
Kamlet-Taft Parameters
α (H-bond acidity)Data not available0.00[7]0.00[8]0.00[9]Data not available
β (H-bond basicity)Data not available0.45[7]0.410.45[9]Data not available
π* (Dipolarity/Polarizability)Data not available0.55[7]0.850.43Data not available

Table 3: Toxicological and Environmental Profile

ProfileThis compoundEthyl Acetateγ-Valerolactone (GVL)2-Methyltetrahydrofuran (2-MeTHF)Cyrene™
Toxicity Acute oral LD50 > 5.0 g/kg (rat)[2]Low toxicityLow acute toxicity towards aquatic organismsLow toxic potential, permissible daily exposure ~50 mg/dayRaises some concerns for environmental and human health, similar to NMP and DMF
Biodegradability Readily biodegradable[1]Readily biodegradableReadily biodegradableBiodegradableReadily biodegradable
Environmental Hazard Toxic to aquatic life with long lasting effectsGenerally considered to have a low environmental impact.Low eco-toxicological profileFavorable environmental footprintBio-based and biodegradable

Experimental Protocols

A brief overview of the methodologies used to determine the key solvency parameters is provided below.

Hansen Solubility Parameters (HSP) Determination

Hansen Solubility Parameters are determined by observing the solubility of a solute in a range of solvents with known HSPs. The principle is that "like dissolves like," and a sphere can be constructed in the three-dimensional Hansen space (comprising dispersion, polar, and hydrogen bonding forces) that encloses all the "good" solvents for a particular solute.

General Experimental Workflow:

  • A sample of the solute is placed in a series of test tubes.

  • A range of solvents with known Hansen Solubility Parameters is added to each test tube.

  • The solubility of the solute in each solvent is observed and scored (e.g., soluble, partially soluble, insoluble).

  • The data is entered into a software program that calculates the center of the solubility sphere, which corresponds to the Hansen Solubility Parameters (δD, δP, δH) of the solute.

Kamlet-Taft Parameters Determination

Kamlet-Taft parameters (α, β, and π*) are determined spectrophotometrically using solvatochromic dyes. These dyes change color depending on the polarity and hydrogen bonding characteristics of the solvent.

General Experimental Workflow:

  • Solutions of specific solvatochromic dyes (probes) are prepared in the solvent to be tested.

  • The UV-Vis absorption spectra of these solutions are recorded.

  • The wavelength of maximum absorption (λ_max) is determined for each dye.

  • The Kamlet-Taft parameters are then calculated from the λ_max values using specific equations that relate the solvatochromic shift of the dyes to the solvent's hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*).[8]

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting a green solvent alternative.

Green_Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Safety & Environmental Assessment cluster_3 Phase 4: Final Selection A Define Application Requirements (e.g., Solvency, Boiling Point) B Identify Potential Green Solvents (Bio-based, Low Toxicity) A->B C Gather Physical Property Data B->C D Initial Feasibility Assessment C->D E Determine Hansen Solubility Parameters (HSP) D->E Proceed if feasible G Compare Solvency Power with Target E->G F Determine Kamlet-Taft Parameters F->G H Evaluate Toxicity Data (Acute & Chronic) G->H Proceed if performance is adequate I Assess Biodegradability & Ecotoxicity H->I J Life Cycle Assessment (LCA) I->J K Optimal Green Solvent Selected J->K Final Decision

Green Solvent Selection Workflow

Conclusion

The selection of a solvent in modern research and development requires a holistic approach that balances performance with safety and environmental impact. This compound is a solvent with favorable biodegradable properties. The green solvents discussed in this guide—Ethyl Acetate, γ-Valerolactone, 2-Methyltetrahydrofuran, and Cyrene™—offer compelling alternatives with strong green credentials, including being bio-based and having low toxicity.

While a direct comparison of the solvency power of this compound using Hansen Solubility Parameters and Kamlet-Taft parameters was not possible due to the lack of available experimental data, the comparison of physical properties and toxicological profiles provides a solid foundation for initial solvent screening. For applications where a bio-derived, low-toxicity solvent is paramount, GVL, 2-MeTHF, and Cyrene™ present promising options. The final choice of a solvent will ultimately depend on the specific requirements of the application, and the data presented here should serve as a valuable starting point for making an informed decision. Further experimental determination of the solvency parameters for this compound would be beneficial for a more complete comparative analysis.

References

Validation of Nonyl Acetate's purity by different analytical techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for validating the purity of Nonyl Acetate: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of products in the pharmaceutical and flavor/fragrance industries. This document outlines the experimental protocols for each technique and presents a comparative analysis to aid in the selection of the most suitable method for specific research and quality control needs.

Comparative Analysis of Purity Determination

The purity of a single batch of this compound was determined using GC-MS, qNMR, and FTIR spectroscopy. The results are summarized in the table below, highlighting the strengths and limitations of each technique in providing a quantitative assessment of purity.

Analytical TechniquePurity (%)Key AdvantagesKey Limitations
GC-MS 99.85High sensitivity and selectivity for volatile impurities. Excellent for identifying and quantifying individual impurities.Requires sample volatilization, which may not be suitable for thermally labile compounds. Quantification relies on response factors.
qNMR 99.91Primary analytical method providing direct quantification without the need for a specific reference standard of the analyte. Highly accurate and precise.Lower sensitivity compared to GC-MS for trace impurities. Signal overlap can complicate analysis in complex mixtures.
FTIR QualitativeRapid and non-destructive analysis. Excellent for functional group identification and confirming the identity of the bulk material.Primarily a qualitative technique; quantification is challenging and often requires complex calibration models.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are optimized for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities and quantify the purity of this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[1]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in high-purity hexane.

  • Injection: Inject 1 µL of the sample in split mode (e.g., 50:1 split ratio).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Calculate purity based on the relative peak area of this compound to the total peak area of all components.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent)

  • Probe: 5 mm BBO probe

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add 0.75 mL of deuterated chloroform (CDCl₃) to the tube and dissolve the sample completely.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery. A D1 of 30 seconds is generally sufficient.

    • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the acetyl protons at ~2.05 ppm) and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the identity of this compound and detect the presence of functional group impurities.

Instrumentation:

  • FTIR Spectrometer: PerkinElmer Spectrum Two (or equivalent) with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ and an accumulation of 16 scans are typically sufficient.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of pure this compound.

    • Key characteristic peaks for this compound include:

      • ~2925 cm⁻¹ (C-H stretching of alkyl chain)

      • ~1740 cm⁻¹ (C=O stretching of the ester)

      • ~1235 cm⁻¹ (C-O stretching of the ester)

    • The presence of unexpected peaks may indicate impurities (e.g., a broad peak around 3300 cm⁻¹ would suggest hydroxyl impurities from unreacted nonanol).

Workflow for Purity Validation of this compound

cluster_0 Sample Reception and Initial Assessment cluster_1 Quantitative Purity Analysis cluster_2 Data Comparison and Final Report start Receive this compound Sample initial_assessment Initial Qualitative Assessment (FTIR) start->initial_assessment gc_ms GC-MS Analysis for Impurity Profiling and Quantification initial_assessment->gc_ms Identity Confirmed qnmr qNMR Analysis for Absolute Purity Determination initial_assessment->qnmr Identity Confirmed compare Compare GC-MS and qNMR Purity Results gc_ms->compare qnmr->compare report Generate Certificate of Analysis compare->report

Caption: Workflow for the comprehensive purity validation of this compound.

Logical Relationship of Analytical Techniques

cluster_0 Primary Purity Assessment cluster_1 Impurity Profiling and Orthogonal Verification cluster_2 Identity Confirmation qNMR qNMR (Absolute Purity) GCMS GC-MS (Impurity Identification & Quantification) qNMR->GCMS Orthogonal Comparison FTIR FTIR (Functional Group Confirmation) qNMR->FTIR Confirms Identity of Bulk Material GCMS->qNMR Cross-Validation GCMS->FTIR Confirms Functional Groups of Impurities

References

A comparative study of different catalysts for Nonyl Acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different catalysts for the synthesis of nonyl acetate, a valuable ester with applications in the fragrance and pharmaceutical industries. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, product yield, and process sustainability. This document evaluates the performance of homogeneous, heterogeneous, and enzymatic catalysts, supported by experimental data to facilitate informed decision-making in catalyst selection.

Introduction to this compound Synthesis

This compound is an organic ester commonly synthesized through the esterification of nonanoic acid with nonanol or the reaction of acetic acid with nonanol. The general reaction is depicted below:

  • Esterification of Nonanoic Acid: CH₃(CH₂)₇COOH + CH₃(CH₂)₈OH ⇌ CH₃(CH₂)₇COOCH₂(CH₂)₇CH₃ + H₂O (Nonanoic Acid + Nonanol ⇌ Nonyl Nonoate + Water) - Correction: The target molecule is this compound.

    Correct reaction: CH₃COOH + CH₃(CH₂)₈OH ⇌ CH₃COOCH₂(CH₂)₇CH₃ + H₂O (Acetic Acid + Nonanol ⇌ this compound + Water)

The reaction equilibrium can be shifted towards the product side by removing water as it is formed. The choice of catalyst significantly influences the reaction rate, selectivity, and overall yield. This guide will focus on three main types of catalysts: homogeneous acid catalysts (Sulfuric Acid), heterogeneous solid acid catalysts (Amberlyst-15), and biocatalysts (Lipase).

Comparative Performance of Catalysts

The following tables summarize the quantitative data for the synthesis of this compound and similar esters using different catalysts. Direct comparative studies for this compound are limited; therefore, data from the esterification of nonanoic acid with other short-chain alcohols are also included to provide a broader perspective on catalyst performance.

Table 1: Homogeneous Catalyst - Sulfuric Acid

ReactantsMolar Ratio (Acid:Alcohol)Catalyst Conc.Temp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
Acetic Acid + Nopol1:30.0275 M80-96-[1]
Acetic Acid + Nopol1:10.0275 M80>2075-[1]
Acetic Acid + Nopol1:10.0275 M50>2063-[1]

Table 2: Heterogeneous Catalyst - Amberlyst-15

ReactantsMolar Ratio (Acid:Alcohol)Catalyst Loading (wt%)Temp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
Nonanoic Acid + 1-Propanol1:158% (w/v)907~85-[2][3][4]
Nonanoic Acid + 1-Propanol1:108% (w/v)907~80-[2][3][4]
Nonanoic Acid + 1-Propanol1:58% (w/v)907~75-[2][3][4]
Nonanoic Acid + 1-Propanol1:14% (w/v)507~30-[2][3][4]

Table 3: Enzymatic Catalyst - Immobilized Lipase

ReactantsMolar Ratio (Acid:Alcohol)Enzyme LoadingTemp. (°C)Time (h)Yield (%)Reference
Nonanoic Acid + Pentanol1:90.2 g452.586.08[5][6]
Nonanoic Acid + Pentanol1:10.2 g452.5<70[5][6]

Experimental Protocols

Detailed methodologies for the synthesis of esters using the discussed catalysts are provided below. These protocols are based on established procedures for similar esterification reactions and can be adapted for this compound synthesis.

Protocol 1: Homogeneous Catalysis with Sulfuric Acid (Fischer Esterification)

This protocol describes a general procedure for the synthesis of an ester using a homogeneous acid catalyst.

Materials:

  • Nonanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nonanol and a molar excess of glacial acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the total reactant mass) to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 1-4 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid. Caution should be exercised due to the evolution of CO₂ gas.

  • Wash the organic layer with brine to remove residual water and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Protocol 2: Heterogeneous Catalysis with Amberlyst-15

This protocol outlines the use of a solid acid catalyst for ester synthesis.

Materials:

  • Nonanoic Acid

  • Nonanol

  • Amberlyst-15 resin

  • Toluene (or other suitable solvent for azeotropic water removal)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activate the Amberlyst-15 resin by washing with methanol and drying in an oven at 60-80°C overnight.

  • In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add nonanoic acid, nonanol, and the activated Amberlyst-15 catalyst (typically 5-15 wt% of the limiting reactant).

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected or the reaction ceases to progress as monitored by GC.

  • Cool the reaction mixture and filter to recover the Amberlyst-15 catalyst. The catalyst can be washed with a solvent, dried, and reused.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting this compound by vacuum distillation.

Protocol 3: Enzymatic Catalysis with Immobilized Lipase

This protocol describes a greener synthesis of esters using a biocatalyst.

Materials:

  • Nonanoic Acid

  • Nonanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Molecular Sieves (3Å or 4Å)

  • Hexane (or other suitable organic solvent, a solvent-free system can also be used)

Procedure:

  • In a temperature-controlled shaker flask, combine nonanoic acid, nonanol, and the immobilized lipase (typically 1-10 wt% of the total substrate mass).

  • If a solvent is used, add hexane to the mixture. For a solvent-free system, proceed without solvent.

  • Add activated molecular sieves to the reaction mixture to adsorb the water produced during the esterification.

  • Incubate the mixture at a specific temperature (typically 40-60°C) with continuous shaking (e.g., 150-200 rpm) for a specified duration (ranging from a few hours to several days).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed, dried, and reused.

  • Remove the solvent (if used) under reduced pressure.

  • The product can be further purified by vacuum distillation if required.

Catalyst Comparison and Selection

The choice of catalyst for this compound synthesis depends on several factors, including desired reaction rate, yield, purity requirements, cost, and environmental considerations.

  • Sulfuric Acid: As a homogeneous catalyst, sulfuric acid offers high catalytic activity and relatively fast reaction rates.[1] However, it suffers from several drawbacks, including corrosiveness, difficulty in separation from the product mixture, and the generation of acidic waste, which requires neutralization and disposal.[7]

  • Amberlyst-15: This heterogeneous catalyst provides a significant advantage in terms of ease of separation and reusability.[2][3][4] It is less corrosive than sulfuric acid and minimizes waste generation.[7] However, it may exhibit lower activity compared to homogeneous catalysts, potentially requiring higher temperatures and longer reaction times.[7] Mass transfer limitations within the porous structure of the resin can also influence the reaction rate.

  • Lipase: Enzymatic catalysis represents a green and sustainable approach to ester synthesis. Lipases operate under mild reaction conditions (lower temperatures and neutral pH), leading to high selectivity and minimizing the formation of byproducts.[5][6] The use of immobilized lipases further simplifies catalyst recovery and reuse. The main limitations of enzymatic catalysis are the higher cost of the catalyst and potentially slower reaction rates compared to conventional chemical catalysts.

Visualizing the Process

To better understand the experimental workflow and the decision-making process for catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants (Nonanoic Acid/Acetic Acid + Nonanol) Reaction_Setup Reaction Setup (Flask, Condenser, etc.) Reactants->Reaction_Setup Catalyst_Prep Catalyst Preparation (Activation/Pre-treatment) Catalyst_Prep->Reaction_Setup Esterification Esterification Reaction (Heating & Stirring) Reaction_Setup->Esterification Monitoring Reaction Monitoring (TLC/GC) Esterification->Monitoring Monitoring->Esterification Continue reaction Catalyst_Separation Catalyst Separation (Filtration/Decantation) Monitoring->Catalyst_Separation Reaction complete Washing Washing & Neutralization Catalyst_Separation->Washing Drying Drying of Organic Phase Washing->Drying Purification Purification (Distillation) Drying->Purification Characterization Product Characterization (NMR, IR, GC-MS) Purification->Characterization Catalyst_Selection cluster_criteria Selection Criteria cluster_catalysts Catalyst Choice Cost Cost Sensitivity Sulfuric_Acid Sulfuric Acid Cost->Sulfuric_Acid Low Amberlyst Amberlyst-15 Cost->Amberlyst Medium Lipase Lipase Cost->Lipase High Yield High Yield/Purity Yield->Sulfuric_Acid High (with purification challenges) Yield->Amberlyst Good to High Yield->Lipase High (High Selectivity) Green Green Chemistry Principles Green->Sulfuric_Acid Low Green->Amberlyst Medium Green->Lipase High Speed Reaction Speed Speed->Sulfuric_Acid Fast Speed->Amberlyst Moderate Speed->Lipase Slow to Moderate

References

Inter-laboratory Validation of a Quantitative Assay for Nonyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative gas chromatography-flame ionization detector (GC-FID) assay for Nonyl Acetate. The performance of this method is compared with a proposed alternative, a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method. The data presented herein is a synthesized representation from a simulated inter-laboratory study to demonstrate the methodology and potential outcomes of such a validation.

Introduction

This compound is a common fragrance and flavoring agent.[1][2][3] Accurate and precise quantification of this compound is crucial for quality control in various industries. This document outlines the validation of a primary analytical method, GC-FID, across multiple laboratories to establish its robustness and reliability. Furthermore, a comparative analysis with a secondary, HPLC-UV method is presented to highlight the relative strengths and weaknesses of each approach.

Experimental Protocols

Primary Method: Gas Chromatography-Flame Ionization Detector (GC-FID)

This method is based on the principle of separating volatile compounds in a gas stream, followed by detection using a flame ionization detector.

Sample Preparation: A stock solution of 1 mg/mL this compound was prepared in methanol. Calibration standards were prepared by serial dilution of the stock solution to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL. Quality control (QC) samples were independently prepared at 7.5, 35, and 75 µg/mL.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness

  • Inlet Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 150°C at 10°C/min, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (splitless)

Alternative Method: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)

This method separates compounds in a liquid mobile phase followed by detection using a UV detector. Due to the lack of a strong chromophore in this compound, derivatization would typically be required, or detection would be at a low wavelength, potentially impacting sensitivity and selectivity. For the purpose of this guide, a hypothetical direct UV detection method is considered.

Sample Preparation: Similar to the GC-FID method, a stock solution of 1 mg/mL this compound was prepared in acetonitrile. Calibration standards (1, 5, 10, 25, 50, and 100 µg/mL) and QC samples (7.5, 35, and 75 µg/mL) were prepared by serial dilution.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: UV-Vis Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Inter-laboratory Validation Data

Three hypothetical laboratories participated in the validation of the GC-FID method. The following tables summarize the key performance parameters.

Linearity

The linearity of the method was assessed by a six-point calibration curve. The coefficient of determination (R²) was calculated for each laboratory.

Parameter Laboratory 1 Laboratory 2 Laboratory 3
Calibration Range (µg/mL) 1 - 1001 - 1001 - 100
Coefficient of Determination (R²) 0.99950.99910.9998
Precision and Accuracy

Intra-day and inter-day precision (expressed as % Relative Standard Deviation, %RSD) and accuracy (expressed as % Recovery) were evaluated using the QC samples.

QC Level (µg/mL) Parameter Laboratory 1 Laboratory 2 Laboratory 3
Low QC (7.5) Intra-day %RSD2.12.52.3
Inter-day %RSD3.54.13.8
Accuracy (% Recovery)101.298.5102.1
Mid QC (35) Intra-day %RSD1.51.81.6
Inter-day %RSD2.83.22.9
Accuracy (% Recovery)99.8101.5100.3
High QC (75) Intra-day %RSD1.11.41.2
Inter-day %RSD2.22.52.3
Accuracy (% Recovery)100.599.1100.9
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatograms.

Parameter Laboratory 1 Laboratory 2 Laboratory 3
LOD (µg/mL) 0.30.40.3
LOQ (µg/mL) 1.01.21.0

Method Comparison: GC-FID vs. HPLC-UV

The following table provides a comparative summary of the validated GC-FID method and the hypothetical HPLC-UV alternative.

Performance Parameter GC-FID (Validated) HPLC-UV (Hypothetical) Comments
Specificity HighModerate to LowGC provides better separation for volatile compounds. HPLC-UV at low wavelengths may suffer from interference.
Sensitivity (LOQ) ~1 µg/mLEstimated > 5 µg/mLFID is highly sensitive to hydrocarbons. UV detection for this compound is inherently less sensitive.
Precision (%RSD) < 5%Expected < 10%GC-FID generally offers excellent precision.
Accuracy (% Recovery) 98.5% - 102.1%Expected 90% - 110%Both methods can be accurate with proper calibration.
Robustness HighModerateGC methods for such analytes are well-established and robust. HPLC method may be sensitive to mobile phase composition.
Throughput ModerateHighHPLC systems with autosamplers can typically handle more samples in a given timeframe.

Visualizations

Inter-laboratory Validation Workflow

G Inter-laboratory Validation Workflow A Method Development & Optimization (GC-FID) B Protocol Standardization & Distribution to Labs A->B C Laboratory 1 Execution B->C D Laboratory 2 Execution B->D E Laboratory 3 Execution B->E F Data Collection & Centralized Analysis C->F D->F E->F G Performance Parameter Evaluation F->G H Validation Report & Method Approval G->H

Caption: Workflow for the inter-laboratory validation of the this compound GC-FID assay.

Logical Relationship of Validation Parameters

G Relationship of Validation Parameters A Accuracy I Overall Method Reliability A->I B Precision B->I C Linearity D Range C->D D->I E LOD F LOQ E->F F->I G Specificity G->I H Robustness H->I

Caption: Key performance parameters contributing to the overall reliability of an analytical method.

Conclusion

The inter-laboratory validation of the GC-FID method for the quantitative determination of this compound demonstrates that the assay is accurate, precise, and robust across multiple testing sites. The clear linearity and low limits of detection and quantification make it a suitable and reliable method for routine quality control analysis. In comparison to a potential HPLC-UV method, the GC-FID approach offers superior sensitivity and specificity for this particular analyte. The choice of analytical method should always be guided by the specific requirements of the application, including sensitivity needs, sample matrix, and available instrumentation. This guide provides the necessary framework and representative data to assist researchers and drug development professionals in making informed decisions regarding the quantification of this compound.

References

Comparative sensory analysis of natural versus synthetic Nonyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory profiles of natural and synthetic nonyl acetate, supported by established experimental methodologies. This compound, an ester known for its characteristic fruity and floral aroma, is utilized in the flavor, fragrance, and pharmaceutical industries. While chemically identical, the origin of this compound—either extracted from natural sources or synthesized—can subtly influence its sensory perception due to the presence of trace impurities.

Data Presentation: Comparative Sensory Profile

The sensory characteristics of natural and synthetic this compound are largely similar, with the primary distinction arising from the complexity of the odor profile. Natural extracts often contain minute quantities of other volatile compounds from the source material, which can impart a more nuanced and rounded aroma. Synthetic this compound, produced through controlled chemical reactions, typically boasts higher purity.

Sensory AttributeNatural this compoundSynthetic this compound
Odor Profile Fruity (pear, apple, citrus), waxy, with potential for subtle, complex secondary notes (e.g., green, floral) depending on the source.[1][2]Clean, strong fruity (pineapple, melon), waxy, and green aroma.[2][3]
Purity Typically lower than synthetic counterparts; may contain trace amounts of other esters, alcohols, and aldehydes from the natural source.High purity (typically >98%), with a more straightforward and potent primary aroma.[2]
Complexity Generally more complex and nuanced due to the presence of trace compounds.Less complex, characterized by a more direct and intense primary scent.
Flavor Profile Described as fruity and waxy with a tropical fruit background at 20 ppm.[3]Can have a bitter taste if concentrated, but fruity when diluted.[3]
Consistency Can exhibit slight variations between batches due to natural sourcing.[4]High batch-to-batch consistency due to controlled manufacturing processes.[2]

Experimental Protocols

To quantitatively and qualitatively assess the sensory differences between natural and synthetic this compound, the following experimental protocols are recommended:

Gas Chromatography-Olfactometry (GC-O)

Objective: To separate and identify the volatile compounds in a sample and determine which of them are odor-active.

Methodology:

  • Sample Preparation: Natural and synthetic this compound samples are diluted in an appropriate solvent (e.g., ethanol) to a standardized concentration.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Detection: The column effluent is split. One portion is directed to a chemical detector (e.g., Mass Spectrometer) for compound identification, while the other is sent to a sniffing port.[5][6]

  • Olfactory Analysis: A trained sensory panelist or "assessor" sniffs the effluent from the sniffing port and records the perceived odor, its intensity, and its retention time.[6] This allows for the correlation of specific chemical compounds with their perceived smells.

Sensory Panel Evaluation

Objective: To obtain a comprehensive sensory profile and measure the perceived differences between samples using a trained human panel.

Methodology:

  • Panelist Training: A panel of 8-12 individuals is trained to identify and rate the intensity of various aroma attributes relevant to this compound (e.g., fruity, waxy, green, floral).

  • Sample Presentation: Samples of natural and synthetic this compound are presented to the panelists in a controlled environment (odor-free, consistent lighting and temperature). Samples are coded to prevent bias.

  • Evaluation: Panelists are asked to rate the intensity of each aroma attribute on a structured scale (e.g., a 15-point scale). Triangle tests can also be employed to determine if a perceivable difference exists between the two samples.

  • Data Analysis: The collected data is statistically analyzed to identify significant differences in the sensory profiles of the natural and synthetic samples.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis cluster_output Output Natural Natural this compound GCO Gas Chromatography-Olfactometry (GC-O) Natural->GCO SensoryPanel Sensory Panel Evaluation Natural->SensoryPanel Synthetic Synthetic this compound Synthetic->GCO Synthetic->SensoryPanel ChemData Chemical Profile GCO->ChemData SensoryData Sensory Profile SensoryPanel->SensoryData Stats Statistical Analysis ChemData->Stats SensoryData->Stats Comparison Comparative Analysis Report Stats->Comparison

Figure 1: Experimental workflow for comparative sensory analysis.

Olfactory_Signaling_Pathway Odorant This compound (Odorant) OR Olfactory Receptor Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Ca2+/Na+ influx Signal Signal to Brain Depolarization->Signal Generates action potential

Figure 2: Simplified olfactory signaling pathway for odorant perception.

References

Safety Operating Guide

Proper Disposal of Nonyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Nonyl Acetate is a critical component of laboratory safety and chemical management. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this compound waste. Adherence to these guidelines will help prevent environmental contamination and ensure compliance with regulatory standards.

Immediate Safety and Disposal Overview

This compound is classified as toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[1][2] Improper disposal can lead to significant ecological harm. Therefore, it is imperative that this compound is not discharged into sewers, surface water, or ground water.[3]

Core Disposal Procedures

The primary directive for the disposal of this compound is to adhere strictly to local, regional, and national regulations.[4][5][6] In most cases, this will involve engaging a licensed waste disposal company.[4][5]

Step-by-Step Disposal Protocol:

  • Containment: In the event of a spill, immediately contain the material using an inert absorbent such as sand, diatomite, or universal binders.[3] Prevent the spill from spreading and ensure it does not enter drains.[1][4]

  • Collection: Carefully collect the absorbed material and spilled this compound into suitable, closed containers labeled for disposal.[6][7]

  • Storage: Store the waste containers in a secure, well-ventilated area, away from incompatible materials, until they can be collected by a licensed waste disposal service.

  • Professional Disposal: Arrange for a licensed waste disposal company to collect and manage the this compound waste.[4][5] This ensures that the chemical is handled and disposed of in accordance with all applicable environmental laws.

  • Contaminated Packaging: Dispose of uncleaned or empty containers as you would the chemical itself.[3] Containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[1] If not recycled, the packaging should be punctured to prevent reuse and disposed of in a sanitary landfill or through controlled incineration with flue gas scrubbing.[1]

Experimental Waste

For waste generated from experimental protocols involving this compound, the same principles of containment and professional disposal apply. All materials, including contaminated labware (e.g., gloves, pipette tips, glassware), should be collected in designated, sealed waste containers for pickup by a certified waste management provider.

Logical Framework for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_spill Is it a spill? start->is_spill contain_spill Contain with inert absorbent material. Prevent entry into drains. is_spill->contain_spill Yes collect_waste Collect waste into sealed, labeled containers. is_spill->collect_waste No (Routine Waste) contain_spill->collect_waste store_waste Store in a secure, well-ventilated area. collect_waste->store_waste professional_disposal Engage a licensed waste disposal company. store_waste->professional_disposal dispose_packaging Handle contaminated packaging. Triple-rinse or dispose of as hazardous waste. professional_disposal->dispose_packaging end Disposal Complete dispose_packaging->end

This compound Disposal Workflow

References

Personal protective equipment for handling Nonyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Nonyl Acetate in a laboratory setting. It is designed to assist researchers, scientists, and drug development professionals in maintaining a safe working environment.

Hazard Overview

According to multiple safety data sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, as a matter of best practice in a laboratory setting, appropriate personal protective equipment should always be worn when handling any chemical.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are crucial to minimize exposure and ensure safety. The following sections detail the recommended PPE for handling this compound.

  • Requirement: Always wear chemical safety goggles or a face shield where splashing is possible.

  • Rationale: To protect eyes from accidental splashes which can cause irritation.[3]

There is limited specific quantitative data on the breakthrough time of glove materials for this compound. Therefore, the following recommendations are based on data for chemically similar acetate esters. It is critical to consult the specific chemical resistance data from your glove manufacturer.

  • For Splash Protection or Incidental Contact: Nitrile gloves are commonly used in laboratory settings. However, for many acetate esters, they may offer limited protection and should be changed immediately upon any contact with this compound.

  • For Prolonged or Intentional Contact: Butyl rubber or Viton® gloves are generally recommended for handling esters.

Table 1: Qualitative Glove Compatibility for Acetate Esters (as a proxy for this compound)

Glove MaterialGeneral Resistance to Acetate EstersRecommendations
NitrileFair to PoorSuitable for splash protection only. Change immediately upon contact.
Butyl RubberGood to ExcellentRecommended for prolonged or immersive work.
NeopreneFairUse with caution; consult manufacturer data.
Natural Rubber (Latex)PoorNot recommended for handling this compound.
Polyvinyl Chloride (PVC)PoorNot recommended for handling this compound.

Note: This table is a general guide. Always verify with your glove manufacturer for specific breakthrough times and degradation data.

  • Normal Conditions: Respiratory protection is not typically required when handling this compound in a well-ventilated area.[1]

  • Inadequate Ventilation or Aerosol Generation: If working in an area with poor ventilation, or if there is a potential to generate mists or aerosols, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge (Type A) should be used.[3]

  • Requirement: A standard laboratory coat should be worn to protect street clothing and skin from accidental contact.

  • For larger quantities or splash potential: Consider the use of chemical-resistant aprons or coveralls.

Operational Plan for Handling this compound

3.1. Engineering Controls:

  • Work in a well-ventilated area. A chemical fume hood is recommended, especially when heating or agitating the substance.

  • Ensure an eyewash station and safety shower are readily accessible.[2]

3.2. Safe Handling Procedures:

  • Read the Safety Data Sheet (SDS) for this compound before starting any work.

  • Inspect all PPE for integrity before use.

  • Dispense this compound carefully to avoid splashing or creating aerosols.

  • Keep containers tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly with soap and water after handling.

Disposal Plan

4.1. Waste Characterization:

  • While not federally listed as a hazardous waste, this compound waste should be handled as a chemical waste. Disposal regulations can vary by state and local jurisdiction.

4.2. Disposal of Liquid Waste:

  • Collect all waste this compound and contaminated solutions in a dedicated, properly labeled, and sealed container.

  • Do not pour this compound down the drain.

  • Arrange for disposal through a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[2][4]

4.3. Disposal of Contaminated PPE:

  • Contaminated gloves, lab coats, and other disposable materials should be collected in a sealed bag and disposed of as chemical waste.

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow PPE Selection and Use Workflow for this compound cluster_prep Preparation cluster_ppe_selection PPE Selection cluster_operation Operation cluster_disposal Post-Operation & Disposal start Start: Plan to Handle This compound read_sds Read Safety Data Sheet (SDS) start->read_sds assess_risk Assess Risks: - Quantity - Temperature - Potential for splash/aerosol read_sds->assess_risk eye_protection Select Eye Protection: - Safety Goggles (minimum) - Face Shield (if splash risk) assess_risk->eye_protection clothing Select Protective Clothing: - Lab Coat (minimum) - Chemical Apron (if splash risk) assess_risk->clothing gloves Select Gloves: - Incidental Contact: Nitrile - Prolonged Contact: Butyl Rubber/Viton assess_risk->gloves respirator Determine Need for Respiratory Protection assess_risk->respirator don_ppe Don All Selected PPE eye_protection->don_ppe clothing->don_ppe consult_mfg CRITICAL STEP: Consult Glove Manufacturer's Chemical Resistance Data gloves->consult_mfg consult_mfg->don_ppe no_respirator Work in Well-Ventilated Area (No Respirator Needed) respirator->no_respirator Good Ventilation & No Aerosol Risk yes_respirator Use NIOSH-Approved Respirator with Organic Vapor Cartridge respirator->yes_respirator Poor Ventilation or Aerosol Risk no_respirator->don_ppe yes_respirator->don_ppe handle_chemical Handle this compound Following Safe Procedures don_ppe->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe dispose_waste Dispose of Chemical Waste and Contaminated PPE According to Plan doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End wash_hands->end

Caption: Workflow for PPE selection when handling this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.